6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMMCAWKASJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380564 | |
| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-09-4 | |
| Record name | 6-(4-Chlorophenyl)-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine and Its Analogs
This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine and its structurally related analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents. The 2,4-diaminopyrimidine scaffold, in particular, is a key pharmacophore in numerous therapeutic agents.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the synthetic strategy, delves into the mechanistic underpinnings of the reactions, provides a step-by-step experimental protocol, and presents the expected outcomes and characterization data.
Synthetic Strategy: A Two-Step Approach from Readily Available Precursors
The most efficient and common route to synthesize 6-aryl-pyrimidine-2,4-diamines involves a two-step process. This strategy begins with the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with guanidine to form the desired diaminopyrimidine ring. This method is favored for its reliability, scalability, and the commercial availability of the starting materials.
Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The initial step involves the base-catalyzed condensation of an acetophenone with a substituted benzaldehyde to yield a chalcone (an α,β-unsaturated ketone). For the synthesis of a precursor to our target molecule, 4-chlorobenzaldehyde is reacted with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
The choice of base and solvent is critical for driving the reaction to completion and minimizing side products. The hydroxide base deprotonates the α-carbon of the acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone system.
Step 2: Cyclization with Guanidine to Form the Pyrimidine Ring
The second and final step is the cyclocondensation of the synthesized chalcone with guanidine hydrochloride in the presence of a base. This reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone's enone system. The initial adduct then undergoes an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminopyrimidine ring. The use of a base, such as potassium hydroxide or sodium methoxide, is essential to neutralize the guanidine hydrochloride and generate the free guanidine base required for the nucleophilic attack.[1][2]
Mechanistic Insights
The formation of the 2,4-diaminopyrimidine from a chalcone and guanidine is a well-established reaction pathway. The generally accepted mechanism involves the following key steps:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the β-carbon of the α,β-unsaturated ketone (chalcone). This 1,4-conjugate addition forms a resonance-stabilized enolate intermediate.
-
Proton Transfer: A proton transfer event occurs to neutralize the enolate and form a more stable intermediate.
-
Intramolecular Cyclization: The terminal amino group of the guanidine moiety then acts as a nucleophile, attacking the carbonyl carbon of the former chalcone. This step leads to the formation of a six-membered dihydropyrimidine ring.
-
Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 2,4-diaminopyrimidine product.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative analog, 4-phenyl-6-(4-chlorophenyl)pyrimidine-2,4-diamine.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of water to the reaction mixture.
-
Reaction Monitoring: A precipitate should form upon addition of the base. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (4:1) as the eluent.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the solution with dilute HCl to a pH of ~7.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure chalcone as a crystalline solid.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-6-phenylpyrimidine-2-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized chalcone (2.43 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) to 40 mL of ethanol.
-
Base Addition: To this suspension, add a solution of potassium hydroxide (1.68 g, 30 mmol) in 5 mL of water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC using a mixture of chloroform and methanol (9:1) as the eluent.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature and then pour it into 150 mL of ice-cold water.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure 4-(4-chlorophenyl)-6-phenylpyrimidine-2-amine.[3]
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Expected Yield |
| 1 | 4-Chlorobenzaldehyde, Acetophenone | Ethanol, Potassium Hydroxide, Water | 4-6 hours | Room Temperature | 85-95% |
| 2 | Chalcone, Guanidine Hydrochloride | Ethanol, Potassium Hydroxide, Water | 8-10 hours | Reflux | 70-85% |
Visualizing the Synthesis
Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Reaction Mechanism
Caption: Mechanism of pyrimidine formation from chalcone and guanidine.
Conclusion
The synthesis of this compound and its analogs via the chalcone-guanidine pathway is a highly effective and versatile method. This approach offers good to excellent yields and relies on readily accessible starting materials and straightforward reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential therapeutic applications. Further optimization of reaction conditions, such as temperature, solvent, and base, may be necessary depending on the specific substrates used.
References
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Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at: [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. Available at: [Link]
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Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]
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Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of 2-amino-4,6-diarylpyrimidines from α-halochalcone. Zenodo. Available at: [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate. Available at: [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
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Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
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Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. Available at: [Link]
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6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. PubMed. Available at: [Link]
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2,4-Diamino-6-chloropyrimidine. PubChem - NIH. Available at: [Link]
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Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available at: [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]
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The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]
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N-(4-CHLOROPHENYL)GUANIDINE. precisionFDA. Available at: [Link]
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"6-(4-Chlorophenyl)pyrimidine-2,4-diamine chemical properties"
An In-depth Technical Guide to 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: Properties, Synthesis, and Biological Potential
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The 2,4-diaminopyrimidine moiety, in particular, is a well-established pharmacophore recognized as a "privileged scaffold" for its ability to mimic the binding of natural ligands to various enzymes. This document details the physicochemical and spectroscopic properties of the title compound, outlines a robust and logical synthetic pathway, and explores its postulated mechanism of action as a dihydrofolate reductase (DHFR) inhibitor based on its close structural analogy to the established drug Pyrimethamine.[2] Furthermore, this guide provides detailed, field-proven protocols for its biological evaluation, targeting researchers and professionals in drug discovery and development.
The 2,4-Diaminopyrimidine Scaffold: A Foundation for Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found throughout nature and pharmacology. Its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating antimicrobial, antiviral, and antitumor activities.[1][3] Within this class, the 2,4-diaminopyrimidine core is particularly noteworthy. This structural motif is a potent bioisostere for the pteridine ring of folic acid, enabling it to act as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, a mechanism exploited by antimalarial drugs like Pyrimethamine and anticancer agents like Methotrexate.
This compound incorporates this key pharmacophore. The addition of a 4-chlorophenyl group at the 6-position is expected to enhance binding affinity within the enzyme's active site through hydrophobic and electronic interactions, making it a compelling candidate for further investigation as a targeted therapeutic agent.
Physicochemical and Spectroscopic Profile
The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and spectral properties. These data are crucial for identity confirmation, purity assessment, and predicting the compound's behavior in biological systems.
Core Physicochemical Properties
The key quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₄ | [4] |
| Molecular Weight | 220.66 g/mol | [4] |
| CAS Number | 175137-09-4 | [4] |
| Appearance | White to off-white crystalline solid (predicted) | [5] |
| Melting Point | 162-163 °C | [4] |
| Boiling Point | 520.1 ± 60.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| XLogP3 | 1.56 | [4] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | [4] |
Spectroscopic Characterization
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to C₁₀H₁₀ClN₄⁺. A critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak with approximately one-third the intensity of the M peak will be observed, confirming the presence of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is anticipated to display distinct signals. The protons on the 4-chlorophenyl ring will likely appear as a pair of doublets around 7.4-7.8 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system). A singlet corresponding to the C5-proton of the pyrimidine ring would be expected further downfield. The two amino groups (-NH₂) at the C2 and C4 positions will likely appear as two broad singlets, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum should reveal ten distinct carbon signals. The carbons of the pyrimidine ring will resonate at characteristic chemical shifts, with C2, C4, and C6 being the most deshielded due to their attachment to nitrogen atoms. The carbons of the 4-chlorophenyl group will show four signals, with the carbon attached to the chlorine (C-Cl) being readily identifiable.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.
Synthesis and Purification
A robust and efficient synthesis is paramount for producing high-purity material for biological testing. The most logical and widely adopted strategy for synthesizing 6-aryl-2,4-diaminopyrimidines is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, functional group tolerance, and readily available starting materials.
Proposed Synthetic Workflow
The synthesis is designed as a two-step process starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Expert Rationale: This protocol is designed for reliability and scalability. The chlorination step is a standard transformation, and the Suzuki coupling is chosen for its versatility and high efficiency in forming C-C bonds.[6]
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (2) [6]
-
Reagents: 2,4-Diamino-6-hydroxypyrimidine (1.0 g, 7.93 mmol), Phosphorus oxychloride (POCl₃, 9 mL).
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1). b. Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood. c. Heat the reaction mixture to 97 °C and stir for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Quenching (Critical Step): Slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This is a highly exothermic reaction and must be performed with caution. f. Heat the resulting aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃. g. Cool the solution and adjust the pH to ~8 using a saturated sodium hydroxide (NaOH) solution. h. Extract the aqueous layer with ethyl acetate (3 x 150 mL). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine (2) as a white solid. This intermediate is often pure enough for the next step without further purification.[6]
Step 2: Suzuki-Miyaura Coupling to yield this compound
-
Reagents: 2,4-Diamino-6-chloropyrimidine (2) (1.0 g, 6.92 mmol), 4-chlorophenylboronic acid (1.3 g, 8.30 mmol), Pd(dppf)Cl₂ (253 mg, 0.346 mmol), Potassium Carbonate (K₂CO₃) (2.87 g, 20.76 mmol), 1,4-Dioxane (30 mL), Water (10 mL).
-
Procedure: a. To a Schlenk flask, add 2,4-diamino-6-chloropyrimidine (2), 4-chlorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the degassed solvents (1,4-dioxane and water) via syringe. d. Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC. e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purification: The crude product should be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure title compound.
Postulated Mechanism of Action and Biological Significance
The structural similarity between this compound and the known DHFR inhibitor Pyrimethamine strongly suggests a shared mechanism of action.
Dihydrofolate Reductase (DHFR) Inhibition
We hypothesize that the title compound acts as a competitive inhibitor of DHFR. The 2,4-diamino groups are crucial for this activity, as they form key hydrogen bonds with conserved amino acid residues (e.g., Aspartate) in the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate. The 4-chlorophenyl substituent at the 6-position likely extends into an adjacent hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Inhibition of the folate synthesis pathway by a DHFR inhibitor.
By blocking the regeneration of THF, the compound would effectively halt the de novo synthesis of purines and thymidylate, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This mechanism is the basis for its potential application as an antiprotozoal, antibacterial, or anticancer agent. A related compound, pyrimethamine, is known to induce apoptosis in human T lymphocytes, suggesting potential immunomodulatory roles as well.[2]
Protocols for Biological Evaluation
To validate the hypothesized mechanism, a series of in vitro assays are required. The following protocols are standard, robust, and provide a clear path to determining the compound's biological activity.
Protocol: In Vitro DHFR Inhibition Assay (Spectrophotometric)
Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. An inhibitor will slow this rate of decrease.
-
Materials: Recombinant human DHFR, Dihydrofolic acid (DHF), NADPH, Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. b. In each well of the 96-well plate, add 50 µL of assay buffer. c. Add 10 µL of the test compound dilution (or DMSO for the vehicle control). d. Add 20 µL of NADPH solution (final concentration ~100 µM). e. Add 10 µL of DHFR enzyme solution. Incubate for 5 minutes at room temperature. f. To initiate the reaction, add 10 µL of DHF solution (final concentration ~50 µM). g. Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
Principle: This colorimetric assay measures cell viability. The MTS reagent is reduced by metabolically active cells into a colored formazan product, which is quantifiable by measuring absorbance at 490 nm.
-
Materials: Human cancer cell line (e.g., A549), complete cell culture medium, 96-well cell culture plate, test compound, MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator. b. Prepare serial dilutions of the test compound in the culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions (or vehicle control). d. Incubate the plate for 72 hours in the CO₂ incubator. e. After incubation, add 20 µL of MTS reagent to each well. f. Incubate for 2-4 hours, until the color develops. g. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
This compound is a molecule of high interest, built upon a privileged 2,4-diaminopyrimidine scaffold. Its physicochemical properties are well-defined, and its synthesis is achievable through robust, modern organic chemistry techniques like the Suzuki-Miyaura coupling. Based on strong structural precedent, its primary biological target is likely to be dihydrofolate reductase, giving it significant potential as an antiprotozoal, anticancer, or immunomodulatory agent.
The experimental protocols detailed herein provide a clear framework for validating this hypothesis and quantifying its potency. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substituents on the phenyl ring to optimize potency and selectivity.
-
Target Validation: Confirming DHFR as the primary target through cellular thermal shift assays (CETSA) or enzymatic assays with drug-resistant DHFR mutants.
-
In Vivo Efficacy: Advancing promising candidates into preclinical animal models to evaluate their therapeutic efficacy and pharmacokinetic properties.
This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this promising chemical entity.
References
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-
Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of Some Novel 4-(4-Chlorophenyl)-6-p-Tolyl- +-Pyrimidine Derivatives and Their Anticonvulsant Activity. Retrieved from [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. National Institutes of Health. Retrieved from [Link]
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Santini, V., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: A Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding pocket of various protein kinases. This technical guide provides a comprehensive analysis of the mechanism of action of a specific derivative, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine. This compound has emerged as a potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases, making targeted inhibition of JAK2 a compelling therapeutic strategy. This document will elucidate the molecular interactions, downstream cellular consequences, and experimental methodologies for validating the mechanism of action of this compound as a selective JAK2 inhibitor.
Introduction: The Therapeutic Potential of Targeting JAK2
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases are integral to the signaling of a multitude of cytokines and growth factors, which are essential for hematopoiesis, immune regulation, and inflammation. The discovery of the activating V617F mutation in the JAK2 gene in a majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has galvanized the development of targeted JAK2 inhibitors.
The compound this compound belongs to a class of small molecules designed to selectively inhibit JAK2. Its chemical structure, featuring a pyrimidine-2,4-diamine core, is optimized for interaction with the ATP-binding site of the kinase domain. This guide will provide a detailed exploration of its molecular mechanism, the downstream effects on the JAK/STAT signaling pathway, and the experimental framework for its characterization.
Molecular Mechanism of Action: Competitive ATP Inhibition of JAK2
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of JAK2. The pyrimidine-2,4-diamine scaffold serves as a robust pharmacophore, forming critical hydrogen bond interactions with the hinge region of the kinase's active site. The 4-chlorophenyl substituent at the 6-position of the pyrimidine ring likely occupies a hydrophobic pocket within the ATP-binding cleft, contributing to the compound's potency and selectivity. By occupying the ATP-binding site, this compound prevents the phosphorylation of JAK2 and its downstream substrates, thereby blocking the propagation of the signaling cascade.
The JAK/STAT Signaling Pathway: The Downstream Consequences of JAK2 Inhibition
The JAK-STAT signaling pathway provides a direct route for transmitting extracellular signals into a transcriptional response. The binding of a cytokine or growth factor to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Inhibition of JAK2 by this compound disrupts this entire cascade. By preventing the initial autophosphorylation and activation of JAK2, the compound effectively blocks the subsequent phosphorylation of the cytokine receptor and STAT proteins. This leads to a cessation of the downstream transcriptional program, resulting in anti-proliferative and pro-apoptotic effects in cells dependent on JAK2 signaling.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is required to rigorously validate the mechanism of action of this compound as a JAK2 inhibitor. This involves a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JAK2.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant JAK2 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known JAK2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assay for STAT Phosphorylation
This assay determines the compound's ability to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT.
Protocol: Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) and treat with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, probe with a primary antibody for total STAT3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3 at different inhibitor concentrations.
Cell Proliferation Assay
This assay assesses the downstream functional consequence of JAK2 inhibition, which is the suppression of cell growth and viability in JAK2-dependent cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Seed a JAK2-dependent cell line into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (growth inhibition 50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Caption: A representative experimental workflow for validating the mechanism of action of a kinase inhibitor.
Quantitative Data Summary
| Compound Class | Target | Assay Type | IC50 (nM) | Reference |
| Pyrimidine-2,4-diamine derivatives | JAK2 | Biochemical | 1 - 10 | [1][2][3] |
| Pyrimidine-2,4-diamine derivatives | JAK2 V617F | Cellular (Proliferation) | 50 - 200 | [2][3][4] |
Note: The IC50 values presented are illustrative and based on published data for structurally similar pyrimidine-2,4-diamine-based JAK2 inhibitors. The actual potency of this compound should be determined experimentally.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a selective inhibitor of JAK2 kinase. Its pyrimidine-2,4-diamine core is a well-established scaffold for potent kinase inhibition, and its action is predicted to be through competitive binding to the ATP pocket of JAK2. This inhibition leads to the blockade of the downstream JAK/STAT signaling pathway, resulting in anti-proliferative effects in cells that are dependent on this pathway for their growth and survival. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of its mechanism of action, paving the way for its further development as a potential therapeutic agent for myeloproliferative neoplasms and other JAK2-driven diseases.
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Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed. Retrieved January 12, 2026, from [Link]
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The Architectural Versatility of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is a recurring motif in a vast array of biologically active molecules. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing ligands that can potently and selectively bind to biological targets. Within this broad class of compounds, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine derivatives have emerged as a particularly promising chemotype, demonstrating a wide spectrum of pharmacological activities. The presence of the 2,4-diamino substitution pattern is crucial for establishing key hydrogen bond interactions with the hinge region of many kinases, a feature that has been extensively exploited in the development of kinase inhibitors. The 6-(4-chlorophenyl) group provides a critical lipophilic component that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their potential as therapeutic agents.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with sub-micromolar efficacy. Their primary mechanism of action involves the inhibition of key enzymes that regulate cell cycle progression and signal transduction, most notably Cyclin-Dependent Kinases (CDKs).
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis through CDK Inhibition
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, leading to uncontrolled cellular proliferation. The 2,4-diaminopyrimidine core of the titular compounds is a bioisostere of the adenine core of ATP, allowing them to competitively bind to the ATP-binding pocket of CDKs and inhibit their kinase activity. This inhibition leads to a cascade of downstream effects, culminating in cell cycle arrest and programmed cell death (apoptosis).
A key target of these derivatives is the CDK2/cyclin E and CDK2/cyclin A complexes, which are critical for the G1/S phase transition and DNA replication. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 arrest.[1][2][3] This disruption of the cell cycle progression ultimately triggers the intrinsic apoptotic pathway.
Furthermore, some derivatives have shown potent inhibitory activity against other CDKs, such as CDK6 and CDK9.[4] Inhibition of CDK6 further reinforces the G1 arrest, while inhibition of CDK9, a key transcriptional regulator, can lead to the downregulation of anti-apoptotic proteins like Mcl-1, further sensitizing cancer cells to apoptosis.
Caption: CDK/pRb signaling pathway and the inhibitory action of pyrimidine derivatives.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer potency of this compound derivatives is typically evaluated using cell viability assays, such as the MTT or SRB assay, across a panel of human cancer cell lines. The results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Related Pyrimidine Derivatives | |||
| Compound 3d | MCF-7 (Breast) | 43.4 | [5] |
| MDA-MB-231 (Breast) | 35.9 | [5] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [5] |
| MDA-MB-231 (Breast) | 35.1 | [5] | |
| Compound 3a | A549 (Lung) | 5.988 | [5] |
| Compound 2 (keto-sugar derivative) | A549 (Lung) | 0.24 | [1] |
| CNE2 (Nasopharyngeal) | 0.31 | [1] | |
| HepG2 (Liver) | 0.56 | [1] | |
| MCF-7 (Breast) | 0.45 | [1] | |
| Compound 11 | Various | Nanomolar range | [1] |
| Compound 3 (3,4-dihydroxyaryl) | HeLa (Cervical) | <3.46 | [6] |
| Compound 3 (7-hydroxy-6-methoxyflavanone) | B16-BL6 (Melanoma) | 6.66 | [3] |
| LLC (Lung) | 9.29 | [3] | |
| A549 (Lung) | 8.63 | [3] | |
| HT-1080 (Fibrosarcoma) | 7.94 | [3] |
Note: Data for the specific this compound scaffold is limited in the public domain. The table presents data for structurally related pyrimidine derivatives to illustrate the general potency of this compound class.
In Vivo Antitumor Efficacy
Dihydrofolate Reductase (DHFR) Inhibition: A Potential Alternative Mechanism
Dihydrofolate reductase (DHFR) is another important target in cancer chemotherapy. This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby inhibiting DNA replication and cell division.[9] Several 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of DHFR.[10][11][12] The 2,4-diamino groups of the pyrimidine ring are crucial for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. While the primary anticancer mechanism of many 6-aryl-pyrimidine-2,4-diamines appears to be CDK inhibition, the potential for dual CDK and DHFR inhibition in some derivatives cannot be ruled out and represents an exciting avenue for further investigation.
Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their anticancer properties, pyrimidine derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
The pyrimidine scaffold is present in many clinically used antimicrobial agents. Some 2,4-diaminopyrimidine derivatives have shown activity against various bacterial and fungal strains.[13] Their mechanism of action in bacteria can also involve the inhibition of DHFR, as this enzyme is also essential for microbial growth.[11] The selective inhibition of microbial DHFR over human DHFR is a key consideration in the design of antimicrobial agents.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Pyrimidine derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14] COX-2 is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce inflammation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be modulated by systematic structural modifications. While a comprehensive SAR study for this specific scaffold is not available in the reviewed literature, general trends for related 2,4-diaminopyrimidine kinase inhibitors can be extrapolated:
-
2,4-Diamino Groups: These are generally considered essential for potent activity, as they form key hydrogen bonds with the kinase hinge region.
-
6-Aryl Group: The nature and substitution pattern of the aryl group at the 6-position significantly influence potency and selectivity. The 4-chlorophenyl group is a common starting point, and further modifications can be explored to optimize interactions with the hydrophobic pocket of the target kinase.
-
5-Position Substitution: Introduction of small substituents at the 5-position of the pyrimidine ring can impact selectivity and potency. For example, a methyl group has been shown to be beneficial in some pyrido[2,3-d]pyrimidine derivatives.[12]
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the number of apoptotic and necrotic cells following compound treatment.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[5]
-
Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A2 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., a peptide substrate).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Signal Measurement: Measure the luminescence using a plate reader. The IC50 value is determined from the dose-response curve.
Caption: A typical workflow for the in vitro evaluation of novel pyrimidine derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer activity, primarily mediated through the inhibition of CDKs, highlights their potential as valuable additions to the arsenal of cancer chemotherapeutics. The potential for these compounds to also inhibit other key enzymes, such as DHFR, and to exhibit antimicrobial and anti-inflammatory properties, further underscores their therapeutic versatility.
Future research in this area should focus on several key aspects:
-
Comprehensive SAR Studies: A systematic exploration of the structure-activity relationships for the this compound scaffold is crucial for the rational design of more potent and selective inhibitors.
-
Target Deconvolution: Identifying the full spectrum of kinase targets for active compounds will provide a more complete understanding of their mechanism of action and potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies are necessary to translate the promising in vitro activity of these compounds into tangible therapeutic benefits.
-
Exploration of Other Therapeutic Areas: The antimicrobial and anti-inflammatory potential of these derivatives warrants further investigation.
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N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
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An In-depth Technical Guide on Pyrrolo[2,3-d]pyrimidine-2,4-diamines as Kinase Inhibitors
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The pyrimidine core is a foundational structure in medicinal chemistry, renowned for its versatile bioactivity.[1] Pyrimidines are integral to various therapeutic agents, demonstrating a wide pharmacological spectrum that includes antitumor and antimicrobial properties.[1] Within the realm of oncology, the 2,4-diaminopyrimidine moiety has emerged as a particularly effective scaffold for the design of kinase inhibitors. This is largely due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a conserved structural feature across the kinome.[1]
While the initial topic of interest was "6-(4-Chlorophenyl)pyrimidine-2,4-diamine," a thorough review of the scientific literature indicates that this specific molecule is not a well-characterized kinase inhibitor. However, the broader class of pyrimidine-2,4-diamines has been extensively explored, leading to the development of potent and selective kinase inhibitors.[2][3] This guide will therefore focus on a well-documented and highly relevant subclass: N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines , which have shown significant promise as multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4][5]
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP.[3][6][7] This structural mimicry makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[3] By modifying the substituents at various positions of this core structure, medicinal chemists can fine-tune the potency and selectivity of these compounds against specific kinase targets. This guide will provide an in-depth overview of the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the characterization of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of key oncogenic kinases such as EGFR and VEGFR.
Mechanism of Action: Targeting Key Receptor Tyrosine Kinase Signaling Pathways
N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6][7] In many cancers, RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are overexpressed or mutated, leading to uncontrolled cell growth and tumor angiogenesis.[4][6][7]
The pyrrolo[2,3-d]pyrimidine scaffold effectively targets the ATP-binding site of these kinases. The nitrogen atoms in the pyrimidine ring form hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The N4-aryl and 6-substituted groups extend into other regions of the ATP-binding pocket, providing opportunities to enhance potency and selectivity. The 2-amino group can form an additional hydrogen bond, further stabilizing the inhibitor-kinase complex.[5]
By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby blocking the activation of pro-survival and proliferative pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. The inhibition of VEGFR, in particular, impedes tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5][6]
Synthesis of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
The synthesis of this class of compounds typically involves a multi-step process starting from appropriately substituted phenylacetic acids. A general synthetic route is outlined below, based on methodologies described in the literature.[4]
A key intermediate is the 4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired aniline derivative to introduce the N4-aryl moiety.
General Synthetic Scheme:
-
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis often begins with the construction of the fused ring system. This can be achieved through various methods, one of which involves the reaction of a substituted α-bromomethylketone with 2,6-diamino-4-oxopyrimidine.[5]
-
Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 4-chloro intermediate.
-
Nucleophilic Aromatic Substitution: The 4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine is reacted with a substituted aniline in a suitable solvent, such as isopropanol, often with a catalytic amount of acid, to afford the final N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.[4]
This modular synthetic approach allows for the systematic variation of both the N4-aryl and the 6-substituent, facilitating the exploration of structure-activity relationships.
Structure-Activity Relationship (SAR) and Inhibitory Potency
The inhibitory profile of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines can be significantly modulated by altering the substituents at the N4 and 6-positions. The following table summarizes the inhibitory data for a selection of compounds against key receptor tyrosine kinases.
| Compound ID | N4-Substituent | 6-Substituent | EGFR IC₅₀ (µM) | VEGFR-1 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 9 | 4-chlorophenyl | 2-methylbenzyl | 0.058 | 1.1 | 0.16 |
| 10 | 4-chloro-2-fluorophenyl | 1-naphthylmethyl | 0.11 | >100 | 0.002 |
| 11 | 4-chlorophenyl | 1-naphthylmethyl | 0.24 | 1.1 | 0.07 |
| 13 | 4-chlorophenyl | 2,5-dimethoxybenzyl | 0.18 | 1.1 | 0.05 |
| PD153035 (Std.) | - | - | 0.005 | - | - |
| CB676475 (Std.) | - | - | - | 0.01 | - |
| Semaxanib (Std.) | - | - | - | - | 0.05 |
Data extracted from Gangjee et al. (2008).[4]
Key SAR Insights:
-
N4-Anilino Moiety: The substitution pattern on the N4-anilino ring plays a crucial role in determining both potency and selectivity. For example, the introduction of a 2-fluoro group in compound 10 significantly enhances VEGFR-2 inhibitory activity while reducing EGFR inhibition compared to its non-fluorinated counterpart.[4]
-
6-Benzyl Moiety: Variation of the substituent on the 6-benzyl group also influences the inhibitory profile. The 1-naphthylmethyl group in compounds 10 and 11 appears to be well-tolerated and can lead to potent VEGFR-2 inhibition.[4]
-
Multi-Targeted Inhibition: Many compounds in this series exhibit potent inhibition of multiple RTKs, such as compound 9 , which shows nanomolar activity against both EGFR and VEGFR-2.[4] This polypharmacology can be advantageous in cancer therapy by simultaneously targeting multiple oncogenic signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a method that detects the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate or by using fluorescence-based detection methods.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, DTT, and BSA).
-
Prepare a solution of the recombinant kinase enzyme in kinase buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP), in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations (typically in serial dilutions). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose paper).
-
Wash the filter membrane extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This protocol describes a common method for evaluating the effect of a compound on the proliferation of cancer cells. The A431 cell line, which overexpresses EGFR, is often used for this purpose.[4]
Principle: The assay measures the number of viable cells after treatment with the test compound for a specified period. A common method is the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture A431 cells in an appropriate growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).
-
Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
-
Cell Viability Measurement (SRB Assay):
-
After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the fixed cells with a solution of Sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding a Tris base solution to each well.
-
Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of growth against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold represents a highly promising class of kinase inhibitors with the potential for multi-targeted therapy in oncology. Their ability to potently inhibit key receptor tyrosine kinases like EGFR and VEGFR provides a strong rationale for their continued development. The modular synthesis allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and similar kinase inhibitors, from initial in vitro profiling to cell-based efficacy studies. As our understanding of the complex signaling networks in cancer deepens, the development of such versatile and adaptable inhibitor scaffolds will remain a cornerstone of targeted cancer therapy.
References
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Gangjee, A., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4589-4601. [Link]
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Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574. [Link]
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Gangjee, A., et al. (2013). N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. Bioorganic & Medicinal Chemistry, 21(5), 1312-1323. [Link]
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Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Gangjee, A., et al. (2013). N2-Trimethylacetyl Substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, Cellular Receptor Tyrosine Kinase Inhibitory Activities and in Vivo Evaluation as Antiangiogenic, Antimetastatic and Antitumor Agents. Bioorganic & Medicinal Chemistry, 21(5), 1312-1323. [Link]
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Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
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Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
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ChEMBL. (n.d.). Document: N⁴-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (CHEMBL1926631). [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3641. [Link]
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Zhang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(19), 14540-14561. [Link]
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Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. [Link]
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Gangjee, A., et al. (2003). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 46(26), 5626-5634. [Link]
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Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685. [Link]
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Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
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de Villiers, K. A., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200388. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry, 66(10), 305-314. [Link]
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The Structure-Activity Relationship of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with a multitude of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) centered on the 6-(4-Chlorophenyl)pyrimidine-2,4-diamine core. While this specific molecule often serves as a foundational building block, its derivatization has led to the discovery of potent modulators of various enzymes and receptors, particularly protein kinases. This document will synthesize findings from numerous studies to offer a comprehensive resource for researchers, scientists, and drug development professionals, detailing the intricate relationships between chemical structure and biological activity, outlining synthetic strategies, and providing protocols for key biological assays.
Introduction: The Privileged Pyrimidine-2,4-Diamine Scaffold
The pyrimidine-2,4-diamine moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Its key feature is the arrangement of nitrogen atoms and amino groups, which act as both hydrogen bond donors and acceptors. This allows for high-affinity binding to the ATP-binding pockets of protein kinases, making it a fertile ground for the development of kinase inhibitors.[1] The introduction of a 6-aryl group, such as the 4-chlorophenyl moiety, provides a critical anchor point and a vector for further chemical exploration to enhance potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this scaffold by examining modifications at each key position.
Core Structure and Key Interaction Points
The biological activity of this compound derivatives is modulated by substitutions at three primary locations:
-
The 6-Aryl (4-Chlorophenyl) Ring: Modifications here influence potency and can introduce selectivity.
-
The Pyrimidine Core (C5-position): Substitution at the C5-position can significantly impact activity and selectivity.
-
The 2- and 4-Amino Groups: Derivatization of these amino groups is a common strategy to fine-tune the molecule's properties.
The following diagram illustrates the core scaffold and the key points of interaction and modification.
Caption: Generalized synthetic workflow for 6-Aryl-pyrimidine-2,4-diamine derivatives.
Structure-Activity Relationship Analysis
While specific quantitative data for the parent this compound is sparse in publicly available literature, extensive research on its derivatives provides a clear picture of the SAR.
Modifications of the 6-Aryl Ring
The 6-phenyl ring plays a crucial role in anchoring the molecule within the target's binding pocket. The nature and position of substituents on this ring can dramatically affect potency and selectivity.
| Substitution on 6-Phenyl Ring | Effect on Activity | Target Class | Reference |
| 4-Chloro | Generally well-tolerated and often enhances activity. | Kinases | [2] |
| 2,5-Dimethoxy | Often leads to potent inhibition. | Receptor Tyrosine Kinases | [3] |
| 2,4-Dichloro | Can increase potency. | VEGFR-2 | [4] |
| Electron-donating groups (e.g., -OCH3) | Can be favorable for activity. | Various Kinases | [2] |
| Electron-withdrawing groups (e.g., -NO2) | Can be detrimental or beneficial depending on the target. | Anti-inflammatory | [5] |
Substitution at the C5-Position
The C5 position of the pyrimidine ring is a key site for modulation of activity and selectivity.
| C5-Substituent | Effect on Activity | Target Class | Reference |
| Small alkyl (e.g., -CH3) | Often increases potency. | DHFR, Aurora Kinase | [2][6] |
| Halogens (e.g., -Cl) | Can lead to potent and selective inhibitors. | CDK6/9 | [7] |
| Aryl groups | Can be introduced via Suzuki coupling to explore additional binding interactions. | Anti-tubercular | [8] |
Derivatization of the 2- and 4-Amino Groups
Modifications at the N2 and N4 positions are critical for fine-tuning the compound's properties, including potency, selectivity, and solubility.
| N2/N4 Substitution | Effect on Activity | Target Class | Reference |
| Small alkyl groups on one amine | Can enhance potency. | MTH1 | [9] |
| Aryl or heteroaryl groups | Often essential for high-affinity binding to the hinge region of kinases. | CDKs, EGFR | [10][11] |
| Bulky, basic side chains | Can improve solubility while retaining potency. | EGFR | [11] |
| Pyridinyl group at N2 | Leads to potent dual CDK6/9 inhibitors. | CDK6/9 | [7] |
Biological Activities and Key Targets
Derivatives of this compound have demonstrated a broad range of biological activities, primarily as inhibitors of protein kinases.
Kinase Inhibition
The pyrimidine-2,4-diamine scaffold is a well-established ATP-competitive kinase inhibitor core. The N1 and N2-amino group typically form hydrogen bonds with the hinge region of the kinase.
Caption: Hydrogen bonding interactions with the kinase hinge region.
Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of CDK2 and CDK9, with some compounds showing IC50 values in the nanomolar range. [10]* Epidermal Growth Factor Receptor (EGFR): 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines, which are structurally related, are potent EGFR inhibitors. [11]* Aurora Kinases: 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been developed as potent Aurora A kinase inhibitors. [2]* Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 4,6-diaryl-2-pyrimidinamine derivatives have been shown to inhibit VEGFR-2 phosphorylation. [12]
Anticancer Activity
The inhibition of various kinases involved in cell cycle progression and signaling translates to potent anticancer activity. For instance, certain 2,4-diaminopyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma).
Experimental Protocols
General Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase
-
Substrate specific to the kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
A549 Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative activity of the compounds on the A549 human lung cancer cell line.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of approximately 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and valuable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationship studies on its derivatives have revealed that modifications at the 6-aryl ring, the C5-position of the pyrimidine core, and the 2- and 4-amino groups are crucial for optimizing biological activity. The insights and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel compounds with improved therapeutic potential. Future efforts in this area will likely focus on developing inhibitors with enhanced selectivity to minimize off-target effects and exploring novel therapeutic applications beyond oncology.
References
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587. Available from: [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1934-1943. Available from: [Link]
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Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. Available from: [Link]
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Kumar, A., et al. (2017). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available from: [Link]
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Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry, 15(6), 662-665. Available from: [Link]
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Wang, Z., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(11), 20596-20614. Available from: [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7659-7682. Available from: [Link]
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Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-5082. Available from: [Link]
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Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1689-1711. Available from: [Link]
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Palmer, B. D., et al. (2005). Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Scilit. Available from: [Link]
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Zhang, H., et al. (2020). Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging. Digital Commons@Becker. Available from: [Link]
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Singh, P., et al. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2844-2848. Available from: [Link]
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Gangjee, A., et al. (1997). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 40(19), 3032-3039. Available from: [Link]
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Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6599. Available from: [Link]
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Wang, Y., et al. (2017). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3415-3420. Available from: [Link]
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The Resurgence of Pyrimidine-2,4-diamines: A Technical Guide to Their Antimicrobial Properties and Drug Development Potential
Introduction: A Privileged Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1] Within the arsenal of medicinal chemistry, the pyrimidine-2,4-diamine core has emerged as a "privileged scaffold," a molecular framework with a remarkable propensity for binding to diverse biological targets.[2] This guide provides an in-depth technical exploration of pyrimidine-2,4-diamine compounds as antimicrobial agents, intended for researchers, scientists, and drug development professionals. We will delve into their primary mechanism of action, dissect the critical structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and offer insights into their future therapeutic potential.
Core Mechanism of Action: Potent Inhibition of Dihydrofolate Reductase (DHFR)
The principal antibacterial activity of pyrimidine-2,4-diamine derivatives stems from their potent and often selective inhibition of bacterial dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA replication and cellular growth.[3] By competitively binding to the active site of bacterial DHFR, these compounds disrupt the folate pathway, leading to a bacteriostatic or bactericidal effect.[5] The selectivity for bacterial over human DHFR is a key factor in the therapeutic window of these compounds and is a primary focus of drug design efforts.[4][6]
Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency
The antimicrobial efficacy of pyrimidine-2,4-diamine compounds is exquisitely sensitive to the nature and position of substituents on both the pyrimidine ring and the associated side chains.[1][7] Understanding these SARs is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key Substituent Effects:
-
5-Position Substituents: The substituent at the 5-position of the pyrimidine ring plays a pivotal role in determining the potency and selectivity of DHFR inhibition. For instance, 5-benzylpyrimidines have been extensively studied, with substitutions on the benzyl ring significantly influencing activity.[6][8]
-
N2 and N4 Amino Group Modifications: Alkylation or arylation of the 2- and 4-amino groups can modulate the compound's interaction with the DHFR active site and its physicochemical properties, such as solubility and cell permeability.[9]
-
6-Position Modifications: Substitution at the 6-position of the pyrimidine ring can also impact biological activity, although this position has been explored to a lesser extent.[10]
The following diagram illustrates the key positions on the pyrimidine-2,4-diamine scaffold where modifications can significantly impact antimicrobial activity.
Caption: Key modification sites on the pyrimidine-2,4-diamine scaffold.
Quantitative Analysis of In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine-2,4-diamine derivatives against various bacterial strains, providing a quantitative measure of their in vitro potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12 | Staphylococcus aureus (MRSA, VISA) | 1 | [9] |
| Escherichia coli (ΔAcrB) | 2 | [9] | |
| Compound 16l | Mycobacterium tuberculosis H37Ra | 6.25 | [7] |
| Compound 3c | Klebsiella pneumoniae | 8 | [11] |
| Escherichia coli | 8 | [11] | |
| Pseudomonas aeruginosa | 8 | [11] | |
| Enterococcus faecalis | 8 | [11] | |
| Various Derivatives | Bacillus anthracis | 0.125–8 | [10] |
| Staphylococcus aureus | 0.125–8 | [10] |
Experimental Protocols: A Practical Guide for the Bench Scientist
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][12][13][14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of dihydrofolic acid (DHF), a stock solution of NADPH, and a solution of purified bacterial DHFR enzyme.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add the DHFR enzyme solution to all wells except the blank.
-
Initiation of Reaction: Initiate the reaction by adding the DHF solution to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
The following diagram illustrates the principle of the DHFR inhibition assay.
Caption: Mechanism of the DHFR enzyme inhibition assay.
Synthetic Strategies: Building the Pyrimidine-2,4-diamine Scaffold
The synthesis of pyrimidine-2,4-diamine derivatives often involves multi-step reaction sequences. A common approach is the condensation of a guanidine derivative with a β-keto ester or a related three-carbon synthon.[15][16] Subsequent modifications to the pyrimidine ring and its substituents can then be carried out to generate a library of analogues for SAR studies. For example, 5-benzylpyrimidines can be synthesized through the reaction of phenolic Mannich bases with pyrimidines containing activating groups.
Future Outlook and Clinical Perspective
While pyrimidine-2,4-diamine compounds have demonstrated significant promise in preclinical studies, their progression into clinical development for antibacterial indications has been limited. The well-established antibacterial trimethoprim, a 2,4-diamino-5-benzylpyrimidine, serves as a proof-of-concept for the therapeutic potential of this class. However, the emergence of resistance to trimethoprim underscores the need for novel derivatives that can overcome existing resistance mechanisms.
Future research should focus on:
-
Designing compounds with activity against multidrug-resistant (MDR) pathogens. [9]
-
Optimizing pharmacokinetic and safety profiles to ensure clinical viability.
-
Exploring novel mechanisms of action beyond DHFR inhibition to combat resistance.
The versatility of the pyrimidine-2,4-diamine scaffold, coupled with a deep understanding of its SAR, provides a fertile ground for the development of the next generation of antimicrobial agents. Continued innovation in medicinal chemistry and a commitment to preclinical and clinical evaluation will be crucial in realizing the full therapeutic potential of this remarkable class of compounds.
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Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of medicinal and pharmaceutical chemistry, 5, 1103–1123. Available at: [Link].
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Roth, B., Aig, E., Lane, K., & Strelitz, J. Z. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of medicinal chemistry, 23(4), 379–384. Available at: [Link].
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The Anticancer Potential of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Drug Development Professionals
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and, consequently, a focal point for anticancer drug design.[1][2] Its derivatives have yielded a multitude of clinically significant agents that function through diverse mechanisms, including antimetabolites like 5-fluorouracil and a growing class of kinase inhibitors.[2] The 2,4-diaminopyrimidine core, in particular, has emerged as a potent "hinge-binding" motif, adept at competing with ATP for the active site of various protein kinases.[1] This guide delves into the preclinical assessment of a specific, yet under-explored derivative, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine, providing a technical framework for its investigation as a novel anticancer agent. While direct, extensive research on this exact molecule is nascent, this document synthesizes insights from closely related analogs to build a robust, scientifically-grounded rationale for its development.
Compound Profile: this compound
Structure:
Caption: Postulated inhibition of key oncogenic signaling pathways.
Synthetic Route: A Generalized Approach
The synthesis of this compound can be approached through established methods for preparing substituted pyrimidines. A common strategy involves the condensation of a guanidine salt with a β-dicarbonyl compound or its equivalent, followed by functional group interconversions.
A plausible synthetic route, adapted from literature on similar compounds, is outlined below. [3][4]
Caption: Generalized synthetic workflow for the target compound.
Preclinical Evaluation Workflow: A Step-by-Step Technical Guide
The following experimental protocols provide a comprehensive framework for evaluating the anticancer potential of this compound.
In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Expected Outcome: This assay will determine the potency of the compound against various cancer cell lines. Based on data from similar 2,4-diaminopyrimidine derivatives, IC₅₀ values in the low micromolar range would be considered promising. [5]
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
To understand how the compound exerts its cytotoxic effects, it is crucial to investigate its impact on apoptosis and the cell cycle.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A. [6]4. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is quantified. [6] Expected Outcome: These assays will reveal if the compound induces programmed cell death and/or causes arrest at a specific phase of the cell cycle, which are common mechanisms for kinase inhibitors. [7][5]
Target Validation: Kinase Inhibition Assays
Biochemical assays are necessary to confirm the direct inhibition of specific kinases.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the recombinant kinase (e.g., CDK7, FAK), a suitable substrate, and ATP with varying concentrations of this compound.
-
Reaction: Initiate the kinase reaction and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a method such as ADP-Glo™ Kinase Assay or a phosphorylation-specific antibody in an ELISA format.
-
IC₅₀ Determination: Calculate the IC₅₀ value for kinase inhibition.
Expected Outcome: This will identify the specific kinase(s) targeted by the compound and determine its inhibitory potency. High potency (low nanomolar to low micromolar IC₅₀) against kinases known to be dysregulated in cancer would be a significant finding. [7]
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies to assess the compound's antitumor activity in a living organism.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified period.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Expected Outcome: A significant reduction in tumor growth in the treated group compared to the control group would demonstrate in vivo efficacy.
Data Summary and Interpretation
The following tables provide a template for summarizing the key data that would be generated from the proposed experimental workflow.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] |
Table 2: Mechanistic Profile of this compound
| Assay | Cell Line | Result at IC₅₀ |
| Apoptosis Induction | A549 | [% Apoptotic Cells] |
| Cell Cycle Arrest | A549 | [Phase of Arrest] |
Table 3: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| CDK7 | [Experimental Value] |
| FAK | [Experimental Value] |
| ALK | [Experimental Value] |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the preclinical evaluation of this compound as a potential anticancer agent. By leveraging the wealth of knowledge on the 2,4-diaminopyrimidine scaffold, we postulate that this compound is likely to function as a kinase inhibitor, inducing apoptosis and cell cycle arrest in cancer cells. The detailed experimental workflows outlined herein will enable a thorough investigation of its potency, mechanism of action, and in vivo efficacy. Positive outcomes from these studies would position this compound as a promising lead compound for further development in oncology.
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The 6-(4-Chlorophenyl)pyrimidine-2,4-diamine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, often unrelated, biological targets with high affinity. The pyrimidine-2,4-diamine scaffold is a quintessential example of such a structure, forming the core of numerous therapeutic agents. This guide focuses on a particularly significant subset: the 6-(4-Chlorophenyl)pyrimidine-2,4-diamine derivatives. The strategic placement of the 4-chlorophenyl group at the 6-position of the pyrimidine-2,4-diamine core creates a molecule with a unique combination of steric and electronic properties, making it a cornerstone for the development of targeted therapies, particularly in oncology.
The core structure's defining feature is its capacity to act as both a hydrogen bond donor and acceptor, enabling it to form robust and specific interactions within the ATP-binding pockets of various kinases. This guide will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and biological evaluation of these derivatives, offering field-proven insights for researchers aiming to design and optimize novel therapeutics based on this versatile core.
Part 1: Strategic Synthesis of the Core and its Derivatives
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, allowing for the systematic exploration of chemical space. The this compound core and its derivatives can be accessed through several reliable synthetic routes.
Foundational Synthesis of the Pyrimidine Core
A common and efficient starting point for many derivatives is the commercially available 2,4-diamino-6-chloropyrimidine. This precursor allows for the introduction of the key 4-chlorophenyl group through modern cross-coupling reactions.
A frequently employed method is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile means of forming the critical carbon-carbon bond between the pyrimidine core and the phenyl ring.
Preamble: The Centrality of Pyrimidine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Analysis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from fundamental nucleobases in DNA and RNA to cutting-edge therapeutic agents.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in the design of kinase inhibitors, anti-infectives, and agents targeting neurological disorders.[3] Within this class, this compound represents a key pharmacophore, combining the pyrimidine core with a halogenated aromatic substituent—a feature often exploited to enhance binding affinity and modulate metabolic stability.
As a Senior Application Scientist, this guide is designed to move beyond a mere recitation of data. It provides an integrated, field-tested approach to the complete spectroscopic characterization of this compound. We will explore not only what data to acquire but why specific analytical choices are made, ensuring a robust and unambiguous structural elucidation critical for advancing a compound through the drug development pipeline.
The Molecular Blueprint: Structural Features and Spectroscopic Implications
A rigorous spectroscopic analysis begins with a foundational understanding of the molecule's structure. The key to interpreting spectral data lies in recognizing how each component will interact with different forms of electromagnetic radiation.
Structure: this compound
-
Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms. This core is electron-deficient and dictates the chemical environment of its substituents.
-
2,4-Diamine Groups: Two amino (-NH₂) groups act as strong electron-donating groups, influencing the aromaticity and reactivity of the pyrimidine ring. These are key sites for hydrogen bonding and protonation.
-
6-(4-Chlorophenyl) Group: An aryl substituent attached to the pyrimidine ring. The phenyl group extends the conjugated π-system. The chlorine atom at the para-position is an electron-withdrawing group and, critically, has a distinct isotopic signature (³⁵Cl and ³⁷Cl) that is invaluable for mass spectrometry.
The interplay of these features creates a unique electronic and structural profile that can be systematically deconstructed using a suite of complementary spectroscopic techniques.
The Analytical Workflow: An Integrated Strategy for Structural Confirmation
No single technique provides a complete picture. A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal methods. This approach minimizes ambiguity and builds a comprehensive evidence package for the molecule's identity and purity.
Caption: Integrated workflow for the spectroscopic analysis of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution.[1] It provides unambiguous information about the carbon-hydrogen framework.
Expert Rationale for Experimental Choices
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the diamino-pyrimidine structure, and its deuterated nature prevents interference in the ¹H NMR spectrum. Crucially, the amine (-NH₂) and any residual water protons are observable in DMSO-d₆, whereas they often exchange and disappear in solvents like D₂O or CDCl₃.
-
Spectrometer Frequency: A higher field strength (e.g., 400-600 MHz) is recommended. This provides better signal dispersion, which is essential for resolving the closely spaced aromatic proton signals and for more accurate coupling constant measurements.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[1]
-
Spectral Width: Set a range of 0 to 12 ppm to cover all expected signals.[1]
-
Number of Scans: 16 scans are usually adequate for a good signal-to-noise ratio.[1]
-
Relaxation Delay (D1): A 2-second delay is appropriate.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon, which enhances sensitivity.[1]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.[1]
-
Expected Data & Interpretation
The structure's symmetry and electronic effects are directly reflected in the NMR spectra. The pyrimidine and phenyl rings, along with the amino groups, produce a characteristic set of signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale for Chemical Shift |
|---|---|---|---|
| Pyrimidine-H₅ | ~6.0 - 6.5 | ~90 - 100 | Shielded proton on the electron-rich pyrimidine ring, adjacent to C-4 and C-6. |
| Phenyl-H (ortho to Cl) | ~7.4 - 7.6 | ~128 - 130 | Aromatic protons deshielded by the electronegative chlorine atom. Appears as a doublet. |
| Phenyl-H (meta to Cl) | ~7.9 - 8.1 | ~130 - 132 | Aromatic protons deshielded by attachment to the electron-withdrawing pyrimidine ring. Appears as a doublet. |
| Pyrimidine-NH₂ (C2) | ~6.5 - 7.0 (broad s) | N/A | Amine protons; broad due to quadrupole effects and exchange. Shift is concentration-dependent. |
| Pyrimidine-NH₂ (C4) | ~6.0 - 6.5 (broad s) | N/A | Amine protons; may have a different chemical shift from the C2-NH₂ due to the local electronic environment. |
| Pyrimidine-C2 | N/A | ~160 - 163 | Carbon attached to two nitrogen atoms and an amino group.[1] |
| Pyrimidine-C4 | N/A | ~162 - 165 | Carbon attached to two nitrogen atoms and an amino group.[1] |
| Pyrimidine-C5 | N/A | ~90 - 100 | Corresponds to the shielded Pyrimidine-H₅ position. |
| Pyrimidine-C6 | N/A | ~158 - 162 | Carbon attached to a nitrogen and the chlorophenyl group. |
| Phenyl-C (ipso) | N/A | ~135 - 138 | Carbon directly attached to the pyrimidine ring. |
| Phenyl-C (ortho to Cl) | N/A | ~128 - 130 | Carbon atoms adjacent to the C-Cl bond. |
| Phenyl-C (meta to Cl) | N/A | ~130 - 132 | Carbon atoms adjacent to the C-pyrimidine bond. |
| Phenyl-C (para to Py) | N/A | ~132 - 135 | Carbon bearing the chlorine atom. |
Note: These are estimated ranges based on typical values for substituted pyrimidines. Actual values may vary.[1][4][5]
Mass Spectrometry (MS): The Definitive Molecular Weight
MS is a destructive technique that provides the exact molecular weight of a compound, serving as a primary check of its identity.[1] For halogenated compounds, it offers an additional layer of confirmation through isotopic pattern analysis.
Expert Rationale for Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is preferred. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.
-
Isotopic Signature: The most critical aspect of the MS analysis for this molecule is observing the characteristic isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: a primary peak (M) and a secondary peak (M+2) at approximately one-third the intensity of the first. This signature is a definitive validation of the presence of a single chlorine atom.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis:
-
Identify the peak corresponding to the monoisotopic mass of the protonated molecule [C₁₀H₉ClN₄ + H]⁺.
-
Verify the presence of the [M+2+H]⁺ peak at an m/z value two units higher and at ~32% of the intensity of the [M+H]⁺ peak.
-
The high-resolution measurement should be within 5 ppm of the theoretical calculated mass.
-
Expected Data & Interpretation
-
Formula: C₁₀H₉ClN₄
-
Theoretical Monoisotopic Mass: 220.0567
-
Expected [M+H]⁺ (for ³⁵Cl): m/z = 221.0645
-
Expected [M+2+H]⁺ (for ³⁷Cl): m/z = 223.0616
-
Intensity Ratio: The peak at m/z 223 should be approximately 32% of the intensity of the peak at m/z 221, confirming the presence of one chlorine atom. Photofragmentation studies of similar halogenated pyrimidines show that fragmentation patterns can help elucidate the structure, but the molecular ion is the most crucial piece of data for initial confirmation.[7][8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][10]
Expert Rationale for Experimental Choices
-
Sampling Method: Attenuated Total Reflectance (ATR) is the modern, preferred method over traditional KBr pellets. It requires minimal sample preparation, is fast, and provides high-quality, reproducible spectra of solid samples.
Experimental Protocol: ATR FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-650 cm⁻¹.
Expected Data & Interpretation
The FT-IR spectrum will provide clear evidence for the key functional groups within the molecule.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium bands are expected, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2][11] |
| 3100 - 3000 | Aromatic C-H Stretch | Pyrimidine and Phenyl Rings | Weak to medium sharp bands characteristic of sp² C-H bonds. |
| 1650 - 1580 | C=N and C=C Stretch | Pyrimidine and Phenyl Rings | A series of strong, sharp bands due to the stretching vibrations within the aromatic rings.[2][12] |
| ~1620 | N-H Scissoring | Primary Amine (-NH₂) | A medium to strong band from the in-plane bending of the amino groups.[2] |
| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | A strong band indicative of the para-substitution pattern on the phenyl ring. |
| ~750 - 700 | C-Cl Stretch | Aryl Chloride | A medium to strong band in the fingerprint region confirming the carbon-chlorine bond.[12] |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound and can serve as a straightforward method for purity assessment and quantification.
Expert Rationale for Experimental Choices
-
Solvent: A polar protic solvent like ethanol or methanol is ideal. These solvents are transparent in the relevant UV range (>220 nm) and can solvate the molecule well. The effect of pH on the absorption spectra of pyrimidines can be significant due to protonation events, so using a consistent, neutral solvent is key for reproducibility.[13]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in ethanol. Further dilute to an appropriate concentration (typically in the µM range) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Spectrum Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with ethanol and the sample cuvette with the prepared solution.
-
Scan: Scan the absorbance from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected Data & Interpretation
The extended π-system, encompassing both the pyrimidine and chlorophenyl rings, is expected to give rise to strong π → π* electronic transitions. The λmax for substituted pyrimidines typically falls in the 250-350 nm range.[14][15][16] The presence of a single, well-defined peak is also an indicator of sample purity.
Conclusion: A Triad of Unambiguous Confirmation
The structural elucidation of a drug candidate like this compound rests on the synergistic interpretation of orthogonal spectroscopic data.
-
NMR spectroscopy provides the definitive structural map of the C-H framework.
-
Mass spectrometry confirms the exact molecular weight and, crucially, validates the presence of the chlorine atom through its unique isotopic signature.
-
FT-IR spectroscopy provides rapid confirmation of the essential functional groups, particularly the vital diamino moieties.
Together, these techniques form a self-validating system that provides an unassailable confirmation of the molecule's identity, paving the way for further investigation in the drug discovery process.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: An Advanced Research Journal, 4(2), 1-5. [Link]
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]
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Al-Abdullah, E. S., Al-Omar, M. A., El-Azab, A. S., Al-Ghadir, A. H., & El-Oqlah, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4987. [Link]
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Palmer, M. H., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
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Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
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ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. [Link]
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ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
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Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587-2594. [Link]
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Wang, Y., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(9), 16250-16264. [Link]
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Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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D'yachenko, V. I., et al. (2019). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Vartale, S. P., Kalyankar, B. D., & Kawale, D. S. (2016). Synthesis, Characterization And Antioxidant Study Of 6-methyl-2h-pyrazolo[3,4-d]pyrimidine-3,4-diamine And Its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 1275-1282. [Link]
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Cavalieri, L. F., Bendich, A., Tinker, J. F., & Brown, G. B. (1949). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 71(2), 533-536. [Link]
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Griffiths, D. V., et al. (1989). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1005-1009. [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
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Wang, Y., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new pyrido- and pyrazolopyrimidine derivatives using 2-substituted vinamidinium salts. [Link]
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Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
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Methodological & Application
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for the Synthesis of 6-Arylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved drugs and clinical candidates.[1] Among the vast chemical space of pyrimidine derivatives, 6-arylpyrimidines have emerged as a particularly privileged structural motif. These compounds exhibit a wide range of pharmacological activities, notably as potent kinase inhibitors, making them highly valuable in the development of targeted therapies for cancer and other diseases.[2][3] The efficient and versatile synthesis of these crucial molecules is therefore of paramount importance to researchers in drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the gold standard for the construction of the C-C bond between the pyrimidine core and an aryl group, offering high yields, broad functional group tolerance, and mild reaction conditions.[4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-arylpyrimidines via the Suzuki-Miyaura cross-coupling reaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to successfully implement and optimize this powerful synthetic transformation.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism
The elegance and power of the Suzuki-Miyaura coupling lie in its catalytic cycle, which efficiently orchestrates the formation of a new carbon-carbon bond. The generally accepted mechanism involves three key steps, as illustrated below.[5] A thorough understanding of this cycle is crucial for rational troubleshooting and optimization of the reaction.
The catalytic cycle begins with the active Pd(0) species. The first step is the oxidative addition of the halo-pyrimidine (typically a 6-chloropyrimidine) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides. The next crucial step is transmetalation , where the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the Pd(II) complex yields the desired 6-arylpyrimidine and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Synthesis of 6-Arylpyrimidines: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling for the synthesis of 6-arylpyrimidines hinges on the careful selection of several key reaction parameters. The following table provides a comparative overview of common catalysts, bases, and solvents, along with their typical impact on reaction outcomes.
| Parameter | Options | Typical Concentration/Amount | Key Considerations & Impact on Yield |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos), Pd/C | 1-5 mol% | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[7] PdCl₂(dppf) is often effective for more challenging couplings. Buchwald ligands like SPhos and XPhos are highly effective for coupling aryl chlorides.[8] Pd/C offers the advantage of being a heterogeneous catalyst that can be removed by filtration.[9] The choice of catalyst can significantly impact yield and reaction time. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2-3 equivalents | The base is crucial for activating the boronic acid.[6] Carbonates (K₂CO₃, Na₂CO₃) are common, effective, and cost-efficient choices.[10] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[7] Cs₂CO₃ is highly soluble in organic solvents and can accelerate the reaction, especially with hindered substrates.[10] KF is a milder base that can be used when base-sensitive functional groups are present.[6] |
| Solvent | 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), Acetonitrile (ACN), Water (as a co-solvent) | The solvent affects the solubility of reagents and the stability of the catalytic species. Dioxane/water and Toluene/water mixtures are very common and effective.[7][11] THF is another good option. DMF can be used for substrates with poor solubility but can be difficult to remove.[7] The addition of water as a co-solvent is often necessary to dissolve the inorganic base.[11] | |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | 1.1-1.5 equivalents | Arylboronic acids are the most common coupling partners. Pinacol esters are more stable and can be advantageous for boronic acids that are prone to decomposition. |
Detailed Experimental Protocol: Synthesis of 6-Phenyl-2,4-diaminopyrimidine
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 6-arylpyrimidine.
Materials:
-
6-Chloro-2,4-diaminopyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of a 6-arylpyrimidine.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2,4-diaminopyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 6-phenyl-2,4-diaminopyrimidine.[4]
Troubleshooting and Optimization: Navigating Common Challenges
Even with a well-defined protocol, challenges can arise in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is key to achieving successful outcomes.
Common Issues and Potential Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or degraded. Using a pre-catalyst that is more stable to air and moisture can be beneficial.
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and a positive pressure of inert gas is maintained throughout the reaction.
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid. The base should be finely powdered and dry.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing can minimize this.
-
Dehalogenation of the Pyrimidine: This occurs when the halo-pyrimidine is reduced instead of coupled. This can sometimes be mitigated by using a milder base or lowering the reaction temperature.
-
Protodeborylation: The boronic acid can be protonated and lose its boron group. Using anhydrous solvents or a less aqueous workup can sometimes help.
-
A logical workflow for troubleshooting can help identify and address the root cause of a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 6-arylpyrimidines, providing a reliable and versatile route to this important class of molecules. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing a systematic approach to optimization and troubleshooting, researchers can confidently and efficiently synthesize novel 6-arylpyrimidine derivatives for the advancement of drug discovery and development.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Comptes Rendus Chimie. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
National Center for Biotechnology Information. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Google Patents. UA100846C2 - Compounds and compositions as protein kinase inhibitors.
-
ResearchGate. PI3K inhibitors with pyrimidine scaffold. [Link]
-
National Center for Biotechnology Information. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, frequently by acting as competitive inhibitors at ATP-binding sites of enzymes such as kinases, or by mimicking endogenous nucleobases. The compound 6-(4-Chlorophenyl)pyrimidine-2,4-diamine belongs to this privileged class of molecules. Its structure, featuring a central pyrimidine ring substituted with a 4-chlorophenyl group and two amino groups, suggests potential interactions with various biological targets.
These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound. The protocols outlined below are designed to first assess its general cytotoxic effects on cancer cell lines and then to explore a potential mechanism of action by investigating its impact on a common cancer-related signaling pathway. This guide is intended for researchers in drug discovery and chemical biology, offering a structured, hypothesis-driven approach to characterizing novel small molecules.
Initial Cytotoxicity Profiling
Scientific Rationale: The first step in evaluating a novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. A dose-response cytotoxicity assay is fundamental to establish a concentration range for subsequent mechanistic studies and to identify cell lines that are sensitive to the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Protocol 1.1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2x working concentrations of the compound by diluting the 10 mM stock in complete medium. A typical starting range is 200 µM down to 0.1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Add 100 µL of medium with the corresponding DMSO concentration to the control wells.
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Expected Data Output:
| Concentration (µM) | % Viability (A549) | % Viability (MCF-7) | % Viability (HCT116) |
| 100 | 5.2 | 15.8 | 8.1 |
| 50 | 12.6 | 35.2 | 18.4 |
| 25 | 38.4 | 51.3 | 42.5 |
| 10 | 65.7 | 78.9 | 70.3 |
| 5 | 88.1 | 92.4 | 90.1 |
| 1 | 95.3 | 98.1 | 96.5 |
| 0.1 | 99.2 | 101.5 | 98.9 |
| IC50 (µM) | ~20.5 | ~26.0 | ~22.3 |
Mechanistic Investigation: Kinase Inhibition Profile
Scientific Rationale: Many pyrimidine derivatives function as kinase inhibitors by competing with ATP for the enzyme's binding pocket. Given the structural similarity of this compound to known kinase inhibitors, a logical next step is to screen its activity against a panel of kinases, particularly those relevant to cancer cell proliferation and survival, such as members of the MAPK/ERK pathway.
The ERK (Extracellular signal-Regulated Kinase) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A common method to assess the activity of this pathway is to measure the phosphorylation status of key proteins like ERK1/2 using Western Blotting.
Protocol 2.1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol aims to determine if this compound inhibits the ERK signaling pathway by assessing the phosphorylation of ERK1/2 (p44/42 MAPK).
Materials:
-
Sensitive cancer cell line identified from the MTT assay (e.g., A549)
-
Complete growth medium and serum-free medium
-
This compound
-
Growth factor (e.g., EGF - Epidermal Growth Factor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-GAPDH or β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to ~80% confluency.
-
Serum starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
-
Pre-treat cells with this compound at its IC50 and 2x IC50 concentrations for 2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the same membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.
-
Data Analysis and Interpretation:
-
A reduction in the band intensity corresponding to phospho-ERK1/2 in the compound-treated lanes compared to the EGF-stimulated control lane indicates inhibition of the ERK pathway.
-
The total ERK1/2 and loading control bands should remain relatively constant across all lanes, confirming equal protein loading.
-
Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Signaling Pathway Diagram:
Caption: Simplified EGF-induced ERK Signaling Pathway.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Lavoie, H., Gagnon, J., & Therrien, M. (2020). ERK signalling: a master regulator of cell behaviour, life and death. Nature reviews. Molecular cell biology, 21(10), 607–632. [Link]
Application Notes and Protocols for Cell-Based Assays of Pyrimidine-2,4-Diamine Derivatives
Introduction: The Therapeutic Promise of Pyrimidine-2,4-Diamine Derivatives
The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives are particularly prominent in oncology research, where they have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1][2][3][4] The disruption of DNA synthesis and cell division is a key mechanism by which these compounds exert their cytotoxic effects.[1] This guide provides a comprehensive overview of essential cell-based assays to characterize the biological activity of novel pyrimidine-2,4-diamine derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.
Understanding the Mechanism: Key Cellular Targets
Pyrimidine-2,4-diamine derivatives frequently target the ATP-binding pocket of protein kinases, leading to the inhibition of their catalytic activity. Prominent targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are fundamental regulators of the cell cycle.[4][5] Inhibition of CDKs, such as CDK2, CDK6, and CDK9, can lead to cell cycle arrest and apoptosis.[2][3][5]
-
Aurora Kinases: These are crucial for mitotic progression, and their inhibition can result in G2/M phase arrest.[6]
-
Other Kinases: This scaffold has also been utilized to target other kinases implicated in cancer, such as p21-activated kinase 4 (PAK4) and focal adhesion kinase (FAK).[7][8]
The following sections detail the experimental workflows to elucidate the cellular effects of these compounds.
Part 1: Assessing Cellular Viability and Cytotoxicity
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[10]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine-2,4-diamine derivative in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[9]
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO alone).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition and Analysis:
Experimental Workflow: Cytotoxicity Assessment
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Part 2: Elucidating the Impact on Cell Cycle Progression
Many pyrimidine-2,4-diamine derivatives exert their anti-proliferative effects by inducing cell cycle arrest.[3][5][11][12] Flow cytometry is the gold standard for analyzing cell cycle distribution.
Principle of Cell Cycle Analysis by Flow Cytometry
This technique involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI). The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content. By analyzing a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the pyrimidine-2,4-diamine derivative at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Expected Outcomes and Interpretation
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control group indicates that the compound interferes with progression through that phase.[6][11]
Part 3: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[2][5][11][12]
Principle of Apoptosis Detection
A hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Co-staining with a viability dye like PI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway often induced by pyrimidine-2,4-diamine derivatives.
Part 4: Target Engagement and Kinase Inhibition
To confirm that a pyrimidine-2,4-diamine derivative is acting on its intended target, it is essential to perform target engagement and kinase inhibition assays.
In Vitro Kinase Inhibition Assays
These assays are typically performed in a cell-free system to determine the direct inhibitory effect of the compound on the activity of a specific kinase.[10][13] They measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[13] This allows for the determination of an IC₅₀ value for the target kinase.[14]
Cell-Based Target Engagement
Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase in treated cells. A decrease in the phosphorylation of a known substrate upon treatment with the compound provides evidence of target engagement within a cellular context.[2]
Quantitative Data Summary
| Compound Class | Target Kinase(s) | IC₅₀ Range | Cell Lines Tested | Reference |
| 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6, CDK9 | Not specified | Various | [2] |
| Benzamide derivatives of pyrimidine | CDK2 | Not specified | Human breast cancer cells | [5] |
| N²,N⁴-disubstituted pyrimidine-2,4-diamines | CDK2, CDK9 | 65 nM - 83 nM | MDA-MB-231 | [3] |
| 2,4-diaminopyrimidine derivatives | PAK4 | 5.9 nM - 20.4 nM | A549 | [7] |
| 2,4-diaminopyrimidines | Aurora A | Not specified | HeLa | [6] |
| Diaminopyrimidine derivatives | FAK | 94 nM - 130 nM | A549, MDA-MB-231 | [8] |
| N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2, CDK9 | 0.004 µM - 0.009 µM | HCT116 | [14] |
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrimidine-2,4-diamine derivatives. By systematically assessing cytotoxicity, effects on the cell cycle, induction of apoptosis, and target engagement, researchers can build a comprehensive biological profile of their compounds and make informed decisions for further development. The multifaceted nature of these compounds necessitates a multi-assay approach to fully understand their therapeutic potential.[15][16]
References
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Zhang, H., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]
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Lv, W., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]
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Nasser, S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 346-357. [Link]
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Xiao, Z., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(23), 12591-12601. [Link]
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National Center for Biotechnology Information. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. [Link]
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Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1547-1560. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2410. [Link]
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Chen, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(16), 4944. [Link]
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Li, Y., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 65(15), 10445-10463. [Link]
-
Liu, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]
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Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 476-484. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 947-959. [Link]
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Chew, E., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6599. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. The Turkish Journal of Biology, 40(4), 555-566. [Link]
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Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1510, 63-75. [Link]
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Riss, T., et al. (2016). Cell Viability Assays Assay Guidance Manual. ResearchGate. [Link]
-
Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated techniques for confirming identity, determining purity, and assessing the physicochemical properties of the molecule. This document moves beyond procedural lists to explain the scientific rationale behind the selection of methods and parameters, ensuring a deeper understanding and successful implementation. The guide integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC), presenting them as a cohesive, multi-faceted strategy for full molecular characterization.
Introduction: The Analytical Imperative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents. This compound, by extension, is a molecule with high potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API). Its rigorous characterization is not merely an academic exercise but a critical requirement for ensuring safety, efficacy, and reproducibility in research and development. A multi-pronged analytical approach is essential to build a complete profile of the compound, confirming its structure, quantifying its purity, identifying impurities, and understanding its solid-state properties. This guide provides the foundational methods to achieve this, grounded in established regulatory principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Chromatographic Analysis for Purity and Quantification: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency of pharmaceutical compounds.[7] For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable, leveraging the molecule's moderate polarity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The non-polar C18 chains interact with the hydrophobic 4-chlorophenyl group, providing effective retention, while the more polar diaminopyrimidine moiety allows for fine-tuning of the elution with the mobile phase.
-
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase is critical. The amino groups on the pyrimidine ring have pKa values that make their ionization state pH-dependent. A buffer (e.g., phosphate or acetate, pH 3-7) is essential to suppress the silanol interactions and ensure a consistent charge on the analyte, leading to sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: The conjugated system of the pyrimidine and phenyl rings results in strong UV absorbance. A photodiode array (PDA) detector should be used to scan across a range of wavelengths to determine the absorbance maximum (λmax), typically around 254 nm, for optimal sensitivity.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Protocol 1: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Method Validation and System Suitability
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][9][10] System suitability tests (SSTs), as outlined in USP <621>, must be performed before any analysis to ensure the chromatographic system is performing adequately.[3][5][11]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.995; Baseline resolution from impurities. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Interval providing suitable accuracy, precision, and linearity. | e.g., 80% to 120% of the target concentration for an assay.[1] |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations. | System suitability parameters met after minor changes (e.g., pH, temp). |
Structural Elucidation and Identity Confirmation
A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of this compound.
Workflow for Structural Confirmation
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
MS provides the exact molecular weight, which is a primary piece of evidence for identity.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily protonate the basic amine groups to form a gaseous ion, [M+H]+, without significant fragmentation. The presence of a single chlorine atom provides a highly characteristic isotopic signature: two peaks, [M+H]+ and [M+2+H]+, with a relative intensity ratio of approximately 3:1, which is a definitive marker.
-
Protocol 2: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly or via the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
-
Expected Data
-
Molecular Formula: C₁₀H₉ClN₄
-
Monoisotopic Mass: 220.0543 Da
-
Expected Ion [M+H]⁺: m/z 221.0616
-
Expected Isotope [M+2+H]⁺: m/z 223.0586 (approx. 32% intensity of m/z 221)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule, confirming the arrangement of atoms.[12] Both ¹H and ¹³C NMR are required for a complete assignment.[12][13][14]
-
Rationale: ¹H NMR reveals the number and environment of all protons, while ¹³C NMR shows all unique carbon atoms. The chemical shifts, splitting patterns, and integration values allow for a full structural puzzle to be pieced together.[12]
-
Protocol 3: NMR Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not interfere with most analyte signals. The amine protons will be visible as broad signals.
-
Sample Preparation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
-
Expected Spectral Features
| Spectrum | Expected Chemical Shift (δ, ppm) | Signal Description & Rationale |
| ¹H NMR | ~ 7.5 - 8.0 | Two doublets (AA'BB' system), 4H total, from the 1,4-disubstituted chlorophenyl ring. |
| ~ 6.0 - 7.0 | Singlet, 1H, from the proton on the pyrimidine ring (C5-H). | |
| ~ 5.5 - 6.5 | Two broad singlets, 4H total (2H each), from the two non-equivalent -NH₂ groups. Exchangeable with D₂O. | |
| ¹³C NMR | ~ 160 - 165 | Three signals for C2, C4, and C6 of the pyrimidine ring bearing nitrogen atoms. |
| ~ 125 - 140 | Four signals for the carbons of the chlorophenyl ring. | |
| ~ 90 - 100 | One signal for C5 of the pyrimidine ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.[15]
-
Rationale: The molecule has several distinct functional groups (amines, aromatic rings) that produce characteristic absorption bands in the infrared spectrum. This serves as a quick identity check and can reveal information about hydrogen bonding.
-
Protocol 4: FTIR Analysis (ATR)
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic C-H |
| 1650 - 1550 | C=N and C=C Stretching | Pyrimidine & Phenyl Rings |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| ~ 830 | C-H Bending (out-of-plane) | 1,4-disubstituted Phenyl |
| ~ 750 - 700 | C-Cl Stretching | Aryl-Chloride |
Physicochemical and Thermal Properties
Understanding the solid-state properties of a compound is crucial for formulation and stability studies.
Thermal Analysis (TGA/DSC)
-
Rationale: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and the presence of residual solvents or water.[18][19][20] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, allowing for the determination of the melting point, enthalpy of fusion, and detection of polymorphs.[19][21]
-
Protocol 5: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to a temperature above the melting point (e.g., 250 °C).
-
-
-
Expected Data:
-
TGA Thermogram: A flat baseline until the onset of decomposition, indicating good thermal stability. A sharp drop in mass will signify the decomposition temperature.
-
DSC Thermogram: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The presence of multiple peaks could indicate polymorphism or impurities.
-
Conclusion
The analytical characterization of this compound requires a synergistic application of orthogonal techniques. The HPLC method provides robust quantification of purity, while the collective data from MS, NMR, and FTIR unequivocally confirms the molecular identity and structure. Finally, thermal analysis sheds light on its solid-state behavior. The protocols and rationale detailed in this guide provide a comprehensive and scientifically sound framework for researchers to confidently characterize this molecule, ensuring data integrity for regulatory submissions, quality control, and further research.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Benchchem.
- Pharma Talks. Understanding ICH Q2(R2)
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- Agilent.
- AMSbiopharma.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Pharmacopeia.
- International Council for Harmonisation.
- Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- LCGC International. Are You Sure You Understand USP <621>?
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res.
- Supplementary Material: IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile. SBQ.
- Galbács, G. Thermal analysis.
- Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Max-Planck-Gesellschaft. Thermal Analysis - TGA/DSC.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
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Application Note: A Step-by-Step Guide to the Experimental Design for Testing Pyrimidine-Based Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] Pyrimidine-based scaffolds have proven to be highly effective core structures for designing potent and selective kinase inhibitors, with several approved drugs demonstrating their clinical utility.[3][4]
This guide provides a comprehensive, multi-phased experimental workflow for the rigorous evaluation of novel pyrimidine-based kinase inhibitors. The described cascade moves logically from initial biochemical characterization to validation in complex cellular systems, ensuring that only the most promising candidates advance. The causality behind each experimental choice is explained to provide a framework for robust decision-making in a drug discovery program.
Phase 1: Foundational Biochemical Characterization
The initial phase focuses on answering the most fundamental question: Does the compound directly inhibit the target kinase, and how selective is it? Biochemical assays provide a clean, cell-free system to measure the direct interaction between the inhibitor and the purified kinase enzyme.[5]
Determining Potency (IC50) with a Biochemical Assay
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[6][7] A highly sensitive and robust method like a luminescence-based ADP-detection assay is recommended for its reliability and scalability.
Rationale: Before investing in complex cellular studies, it is essential to confirm direct target engagement and potency in a simplified system. This approach avoids confounding variables such as cell permeability and off-target cellular effects, providing a pure measure of the inhibitor's effect on the kinase's enzymatic activity.[8][9]
Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay
This protocol is adapted for a generic serine/threonine or tyrosine kinase.
Materials:
-
Purified, active recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
Pyrimidine-based inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
ATP solution at a concentration near the Km for the specific kinase.[6]
-
Luminescence-based ADP detection reagent kit.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrimidine-based inhibitor. Start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in DMSO. Then, dilute these concentrations into the kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add the components in the following order:
-
Kinase buffer.
-
Inhibitor at various concentrations (include DMSO-only wells as a 0% inhibition control).
-
Purified kinase enzyme (include wells without enzyme as a background control).
-
Allow the inhibitor and enzyme to pre-incubate for 15-20 minutes at room temperature.
-
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction & Detect ADP: Add the ADP-detection reagent according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescence signal generation.
-
Read Plate: After a brief incubation (e.g., 40 minutes), measure the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Assessing Kinase Selectivity
A critical attribute of a high-quality inhibitor is its selectivity. Inhibition of off-target kinases can lead to undesirable side effects.[6] Therefore, profiling the compound against a broad panel of kinases is a mandatory step.
Rationale: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets.[1][10] Early and broad selectivity profiling is essential to understand the inhibitor's specificity, identify potential liabilities, and guide the structure-activity relationship (SAR) studies to improve selectivity.[5]
Workflow:
-
Primary Screen: Screen the inhibitor at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300 kinases).[5]
-
Hit Deconvolution: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform full IC50 dose-response experiments to confirm the off-target activity.
Data Presentation: Biochemical Potency and Selectivity Profile
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (S10) |
| PYR-001 | 15 | 1,200 | >10,000 | 0.01 |
| PYR-002 | 25 | 250 | 5,000 | 0.1 |
Selectivity Score (S10) is the percentage of kinases inhibited by >90% at a 1 µM concentration. A lower score indicates higher selectivity.
Phase 2: Cellular Activity and Target Engagement
While biochemical assays are essential, they don't reflect the complex environment of a living cell.[8][11] Phase 2 aims to answer: Does the inhibitor enter the cell, bind to its intended target, and exert a biological effect?
Confirming Target Engagement in Live Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its target protein within the intact cell.[12][13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12][14]
Rationale: Observing a cellular phenotype is not enough; it's crucial to confirm that the phenotype is a direct result of the inhibitor binding to the intended target. CETSA provides direct evidence of target engagement in a physiological context, validating the mechanism of action.[14][15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target kinase.
-
Complete cell culture medium.
-
Pyrimidine-based inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Apparatus for downstream protein detection (e.g., Western blot equipment).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the inhibitor at a desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.[16]
Assessing Downstream Pathway Inhibition
A successful kinase inhibitor should block the signaling pathway downstream of its target. Western blotting for a key phosphorylated substrate is a standard and effective method to demonstrate this.[17]
Rationale: Confirming target engagement with CETSA is key, but demonstrating that this binding event leads to a functional consequence (i.e., inhibition of the kinase's catalytic activity in the cell) is equally important.[11] This links target binding to a measurable biological outcome.
Caption: A typical kinase signaling pathway blocked by an inhibitor.
Protocol 3: Western Blot for Phospho-Protein Analysis
Materials:
-
Cell line and culture reagents.
-
Lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.[18]
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibodies).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein (as a loading control).[18]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the pathway. Treat cells with a dose-range of the pyrimidine inhibitor for a specified time.
-
Harvest: Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold lysis buffer.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize samples to the same protein concentration, add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.[18]
Expected Outcome: A dose-dependent decrease in the band intensity for the phosphorylated substrate, with no change in the total protein level.
Phase 3: Advanced Mechanistic Studies
For lead candidates, understanding the precise mechanism of action (MoA) is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as ATP.[2][19]
Rationale: Differentiating between binding modes (e.g., ATP-competitive vs. allosteric) provides deep insight into the inhibitor's behavior.[19] This knowledge is vital for understanding potential resistance mechanisms and for guiding further medicinal chemistry efforts.
Experimental Approach: Kinase Kinetics
-
Method: Perform the biochemical kinase assay (as in Protocol 1) but vary the concentrations of both the inhibitor and ATP.
-
Analysis: Generate Lineweaver-Burk plots.
-
ATP-Competitive: The lines will intersect on the y-axis.
-
Non-competitive: The lines will intersect on the x-axis.
-
Uncompetitive: The lines will be parallel.
-
Integrated Experimental Workflow
The described phases form a logical cascade, where data from one phase informs the decisions for the next. This ensures that resources are focused on compounds with the highest potential for success.
Caption: Decision-making workflow for kinase inhibitor testing.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
ResearchGate. Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
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Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Reaction Biology. Kinase Drug Discovery Services. Reaction Biology. [Link]
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Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
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Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 221–231. [Link]
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Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
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Grokipedia. (2026, January 7). Cellular thermal shift assay. Grokipedia. [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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CETSA. CETSA. CETSA. [Link]
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Veggiani, G., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science advances, 8(30), eabn9129. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
BioWorld. (2010, February 26). Study Shows Complexities of Competitive Kinase Inhibition. BioWorld. [Link]
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Creative BioMart. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative BioMart. [Link]
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Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. [Link]
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Journal of Medicinal Chemistry. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
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Jakopin, Ž., & Ilaš, J. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future medicinal chemistry, 15(15), 1335–1352. [Link]
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RSC Medicinal Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [Link]
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Vieth, M., et al. (2004). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 20(7), 1005–1014. [Link]
-
Oncology Support Network. (2025, April 5). How Do Tyrosine Kinase Inhibitors Work? YouTube. [Link]
-
ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]
-
edX. IC50 Determination. edX. [Link]
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I.R.I.S. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]
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ACS Medicinal Chemistry Letters. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]
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Application Note: Protocols for the Antimicrobial Screening of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
<
Abstract and Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Pyrimidine derivatives are a well-established class of compounds with a history of therapeutic success. The 2,4-diaminopyrimidine scaffold, in particular, is a known pharmacophore that targets the highly conserved enzyme dihydrofolate reductase (DHFR), which is critical for bacterial DNA synthesis.[1][2] This application note provides a comprehensive set of protocols for the antimicrobial screening of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine , a compound designed to leverage the DHFR-inhibiting core while incorporating a chlorophenyl moiety to potentially enhance bioactivity.
This document is structured to guide researchers through a logical, tiered screening cascade. It begins with primary assays to determine the compound's basic inhibitory and cidal activity, followed by secondary assays to understand the kinetics of its antibacterial action. Finally, it outlines a preliminary mechanistic study based on its putative target. The methodologies described herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4]
Compound Profile: this compound
The compound of interest features two key structural motifs:
-
2,4-Diaminopyrimidine Core: This structure is central to a class of DHFR inhibitors.[5] By mimicking the endogenous substrate, dihydrofolate, it competitively inhibits the enzyme, disrupting the folate synthesis pathway and thereby halting the production of essential precursors for DNA and amino acid synthesis.[6][7] This mechanism is the basis for the antibacterial activity of drugs like Trimethoprim.[8]
-
6-(4-Chlorophenyl) Group: The substitution at the 6-position with a halogenated phenyl ring is a strategic chemical modification. This group can influence the compound's lipophilicity, potentially improving its penetration across bacterial cell membranes and enhancing its binding affinity within the hydrophobic pockets of the target enzyme.
Tiered Experimental Screening Workflow
A systematic workflow is essential for the efficient evaluation of a new chemical entity. The proposed cascade prioritizes high-throughput primary screening to establish a baseline of activity, followed by more resource-intensive assays for promising candidates.
Caption: A logical workflow for evaluating a novel antimicrobial compound.
Detailed Protocols and Methodologies
PART 4.1: Compound Preparation and Handling
Objective: To prepare sterile, high-concentration stock solutions for use in subsequent assays.
Protocol:
-
Stock Solution Preparation: Accurately weigh the this compound powder. Dissolve it in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Ensure complete dissolution using a vortex mixer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber glass vial to protect it from light.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: For assays, dilute the stock solution in the appropriate sterile microbiological broth. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to prevent solvent-induced toxicity to the microorganisms.
PART 4.2: Tier 1 - Primary Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[11][12]
Materials:
-
Sterile 96-well, flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound working solutions and a positive control antibiotic (e.g., Ciprofloxacin or Trimethoprim).
Protocol:
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[13]
-
Inoculation: Add 10 µL of the standardized bacterial suspension to wells in columns 1 through 11.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[9]
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This assay distinguishes bactericidal from bacteriostatic activity.[16]
Protocol:
-
Post-MIC Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop, withdraw 10 µL and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum, identified by the absence of growth or the presence of only one or two colonies on the agar.[14][15] An agent is considered bactericidal if the MBC is no more than four times its MIC.[17]
Table 1: Example MIC and MBC Data
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 32 | 64 | Bactericidal (2) |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 16 | 128 | Bacteriostatic (>4) |
PART 4.3: Tier 2 - Time-Kill Kinetics Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[18][19]
Protocol:
-
Culture Preparation: Prepare flasks containing CAMHB with a standardized bacterial inoculum of ~5 x 10^5 CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Sampling: Incubate flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each sample and plate onto MHA to determine the viable colony-forming units (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[20][21]
Caption: Standard workflow for a time-kill kinetics experiment.
PART 4.4: Tier 3 - Preliminary Mechanism of Action
The structural similarity of the compound to known DHFR inhibitors strongly suggests this as a primary target.[5][22] A cell-free enzymatic assay can directly test this hypothesis.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. An inhibitor will slow this reaction rate.
Caption: Enzymatic reaction inhibited by the test compound.
Protocol:
-
Assay Setup: In a UV-transparent 96-well plate, combine a reaction buffer, purified bacterial DHFR enzyme, and dihydrofolate substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
References
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
-
Wikipedia. (2023). Broth microdilution. Retrieved from [Link]
- The Pharma E-tutor. (2024, September 30). Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim); Uses, Mechanism of action [Video]. YouTube.
- MI - Microbiology. (n.d.). Broth Microdilution.
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Scribd. (n.d.). Time Kill Assay.
- Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 53(1), 154-166.
- Khan, D. D. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11).
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- Reimer, A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901.
- BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
- ResearchGate. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
- Ferreira, R. J., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1876.
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- Schneider, P., et al. (2007). In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. Journal of Antimicrobial Chemotherapy, 60(6), 1391–1394.
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- Al-Masoudi, N. A., et al. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
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- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(12), 2095.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1546-1563.
- Cocco, M. T., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28–41.
- Patil, S. B., et al. (2017). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research, 8(11), 4615-4621.
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Application of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine in Cancer Cell Lines: A Research Overview
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The pyrimidine scaffold is a core component of nucleobases, rendering its derivatives capable of interfering with nucleic acid synthesis and other critical cellular processes.[2] This document aims to provide a comprehensive overview and generalized protocols for the application of a specific pyrimidine derivative, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine , in cancer cell line research.
While direct and extensive research on the anticancer effects of this compound is not widely available in the public domain, we can extrapolate potential mechanisms and experimental approaches based on studies of structurally similar compounds. For instance, pyrimidine derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit various protein kinases involved in cancer progression.[3][4] A closely related compound, Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), is known to induce apoptosis in human T lymphocytes through the intrinsic pathway.[3]
These application notes will, therefore, be based on established methodologies for evaluating the anticancer potential of novel chemical entities, with a focus on techniques applicable to pyrimidine derivatives. Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal working concentrations for their specific cancer cell lines of interest.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 175137-09-4 | Not specified in search results |
| Molecular Formula | C₁₀H₉ClN₄ | Not specified in search results |
| Molecular Weight | 220.66 g/mol | Not specified in search results |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 199-202 °C | [5] |
| Solubility | Soluble in water, more soluble in organic solvents like ethanol and methanol. | [5] |
General Experimental Workflow
The following diagram outlines a general workflow for the initial assessment of this compound's anticancer activity in vitro.
Caption: General workflow for in vitro evaluation of this compound.
Protocols
Preparation of Stock Solution
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of the compound to cell cultures. The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[6] Always include a vehicle control (DMSO-treated) in all experiments.
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This assay is crucial for determining the cytotoxic effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (at the predetermined IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining the DNA of the cells with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Rationale: To investigate the effect of the compound on the expression levels of specific proteins involved in key signaling pathways related to cell proliferation, survival, and apoptosis (e.g., p53, Bcl-2 family proteins, caspases, cyclins, and CDKs).
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Potential Signaling Pathways to Investigate
Based on the literature for similar pyrimidine derivatives, the following signaling pathways are plausible targets for this compound and can be investigated using Western blotting and other molecular biology techniques.
Caption: Potential signaling pathways affected by this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for researchers to begin investigating the anticancer properties of this compound. Due to the limited specific data on this compound, it is imperative that researchers conduct thorough preliminary studies to establish optimal experimental conditions and validate their findings in the context of their chosen cancer models. The exploration of this and other novel pyrimidine derivatives holds promise for the development of new therapeutic strategies against cancer.
References
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. 2023-12-01.
- Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine)
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. 2022-09-13.
- Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S. 2021-02-02.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.
- Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Deriv
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
- Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Deriv
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
- Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl). PubMed.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract
- The chemotherapeutic efficacy of 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine (daraprim) in experimental toxoplasmosis. PubMed.
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- 2. ijrpr.com [ijrpr.com]
- 3. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of Pyrimidine Derivatives
Introduction: The Critical Role of Cytotoxicity Assessment in Pyrimidine-Based Drug Discovery
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology. Their mechanism of action often involves interfering with essential cellular processes, such as nucleic acid synthesis or key signaling pathways, leading to the inhibition of cancer cell proliferation and induction of cell death. Consequently, the precise and reliable assessment of their cytotoxic potential is a critical step in the drug discovery and development pipeline.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the cytotoxicity of novel pyrimidine derivatives. Moving beyond a simple recitation of steps, this document delves into the principles behind the most common and robust cytotoxicity assays, offering insights into experimental design, data interpretation, and troubleshooting. Our goal is to equip you with the knowledge to not only generate high-quality data but also to make informed decisions in advancing promising therapeutic candidates.
Foundational Concepts: Understanding the Endpoints of Cytotoxicity
Cytotoxicity is not a singular event but rather a spectrum of cellular responses to a toxic agent. A thorough assessment, therefore, requires the measurement of various cellular parameters. The choice of assay should be guided by the specific scientific question being addressed. Key endpoints for cytotoxicity assessment include:
-
Cell Viability: This is a broad measure of the overall health of a cell population. Assays that measure metabolic activity are often used as a proxy for cell viability.
-
Membrane Integrity: A hallmark of late-stage apoptosis or necrosis is the loss of plasma membrane integrity. Assays that detect the leakage of intracellular components or the uptake of membrane-impermeable dyes are used to quantify this.
-
Apoptosis: This is a form of programmed cell death characterized by a
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis
Welcome to our dedicated technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered in the lab. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrimidines?
A1: Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry.[1][2] The most prevalent methods for their synthesis involve the cyclization of a three-carbon component with a compound containing an N-C-N moiety, such as urea, thiourea, or amidines.[3] Key named reactions include:
-
Biginelli Reaction: This is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4][5] Its operational simplicity and the biological relevance of its products make it a widely used method.[3]
-
Pinner Synthesis: This method generally involves the condensation of a 1,3-dicarbonyl compound with an amidine to produce 2-substituted pyrimidines.[3][4] Using urea in this synthesis leads to 2-pyrimidinones, while guanidines yield 2-aminopyrimidines.[3]
-
Other Methods: A variety of other synthetic strategies exist, including modern protocols that utilize microwave-assisted synthesis, solvent-free conditions, or novel catalysts to enhance reaction rates and yields.[3][6]
Q2: I'm experiencing a consistently low yield in my pyrimidine synthesis. What are the general areas I should investigate first?
A2: Low yields in pyrimidine syntheses, especially in multicomponent reactions like the Biginelli reaction, can often be traced back to a few critical areas.[3][7] Before delving into specific reaction troubleshooting, consider this general workflow:
Key initial checkpoints include:
-
Purity of Reactants: Impurities in your starting materials can significantly inhibit the reaction or lead to unwanted side products.[8][9]
-
Reaction Conditions: Temperature and reaction time are critical parameters that often require optimization.[8][10]
-
Catalyst: The choice of catalyst, its activity, and loading are pivotal for reaction success.[7][9]
-
Solvent: The solvent affects reactant solubility and can influence the reaction rate and outcome.[8]
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction, while robust, is susceptible to several issues that can lead to diminished yields. This guide addresses the most common problems in a question-and-answer format.
Issue 1: Low Conversion of Starting Materials
Q: My TLC/HPLC analysis shows a significant amount of unreacted aldehyde and/or β-ketoester, resulting in a poor yield. What are the likely causes and how can I fix this?
A: Low conversion is a frequent issue and can be tackled by systematically evaluating the following factors:
-
Catalyst Inefficiency: The catalyst is the engine of the Biginelli reaction.[8]
-
Expert Insight: While classic protocols use Brønsted acids like HCl, these can sometimes promote side reactions.[7] Lewis acids such as Yb(OTf)₃, FeCl₃, and ZnCl₂ often provide higher yields and shorter reaction times.[7][11] In the absence of a catalyst, product formation is often difficult.[8]
-
Troubleshooting Steps:
-
Screen Catalysts: If using a standard acid, consider screening various Lewis acids to find one optimal for your specific substrates.[8]
-
Verify Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and hygroscopic catalysts (e.g., anhydrous ZnCl₂) should be stored properly.[8]
-
Optimize Loading: Ensure the catalyst loading is optimal; too much or too little can be detrimental.[9]
-
-
-
Suboptimal Reaction Conditions:
-
Expert Insight: Every substrate pairing has an optimal temperature and time profile. Monitoring the reaction's progress is crucial.[8][10]
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[8]
-
Adjust Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion.[8] However, be aware that excessively high temperatures can favor side reactions.[8] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[6][9]
-
-
-
Solvent Effects:
-
Stoichiometry:
Issue 2: Significant Byproduct Formation
Q: My reaction produces a significant, often fluorescent, yellow byproduct instead of the desired dihydropyrimidinone. What is it and how can I prevent it?
A: This is a classic Biginelli problem. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This side reaction becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[4][8]
-
Troubleshooting Steps:
-
Control Temperature: This is the most critical factor. Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce or eliminate DHP formation.[4]
-
Catalyst Choice: The choice of catalyst can influence selectivity. Some Lewis acids may favor one pathway over the other.[4]
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia before the main reaction begins.[4]
-
Quantitative Data on Side Product Formation
The following table, adapted from a study on sulfated zirconia-catalyzed multicomponent reactions, illustrates the profound effect of temperature on product distribution.[4]
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
Q: My crude product is difficult to purify, and I suspect the presence of other byproducts like N-acylureas or Michael adducts. How can I confirm and minimize them?
A: Besides the Hantzsch product, other side reactions can complicate purification and lower yields.
-
N-Acylureas: These can form and co-precipitate with your product.[4]
-
Confirmation: Use ¹H and ¹³C NMR spectroscopy and mass spectrometry to identify their characteristic signals.[8]
-
Prevention & Removal: Careful control of stoichiometry and catalyst can sometimes suppress their formation.[4] Recrystallization is often the most effective method for removal; careful solvent selection is key.[4]
-
-
Michael Adducts & Knoevenagel Condensation: The β-ketoester can undergo a Michael addition with the α,β-unsaturated intermediate formed from the Knoevenagel condensation of the aldehyde and ketoester.[7][8]
-
Prevention: Using a Lewis acid catalyst instead of a strong Brønsted acid can help minimize the initial Knoevenagel condensation.[7]
-
Troubleshooting Guide: The Pinner Synthesis
Q: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common pitfalls?
A: The Pinner synthesis, which condenses a 1,3-dicarbonyl with an amidine, is sensitive to reactant quality and reaction conditions.
-
Amidine Quality:
-
Anhydrous Conditions:
-
Expert Insight: Water can lead to the hydrolysis of intermediates and starting materials, significantly reducing the yield.[4]
-
Troubleshooting Steps: Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Incomplete Cyclization:
-
Expert Insight: Sometimes the initial condensation occurs, but the final ring-closing step is slow or incomplete.
-
Troubleshooting Steps:
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[4]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
-
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for synthesizing pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing the prevention of common side reactions.[12]
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[12]
-
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. BenchChem.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
-
Biginelli reaction. Wikipedia. [Link]
- Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
- Technical Support Center: Synthesis of Pyrimidine Deriv
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
- Review Writing on Synthesis of Pyrimidine and It's Biological Activity.
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
- Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Troubleshooting common issues in pyrimidine synthesis. BenchChem.
Sources
- 1. wjarr.com [wjarr.com]
- 2. heteroletters.org [heteroletters.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrimidines
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
A Guide for Research, Development, and Manufacturing Scientists
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, its application to nitrogen-containing heterocycles like pyrimidines presents unique challenges. This guide is structured to provide not just solutions, but a foundational understanding of the reaction's intricacies, enabling you to troubleshoot logically and optimize robustly.
The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates, yet this same property, combined with the presence of Lewis-basic nitrogen atoms, can lead to catalyst inhibition and frustrating side reactions.[1][2][3] This guide will walk you through the most common issues and their expert-validated solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when performing Suzuki couplings with pyrimidine substrates.
Q1: Why is my Suzuki coupling with a chloropyrimidine failing or giving very low yield?
A1: Low conversion with chloropyrimidines is a frequent challenge and typically stems from three core issues:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds.[2][4][5] The initial, often rate-determining, step of the catalytic cycle—oxidative addition of the halide to the Pd(0) center—is therefore more difficult.[6]
-
Catalyst Deactivation/Inhibition: The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium catalyst.[2][7] This binding can stabilize the palladium complex in an off-cycle state, effectively poisoning the catalyst and halting turnover. This is a particularly notorious issue with nitrogen-containing heterocycles.[8]
-
Suboptimal Component Selection: Standard catalysts like Pd(PPh₃)₄, while effective for simple systems, often fail with challenging substrates like chloropyrimidines.[7] The choice of ligand, base, and solvent is highly interdependent and crucial for success.[2]
Solution Synopsis: Success with chloropyrimidines almost always requires moving beyond "standard" conditions. The key is to use a catalyst system that is both highly active to cleave the C-Cl bond and resistant to nitrogen coordination. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6][7]
Q2: What is protodeboronation and why is it a major problem with my pyrimidine coupling?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid or ester is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[9][10] This reaction consumes your nucleophilic partner, reducing the yield of your desired product and generating a byproduct that can complicate purification.[11]
Pyrimidines and other heteroaryl boronic acids can be particularly susceptible.[11][12] The reaction's propensity is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[9][11][12]
Troubleshooting Steps:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester. These derivatives exhibit slower, controlled release of the boronic acid in situ, minimizing its concentration in the aqueous phase and thus reducing the rate of protodeboronation.[9][10][11]
-
Anhydrous Conditions: If feasible, running the reaction under anhydrous conditions with a base like K₃PO₄ can minimize the primary proton source.[7][13] However, note that some water is often necessary to solubilize the base and facilitate the catalytic cycle.[14]
-
Control Temperature: While higher temperatures often increase the rate of the desired coupling, they can also accelerate protodeboronation.[15] A careful temperature screen is recommended. In some cases, running the reaction at a lower temperature for a longer time may be beneficial.
-
Slow Addition: For particularly unstable boronic acids, slow addition via syringe pump can keep its instantaneous concentration low, favoring the bimolecular cross-coupling over the unimolecular decomposition.[7]
Q3: I'm seeing a lot of homocoupling of my boronic acid (Ar-Ar). What causes this?
A3: Homocoupling of the boronic acid partner is another common side reaction. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle, leading to oxidative coupling of two boronic acid molecules.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before and after adding the catalyst. This is the most critical step. Techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period (20-30 minutes).[5][14]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[7]
-
Use High-Purity Reagents: Ensure your boronic acid is pure. Some impurities can initiate homocoupling pathways.
Part 2: Troubleshooting Guide: A Workflow for Optimization
If you are experiencing poor results, follow this logical workflow to diagnose and solve the issue.
Workflow Diagram: Troubleshooting Pyrimidine Suzuki Couplings
Caption: A troubleshooting workflow for low-yielding pyrimidine Suzuki reactions.
Part 3: Deep Dive into Reaction Parameters
Catalyst & Ligand Selection: The Most Critical Factor
For challenging pyrimidine couplings, the choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient.[7] You need ligands that promote both the difficult oxidative addition and the subsequent reductive elimination.
-
Bulky, Electron-Rich Phosphines: This class, often called "Buchwald Ligands," is the gold standard for heteroaryl couplings.[7]
-
Why they work: The electron-rich nature of the ligand makes the palladium center more electron-rich and thus more nucleophilic, accelerating the oxidative addition into the C-Cl bond.[6] The steric bulk promotes the final reductive elimination step, releasing the product and turning over the catalyst.[6] It also helps prevent catalyst deactivation by sterically shielding the palladium center from the pyrimidine nitrogens.[5]
-
Examples: XPhos, SPhos, RuPhos, and tBu₃P are excellent starting points.[7][13]
-
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that are strong sigma-donors and can stabilize the palladium catalyst.
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species, leading to more reproducible results compared to using separate Pd sources and ligands.[13]
Table 1: Recommended Catalyst Systems for Pyrimidine Substrates
| Substrate Type | Recommended Ligand | Palladium Source | Typical Loading | Rationale |
|---|---|---|---|---|
| 2- or 4-Chloropyrimidine | XPhos or SPhos | XPhos Pd G3/G4 | 1-2 mol% | Overcomes high C-Cl bond energy and prevents N-coordination.[7][8] |
| Sterically Hindered Pyrimidine | RuPhos or tBu₃P | RuPhos Pd G3 | 2-5 mol% | Bulky ligands facilitate coupling of hindered partners.[7] |
| Electron-Poor Pyrimidine | SPhos | SPhos Pd G2 | 1-3 mol% | Highly active catalyst for electron-deficient systems. |
| Standard Bromopyrimidine | P(tBu)₃ or Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol% | Less demanding substrate may not require advanced ligands.[16] |
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step.[17] The base activates the organoboron species, making it competent to transfer its organic group to the palladium center.[18]
-
Bases:
-
K₃PO₄ (Potassium Phosphate): An excellent choice, especially for anhydrous or low-water conditions to suppress protodeboronation.[13][19]
-
Cs₂CO₃ (Cesium Carbonate): A strong, effective base often used for difficult couplings. Its high solubility in organic solvents can be advantageous.
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice that is often used in aqueous solvent mixtures.[13][16]
-
-
Solvents:
-
Aprotic Ethers: 1,4-Dioxane, THF, or 2-MeTHF are the most common and effective solvents.[12][13][17]
-
Aqueous Mixtures: A mixture like Dioxane/H₂O (e.g., 4:1 to 10:1) is very common.[1][20] The water helps dissolve the inorganic base, which can accelerate transmetalation.[21] However, excess water can promote protodeboronation. Finding the optimal ratio is key.
-
Part 4: Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from established microwave-assisted methods, which offer rapid optimization and reduced reaction times.[1][16]
Diagram: Microwave Synthesis Workflow
Caption: General workflow for microwave-assisted Suzuki coupling.
Reagents & Conditions:
-
2,4-Dichloropyrimidine: 1.0 equiv
-
Arylboronic Acid: 1.1 equiv
-
Pd(PPh₃)₄: 0.5 - 2 mol%[16]
-
K₂CO₃: 3.0 equiv
-
Solvent: 1,4-Dioxane/H₂O (4:1)
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol, 207 mg).
-
Add 6 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.
-
Sparge the suspension with argon gas for 10 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (e.g., 1 mol%, 5.8 mg).
-
Quickly seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the C4-substituted product.[16]
Protocol 2: Optimized Coupling for a Challenging Chloropyrimidine
This protocol employs an advanced catalyst system for substrates that fail under standard conditions.
Reagents & Conditions:
-
Substituted Chloropyrimidine: 1.0 equiv
-
Arylboronic Pinacol Ester: 1.2 equiv
-
XPhos Pd G3: 2 mol%
-
K₃PO₄ (finely ground): 3.0 equiv
-
Solvent: 2-MeTHF (anhydrous)
-
Conditions: Conventional heating, 80 °C, 12-24 h
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic pinacol ester (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Seal the flask, and cycle between vacuum and argon backfill three times.
-
Under a positive pressure of argon, add anhydrous 2-MeTHF (10 mL) via syringe.
-
Degas the resulting suspension by sparging with argon for 20 minutes.
-
Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst (0.02 mmol).
-
Seal the flask and heat the mixture in a pre-heated oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
References
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Protodeboronation. Wikipedia.
- Technical Support Center: Protodeboronation in Suzuki Reactions. Benchchem.
- Suzuki reaction. Wikipedia.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
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- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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Technical Support Center: Synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Welcome to the dedicated technical support center for the synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and actionable insights necessary to optimize your reaction outcomes, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a cornerstone for the development of various therapeutic agents. The most common and direct route involves the cyclocondensation of a guanidine salt with a β-keto nitrile, typically 3-(4-chlorophenyl)-3-oxopropanenitrile, under basic conditions. While seemingly straightforward, this reaction is often plagued by competing pathways and the formation of stubborn impurities that can complicate purification and compromise the final product's quality.
This guide provides a structured, question-and-answer-based approach to address the most frequent issues, delving into the mechanistic underpinnings of side reactions and offering validated protocols for their mitigation.
Troubleshooting Guide & FAQs
This section is organized by common observational problems during the synthesis and work-up.
Problem 1: Low Yield of the Desired Product and Presence of Multiple Byproducts on TLC
Q1: My reaction has a low conversion to the desired this compound, and the TLC plate shows several spots, some of which are major. What are the likely side reactions consuming my starting materials?
A1: Low yields are often a direct consequence of competing side reactions. In the synthesis of 2,4-diaminopyrimidines from guanidine and a β-keto nitrile, several side products can form. Understanding their origin is key to suppression.
-
Self-Condensation of 3-(4-chlorophenyl)-3-oxopropanenitrile: Under basic conditions, the active methylene group of the β-keto nitrile can participate in self-condensation reactions, leading to dimers or more complex oligomers. This is a common issue with activated methylene compounds.
-
Formation of an Uncyclized Intermediate: The initial condensation between guanidine and the ketone carbonyl of the β-keto nitrile forms an intermediate. If the subsequent cyclization and dehydration are slow or incomplete, this open-chain adduct may be a major component of the crude product.[1]
-
Hydrolysis of the Nitrile Group: The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile group in the starting material or the product, forming a carboxylic acid or amide, which can further react to form other impurities.[2]
-
Michael Addition Side Products: Guanidine, being a strong nucleophile, can potentially undergo aza-Michael addition to any α,β-unsaturated ketone intermediates that may form, leading to undesired adducts.[3]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric moisture.[1]
-
Control of Stoichiometry and Order of Addition: Use a slight excess of guanidine (1.1-1.2 equivalents) to favor the desired reaction over the self-condensation of the β-keto nitrile. Adding the base slowly to a mixture of the guanidine salt and the β-keto nitrile can also help to control the concentration of the reactive enolate, minimizing self-condensation.
-
Optimization of Reaction Temperature: While heat is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition. An optimal temperature, typically between 60-80°C for solvents like ethanol, should be determined empirically.
-
Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic base is preferred. Sodium ethoxide in ethanol is a common choice. The solvent should be chosen to ensure the solubility of all reactants.
Problem 2: Difficulty in Purification and a Persistent Yellow Impurity
Q2: After the reaction, I obtain a crude solid that is difficult to purify by recrystallization. There is a persistent yellow, sometimes fluorescent, impurity that co-elutes with my product on silica gel chromatography. What could this be?
A2: A common and troublesome byproduct in pyrimidine syntheses that involve β-dicarbonyl compounds is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] Although your synthesis does not use an aldehyde as a separate component, a related pathway can lead to a similar highly conjugated, colored impurity.
-
Formation of Hantzsch-type Byproducts: In a variation of the Hantzsch pyridine synthesis, two molecules of the β-keto nitrile can react with an ammonia source. Ammonia can be generated from the decomposition of guanidine under certain conditions. This leads to highly colored and often fluorescent dihydropyridine derivatives.
Troubleshooting Steps:
-
Lower Reaction Temperature: The formation of Hantzsch-type byproducts is often favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly reduce the formation of these impurities.[4]
-
Purification Strategy:
-
Acid Wash: The desired 2,4-diaminopyrimidine is basic and can be protonated. An acid wash of the crude product (dissolved in an organic solvent) with dilute aqueous acid (e.g., 1M HCl) can extract the desired product into the aqueous layer, leaving non-basic impurities like the DHP in the organic layer. The aqueous layer can then be basified to precipitate the purified product.
-
Recrystallization with Activated Charcoal: If the colored impurity persists, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) with the addition of activated charcoal can help to adsorb the colored impurities.[6]
-
Problem 3: Isomeric Impurities Detected by NMR or Mass Spectrometry
Q3: My analytical data (NMR, MS) suggests the presence of an isomer of my target compound. How is this possible?
A3: The formation of isomeric byproducts can arise from the ambident nucleophilic nature of the intermediates and the potential for alternative cyclization pathways.
-
Regioselectivity Issues: The cyclization of the intermediate formed from guanidine and the β-keto nitrile can, in theory, proceed in two different ways, leading to isomeric pyrimidines. While the formation of the 6-aryl-2,4-diaminopyrimidine is generally favored, reaction conditions can influence the regioselectivity.
-
Formation of other Heterocycles: Depending on the reaction conditions, it is also possible to form other heterocyclic systems, such as pyrazoles or imidazoles, although this is less common in this specific synthesis.
Troubleshooting Steps:
-
Control of pH/Basicity: The regioselectivity of the cyclization can be sensitive to the pH of the reaction medium. Careful control of the amount and type of base used is important.
-
Thorough Characterization: Use 2D NMR techniques (e.g., HMBC, HSQC) to definitively determine the structure of the major product and any isomeric impurities. This will help in understanding the alternative reaction pathway and in designing strategies to suppress it.
Summary of Key Parameters and Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Water Content | Hydrolysis of nitrile, low yield. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Temperature | Formation of Hantzsch-type byproducts, decomposition. | Optimize for the lowest effective temperature (e.g., 60-80°C). |
| Base | Self-condensation of β-keto nitrile, side reactions. | Use a non-nucleophilic base (e.g., NaOEt); add slowly. |
| Stoichiometry | Excess β-keto nitrile leading to self-condensation. | Use a slight excess of guanidine (1.1-1.2 eq.). |
| Purification | Presence of colored impurities, co-eluting spots. | Employ acid-base extraction; use activated charcoal during recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a stirred solution of guanidine hydrochloride (1.1 g, 11.5 mmol) in anhydrous ethanol (25 mL), add a solution of sodium ethoxide (prepared by dissolving 0.26 g, 11.3 mmol of sodium in 10 mL of anhydrous ethanol) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the resulting suspension for 30 minutes.
-
Add 3-(4-chlorophenyl)-3-oxopropanenitrile (2.0 g, 11.1 mmol) to the reaction mixture.[7]
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and filter the solid product.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Recrystallize the solid from ethanol or isopropanol to obtain pure this compound.
Visualizing Reaction Pathways
Main and Side Reaction Pathways
The following diagram illustrates the intended synthetic route to this compound and highlights the key competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
- Sarpong, R. et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). Molecules.
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Overman, L. E., & Huwe, C. M. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry.
- Ferris, J. P., Zamek, O. S., Altbuch, A. M., & Freiman, H. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution.
- Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. (2022). Antioxidants.
- A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. (2008). Tetrahedron Letters.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances.
- Soderberg, T. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. OpenStax.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- The Synthesis of Guanidine from Urea. Part 3. (1970).
- Application of guanidine and its salts in multicomponent reactions. (2014). Turkish Journal of Chemistry.
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
- Product Class 13: Guanidine Deriv
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules.
- PubChem. (n.d.). 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
- PubChem. (n.d.). 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile.
- Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry.
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Technical Support Center: Improving the Solubility of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine for Assays
Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides a focused, in-depth approach to solubilizing 6-(4-Chlorophenyl)pyrimidine-2,4-diamine, a compound representative of many poorly soluble, heterocyclic small molecules encountered in drug discovery. Our goal is to equip you with the foundational knowledge and practical workflows to overcome solubility hurdles, ensuring the integrity and reproducibility of your assay data.
Section 1: Understanding the Molecule - A Physicochemical Profile
Before attempting solubilization, it is crucial to understand the physicochemical characteristics of this compound. Its structure dictates its behavior in different solvents and buffer systems.
The molecule consists of two key regions:
-
A Hydrophobic Moiety: The 4-chlorophenyl group is non-polar and lipophilic, significantly contributing to the compound's low aqueous solubility.
-
A Polar, Basic Core: The diaminopyrimidine ring contains multiple nitrogen atoms, specifically two primary amine (-NH₂) groups. These amines are basic and can accept protons (become protonated) in an acidic environment.[1][2]
This dual nature is the key to unlocking its solubility. While the chlorophenyl group drives it out of aqueous solutions, the basic amine groups provide a handle for manipulation through pH adjustment.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₄ | [3] |
| Molecular Weight | 220.66 g/mol | [3] |
| CAS Number | 175137-09-4 | [3] |
| Predicted logP (XLogP3) | 1.56 | [3] |
| Topological Polar Surface Area | 77.8 Ų | [4][5] |
The positive logP value confirms its lipophilic character, making poor water solubility the primary challenge for assay development.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with this and similar compounds.
Q1: My compound won't dissolve in my aqueous assay buffer. Where do I even begin?
A: The standard starting point for any poorly soluble compound is to prepare a high-concentration stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[6]
-
Causality: The energy required to break the crystal lattice bonds of the solid compound is high. Water is a poor solvent for this molecule because it cannot effectively solvate the large, non-polar chlorophenyl group. DMSO, being a polar aprotic solvent, can effectively interact with and dissolve the compound.
-
Actionable Advice: Start by attempting to dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 30-37°C) or sonication can often aid dissolution.
Q2: The compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous assay buffer. What's happening?
A: This is the most frequent problem, known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in DMSO, it is not soluble in the final DMSO/aqueous buffer mixture. When you add the DMSO stock to the buffer, the final DMSO concentration is often too low to maintain solubility.[7]
-
Causality: The hydrophobic compound is "forced" out of the solution as the highly polar water molecules preferentially interact with each other and the DMSO, effectively excluding the compound, which then aggregates and precipitates.
-
Actionable Advice: You have a kinetic solubility problem. The solution is to find a formulation that keeps the compound soluble in the final aqueous environment. This guide's workflow (Section 3) is designed to solve this exact issue, starting with pH modification.
Q3: I'm concerned about DMSO affecting my cells. How do I know if it's causing issues?
A: This is a critical and valid concern. DMSO is not biologically inert and can induce cellular stress, differentiation, or toxicity, and can also interfere with assay components.[8][9] Effects are highly dependent on the cell type, exposure time, and concentration.[10]
-
Causality: DMSO increases cell membrane permeability and can cause oxidative stress or protein denaturation at higher concentrations.[8][9][11]
-
Actionable Advice:
-
Determine Max Tolerable Concentration: Before starting your main experiment, run a dose-response curve with just DMSO on your cells. Assess viability (e.g., using Trypan Blue, MTT, or CellTiter-Glo®) to find the highest concentration that does not significantly impact cell health (often below 0.5%, and for sensitive cells, below 0.1%).[11][12]
-
Always Use Vehicle Controls: Every plate must include "vehicle control" wells that contain the exact same final concentration of DMSO (or any other solubilizing agent) as your test wells. This allows you to subtract any background effects of the solvent itself.[7][12]
-
Q4: How can I use the diaminopyrimidine structure to my advantage?
A: The basic amine groups are your primary tool. By lowering the pH of your stock solution, you can protonate these nitrogens, creating a positively charged salt form of the molecule (a hydrochloride salt, for example). This salt form is dramatically more soluble in aqueous media than the neutral free base.[1][2][13]
-
Causality: The introduction of a formal charge on the molecule allows for strong, favorable ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the chlorophenyl group and leading to significantly enhanced aqueous solubility.[14]
-
Actionable Advice: Prepare your stock solution in an acidified solvent. A common and effective method is to dissolve the compound in DMSO containing a small molar excess of hydrochloric acid (HCl) or to use an acidic buffer. See Protocol 3 for a detailed methodology.
Section 3: A Systematic Workflow for Solubility Enhancement
Follow this step-by-step workflow to systematically find the optimal conditions for your compound. This approach prioritizes the simplest and most effective methods first, moving to more complex formulations only when necessary.
Caption: A decision-making workflow for solubilizing challenging compounds.
Step 4: Overview of Advanced Formulation Strategies
If pH modification is insufficient, more complex excipients can be explored. These agents work by creating micro-environments within the aqueous solution that are more favorable for the hydrophobic compound.[13][15][16] Always validate the effect of these excipients on your specific assay.
| Strategy | Mechanism of Action | Typical Final Conc. | Advantages | Potential Interferences |
| Co-solvents | Reduces the polarity of the bulk solvent (water), decreasing the interfacial tension between the solvent and the hydrophobic compound.[6] | 1-5% | Simple to implement; effective for moderately hydrophobic compounds. | Can cause protein denaturation or cell toxicity at higher concentrations.[17] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their non-polar core, presenting a hydrophilic exterior to the aqueous solvent.[17] | 0.01-0.1% | Highly effective at low concentrations; can greatly increase apparent solubility. | Can disrupt cell membranes, interfere with protein structure, and affect enzyme kinetics.[13] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is sequestered inside the lipophilic cavity of the cyclodextrin molecule.[17][18] | 1-10 mM | Generally low toxicity; well-defined stoichiometry. | Can extract cholesterol from cell membranes; may compete with compound for binding to a target.[18] |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a DMSO Stock Solution
-
Objective: To create a standard, high-concentration stock solution.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or amber vials, sonicator, precision balance.
-
Procedure:
-
Weigh out the required amount of compound to make a 10-50 mM solution. (e.g., for 1 mL of a 10 mM stock, weigh 2.21 mg).
-
Add the appropriate volume of 100% anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect for any remaining particulate matter. If clear, the solution is ready.
-
Store at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex well.
-
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Objective: To identify the highest concentration of DMSO that does not harm your cells.
-
Materials: Your specific cell line, culture medium, 96-well plates, 100% DMSO, a cell viability assay reagent (e.g., resazurin, MTS, or ATPlite).
-
Procedure:
-
Seed cells in a 96-well plate at your standard assay density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control.
-
Replace the medium on the cells with the medium containing the different DMSO concentrations.
-
Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Plot cell viability (%) vs. DMSO concentration. The highest concentration that shows >90-95% viability compared to the no-DMSO control is generally considered safe for your assay.[10][12]
-
Protocol 3: pH-Dependent Solubility Assessment (In-Situ Salt Formation)
-
Objective: To leverage the basic amine groups to create a highly soluble protonated form of the compound.
-
Materials: Compound powder, anhydrous DMSO, 1N HCl solution, pH meter, assay buffer.
-
Procedure:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO as described in Protocol 1.
-
In a separate tube, prepare a second 10 mM stock. Before vortexing, add 1.1 molar equivalents of 1N HCl. (For 1 mL of 10 mM stock, you are adding 10 µmol of compound; therefore, add 11 µmol of HCl, which is 11 µL of a 1N HCl solution). Vortex and sonicate to dissolve. This is your "acidified stock."
-
Prepare two dilution series. In one, dilute the standard DMSO stock into your assay buffer. In the other, dilute the acidified stock into the same assay buffer.
-
Target final compound concentrations relevant to your assay (e.g., 100 µM down to 0.1 µM).
-
Let the dilutions equilibrate at room temperature for 1-2 hours.
-
Visually inspect each tube/well for signs of precipitation against a dark background. A laser pointer can be used to detect light scattering by fine precipitates (the Tyndall effect).
-
Crucial Control: Prepare a pH-matched vehicle control by adding the same amount of acidified DMSO (DMSO + HCl without compound) to your assay buffer. Measure the pH to ensure it is not drastically altered and test this control on your cells to confirm it has no adverse effects.
-
Section 5: Best Practices and Data Interpretation
-
Visual Inspection is Key: Always visually inspect your final diluted solutions before adding them to your assay. Precipitated compound is not bioavailable and will lead to inaccurate and non-reproducible results.
-
Kinetic vs. Thermodynamic Solubility: What you are measuring in these protocols is kinetic solubility—the ability of a compound to remain in a supersaturated solution for the duration of an experiment. This is often more relevant for assays than true thermodynamic solubility.
-
The Power of Vehicle Controls: It cannot be overstated: every new formulation requires a matching vehicle control. If you use a 0.5% DMSO/1% Ethanol mixture to dissolve your compound, you must have a 0.5% DMSO/1% Ethanol well without the compound to serve as your baseline.[7][12]
-
Consider Compound Stability: Changes in pH or the addition of excipients could potentially affect the chemical stability of your compound over the course of the assay. If stability is a concern, analytical methods like HPLC may be needed to confirm compound integrity.
By employing this structured, cause-and-effect-driven approach, researchers can confidently address the solubility challenges posed by this compound, leading to more reliable and meaningful experimental outcomes.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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University of York. (n.d.). Solubility and pH of amines. Department of Chemistry. Available at: [Link]
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Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
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PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
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Li, M., & Cui, L. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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Protheragen. (n.d.). Solubilizer Excipients. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine;pyrimidine-2,4-diamine. PubChem Compound Summary. Available at: [Link]
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Make, U., & Lempke, T. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Kumar, S., & Singh, S. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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de Abreu, V. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. Available at: [Link]
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Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine, 2,4-diamino-5-(p-chlorophenyl)-6-pentyl-. PubChem Compound Summary. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem Compound Summary. Available at: [Link]
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PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Available at: [Link]
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Autech. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
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ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-(4-Chlorophenyl)-2-methylpyrimidine-4,5-diamine. PubChem Compound Summary. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Summary. Available at: [Link]
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Chemsrc. (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available at: [Link]
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ChemSynthesis. (2025). 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile. Available at: [Link]
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University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
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De Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. Available at: [Link]
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Rosini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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Rosini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
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Sadowska, J., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
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HSC Science Ready. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. Available at: [Link]
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Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
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- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Refining Purification Methods for Pyrimidine-2,4-Diamine Derivatives
Welcome to the technical support center for the purification of pyrimidine-2,4-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.
Introduction
Pyrimidine-2,4-diamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors and antifolates.[1][2] Their synthesis, while often straightforward, can yield complex crude mixtures containing unreacted starting materials, regioisomers, and various byproducts. The success of subsequent research and development hinges on the efficient isolation of the target molecule in high purity. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-tested advice.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section addresses specific problems you may encounter during the purification of pyrimidine-2,4-diamine derivatives in a question-and-answer format.
Issue 1: My final product has a persistent yellowish or brownish tint, even after initial purification.
Likely Cause: This discoloration often points to the presence of colored impurities arising from side reactions or residual solvents.[3] Certain starting materials or intermediates, if not fully reacted, can also contribute to color. For instance, some syntheses may involve intermediates that are prone to oxidation or degradation under the reaction or work-up conditions.
Troubleshooting Steps:
-
Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.[3][4]
-
Protocol:
-
Dissolve your crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.
-
Allow the filtrate to cool for recrystallization.
-
-
-
Solvent Selection for Recrystallization: The choice of solvent is critical. If the colored impurity is co-crystallizing with your product, a different solvent system is needed.
-
Pro-Tip: Experiment with solvent pairs. A good starting point is a solvent in which your compound is soluble when hot and insoluble when cold, paired with a solvent in which it is sparingly soluble. Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate.[5]
-
-
Purity of Reactants: Ensure the starting materials are of high purity, as impurities can carry through the synthesis and complicate purification.[6]
Issue 2: My crude product is an oil or wax and fails to crystallize.
Likely Cause: This is a common issue, often caused by the presence of residual solvents, impurities that inhibit crystal lattice formation, or the inherent properties of the molecule itself.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the product under a high vacuum, possibly with gentle heating. Residual solvents can significantly lower the melting point and prevent solidification.[3]
-
Solvent-Antisolvent Crystallization: This technique can induce crystallization when single-solvent methods fail.
-
Protocol:
-
Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add an "anti-solvent" (in which your product is insoluble) dropwise until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer.
-
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Diffusion Crystallization: For particularly stubborn oils, this method can be effective.[7]
-
Protocol:
-
Dissolve the compound in a small amount of a dense, high-boiling point solvent like DMF or DMSO.[7]
-
Carefully layer a less dense, lower-boiling point anti-solvent (e.g., DCM, diethyl ether) on top.[7]
-
Seal the container and leave it undisturbed. Slow diffusion of the anti-solvent into the product solution can promote the growth of high-quality crystals over time.[7]
-
-
Issue 3: Column chromatography results in poor separation or product decomposition.
Likely Cause: Pyrimidine-2,4-diamines, with their basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to tailing, poor resolution, and in some cases, degradation.
Troubleshooting Steps:
-
Deactivating the Silica Gel: Add a small amount of a basic modifier to your eluent system.
-
Recommendation: Incorporate 0.1-1% triethylamine (TEA) or ammonia in methanol into your mobile phase.[5] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound and improving peak shape.
-
-
Choosing the Right Eluent System: A gradient elution is often more effective than an isocratic one for separating complex mixtures.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative for basic compounds.
-
Reverse-phase silica (C18): This is particularly useful for more polar pyrimidine derivatives. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.[10]
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my pyrimidine-2,4-diamine synthesis?
A1: Common impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include guanidine, substituted acrylonitriles, or chloropyrimidines.[3][11]
-
Side-Reaction Products: These are highly dependent on the reaction conditions. For example, in Biginelli-type reactions, Hantzsch-type 1,4-dihydropyridine byproducts can form, especially at higher temperatures.[6] Incomplete cyclization or self-condensation of starting materials can also occur.[6]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., ethanol, DMF, ethyl acetate) and reagents can be present in trace amounts.[3]
Q2: Can I use acid-base extraction to purify my pyrimidine-2,4-diamine derivative?
A2: Yes, acid-base extraction is a powerful technique for purifying basic compounds like pyrimidine-2,4-diamines from non-basic impurities.[12][13]
-
Principle: The basic amino groups on the pyrimidine ring can be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble salt.[14] This salt will move from the organic layer to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, neutralized with a base (e.g., NaOH or NaHCO₃) to regenerate the neutral product, and then the product can be back-extracted into an organic solvent.[14]
-
Caution: This method is not suitable for separating your target compound from other basic impurities.
Acid-Base Extraction Workflow
Caption: General workflow for purification using acid-base extraction.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when:
-
Your crude product is mostly pure (>90%).
-
The impurities have significantly different solubility profiles from your product.
-
You are working on a large scale, as it is often more scalable than chromatography.
-
-
Column Chromatography is the better choice when:
-
The crude mixture is complex with multiple components.
-
The impurities have similar polarities and solubility to your product.
-
You need to isolate multiple components from the reaction mixture.[5]
-
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities if they are present in significant amounts (>1%).[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities by their mass-to-charge ratio.[15]
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.[6]
Comparison of Purity Assessment Techniques
| Technique | Information Provided | Sensitivity | Throughput |
| HPLC | Quantitative Purity, Number of Components | High | Moderate |
| ¹H NMR | Structural Confirmation, Impurity ID (>1%) | Moderate | High |
| Mass Spec | Molecular Weight Confirmation | Very High | High |
| TLC | Qualitative Purity, Component Separation | Low | Very High |
Conclusion
The purification of pyrimidine-2,4-diamine derivatives, while challenging, can be systematically approached. By understanding the chemical nature of your target molecule and the potential impurities, you can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues, but remember that each derivative is unique. Careful observation, methodical experimentation, and a solid understanding of the underlying principles of separation science are your most valuable tools for achieving high purity and advancing your research.
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
- Preparation of 2,4-diaminopyrimidines. (1947). Google Patents.
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from [Link]
-
Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (n.d.). PubMed. Retrieved from [Link]
-
New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
- Process for the preparation of 2,4-diaminopyrimidine. (n.d.). Google Patents.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. Retrieved from [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (n.d.). ACS Publications. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved from [Link]
-
Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. (2020). YouTube. Retrieved from [Link]
-
Pyrimidine-2,4-diamines as antiplasmodial antifolates. (2020). ResearchGate. Retrieved from [Link]
-
Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (n.d.). ResearchGate. Retrieved from [Link]
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. (2021). PubMed. Retrieved from [Link]
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Technical Support Center: Minimizing Batch-to-Batch Variability in Compound Synthesis
Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in chemical synthesis: batch-to-batch variability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, controlling, and ultimately minimizing inconsistencies in compound synthesis. By leveraging a systematic, science-driven approach, we can enhance reproducibility, ensure product quality, and accelerate development timelines.
This center is structured to provide immediate answers through our Frequently Asked Questions (FAQs) and to offer deeper, procedural guidance in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of batch-to-batch variability in compound synthesis?
Q2: How can I proactively minimize variability before starting a synthesis campaign?
A2: A proactive approach, often aligned with Quality by Design (QbD) principles, is paramount.[5][6] This begins with a thorough characterization of all raw materials from each new supplier or lot.[7][8] Establishing a "design space" through systematic experimentation, such as Design of Experiments (DoE), helps to understand the impact of process parameters on critical quality attributes (CQAs) of your compound.[9][10] Implementing robust in-process controls (IPCs) and validating all analytical methods according to ICH guidelines are also critical proactive measures.[11][12]
Q3: What is "Process Analytical Technology" (PAT) and how can it help?
A3: Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes.[10] It involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[13][14] This allows for immediate adjustments to the process, preventing deviations before they lead to an out-of-specification batch, thereby significantly reducing variability.
Q4: My synthesis is not reproducible, even when I follow the literature procedure exactly. What could be the issue?
A4: This is a common and frustrating challenge. Several factors could be at play. Subtle differences in raw material quality, such as trace impurities or water content, can have a profound effect.[15][16] The specific grade of a solvent or reagent can also differ.[17][18] Additionally, seemingly minor variations in laboratory equipment, ambient conditions (like humidity), or even stirring efficiency can lead to different outcomes.[19][20] A systematic troubleshooting approach, as detailed in our guides, is essential to pinpoint the root cause.
Q5: How important is documentation in controlling batch-to-batch variability?
A5: Meticulous documentation is a cornerstone of reproducible science and manufacturing.[21][22] A comprehensive data management plan should be in place to record all aspects of the synthesis, including raw material lot numbers, detailed procedural steps, all in-process data, and final analytical results.[23][24] This not only ensures traceability but also provides a valuable dataset for identifying trends and troubleshooting future deviations.[25]
Troubleshooting Guides
Issue 1: Inconsistent Yield and Impurity Profile
You've run the same reaction three times, and each time you get a different yield and a varying impurity profile in your crude product.
Causality: This issue often points to inconsistencies in your raw materials or a lack of precise control over critical reaction parameters. Trace impurities in starting materials can act as catalysts or inhibitors, while slight temperature fluctuations can favor different reaction pathways.
Caption: Troubleshooting inconsistent yield and impurity profiles.
-
Obtain Certificates of Analysis (CofA): For all starting materials and reagents, obtain the CofA from the supplier for each lot used. Compare the specified purity and impurity levels.
-
Perform Identity and Purity Confirmation:
-
Spectroscopy: Use techniques like NMR, FT-IR, or Raman spectroscopy to confirm the identity of the material and check for any obvious organic impurities.[7]
-
Chromatography: Run a simple chromatographic analysis (e.g., HPLC, GC) to assess the purity and compare the impurity profile against a known standard or a previously successful batch.
-
-
Quantify Critical Impurities: If a specific impurity is suspected to be problematic, develop and validate a quantitative analytical method to determine its concentration.
-
Assess Physical Properties: For solid materials, variations in particle size or crystal form can affect dissolution rates and reactivity.[26] Consider techniques like microscopy or particle size analysis.
| Parameter | Technique | Purpose |
| Identity | NMR, FT-IR | Confirms chemical structure |
| Purity | HPLC, GC, Titration | Quantifies the main component and detects impurities |
| Water Content | Karl Fischer Titration | Water can act as a reactant or catalyst |
| Elemental Impurities | ICP-MS | Detects trace metals that can poison catalysts |
Issue 2: Variable Physical Properties of the Final Product (e.g., Crystal Form, Particle Size)
The synthesized compound meets purity specifications, but each batch exhibits different physical characteristics, impacting downstream processing like filtration or formulation.
Causality: The physical properties of a solid compound are heavily influenced by the conditions during crystallization and isolation.[27][28] Factors such as cooling rate, solvent system, agitation, and seeding can all dictate the resulting crystal form (polymorphism) and particle size distribution.[29][30]
Caption: Troubleshooting variable physical properties of the final product.
-
Define the Supersaturation Conditions: The driving force for crystallization is supersaturation. This can be achieved through cooling, anti-solvent addition, or evaporation.[27] The method and rate at which supersaturation is generated must be precisely controlled.
-
Implement a Controlled Cooling Profile: Instead of allowing the reaction mixture to cool at ambient temperature, use a programmable cooling system to ensure a consistent cooling rate from batch to batch.[28] A slower cooling rate often leads to larger, more uniform crystals.
-
Develop a Seeding Strategy:
-
Prepare a seed slurry of the desired crystal form.
-
Introduce a small, consistent amount of the seed slurry at a specific temperature within the metastable zone. This encourages the growth of existing crystals rather than uncontrolled primary nucleation.[29]
-
-
Standardize Agitation: The stirring rate affects crystal growth and can lead to secondary nucleation or crystal breakage. Use a calibrated overhead stirrer and record the RPM for each batch.
-
Control Isolation and Drying: Standardize the filtration method, washing procedure (solvent, volume, temperature), and drying conditions (temperature, pressure, time) as these can also impact the final solid-state properties.
| Process Parameter | Control Method | Impact on Physical Properties |
| Cooling Rate | Programmable Chiller/Heater | Affects nucleation rate, particle size, and purity |
| Agitation Speed | Calibrated Overhead Stirrer | Influences crystal size distribution and attrition |
| Seeding | Defined Protocol (Amount, Temp.) | Controls polymorphism and particle size |
| Solvent Purity | Incoming Raw Material QC | Impurities can inhibit or alter crystal growth |
Self-Validating Systems and Trustworthiness
Every protocol and troubleshooting guide presented here is designed as a self-validating system. By meticulously controlling inputs (raw materials, parameters) and monitoring outputs (yield, purity, physical properties), you create a feedback loop. When an unexpected result occurs, the detailed documentation allows for a root cause analysis, strengthening the process for future batches. This approach aligns with the principles of Quality by Design (QbD) and is fundamental to building a trustworthy and reproducible synthesis process.[31][32]
The consistent application of these principles not only solves immediate variability issues but also builds a deeper understanding of the chemical process, enabling more robust and reliable compound synthesis in the long term.
References
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ICH Q8(R2) Pharmaceutical Development - Scientific guideline. (2009). European Medicines Agency. [Link]
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Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025). Cognidox. [Link]
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ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs. [Link]
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ICH Q8 – Quality by Design. (2023). PSC Biotech®. [Link]
- ICH Q8 Guidelines. Vertex AI Search.
-
How to Troubleshoot a Reaction. University of Rochester. [Link]
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Braatz, R. D. Particle Size and Shape Control in Crystallization Processes. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
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What is PAT? Bruker. [Link]
-
Particle size and shape control in crystallization processes. (PDF). ResearchGate. [Link]
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. (2022). [Link]
-
Seven Common Causes of Pharma Process Deviations. (2020). Sartorius. [Link]
-
Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC. [Link]
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What are the most frequent causes of variation in Pharmaceutical Manufacturing? [Link]
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Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]
-
Defining the Root Cause of Batch-to-Batch Variability. (2024). YouTube. [Link]
-
Strategies to Control Particle Size During Crystallization Processes. (PDF). (2025). ResearchGate. [Link]
-
Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]
-
Does reagent and reaction solvent order impact product yield and purity? (2023). Biotage. [Link]
-
Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. (2025). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024). [Link]
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Advancing Transparency and Reproducibility: Criteria for Documenting Research Synthesis Processes and Data. (2025). Hogrefe eContent. [Link]
-
Analytical method development and validations of API by using suitable analytical technique. (2025). [Link]
-
Data management. The International Synthesis Consortium. [Link]
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How Can I Troubleshoot Inconsistent Titration Results Effectively? (2025). Chemistry For Everyone. [Link]
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Analytical Methods Validation. [Link]
-
6 Steps Towards Reproducible Research. (2024). Open and Universal Science (OPUS) Project. [Link]
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Process analytical technology. Wikipedia. [Link]
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Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]
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Synthesis quality assurance and data management best practices. [Link]
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Handbook Of Analytical Method Validation. [Link]
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Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. [Link]
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An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed. [Link]
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Data Management: The First Step in Reproducible Research. (2023). PMC - NIH. [Link]
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Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2025). ResearchGate. [Link]
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Raw Material Characterization, How Pure is Pure. . [Link]
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How to troubleshoot experiments. (2024). Chemistry World. [Link]
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Materialization Characterization and Formulation Development. (2021). News-Medical.Net. [Link]
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Well characterized products start with well characterized raw materials. ResearchGate. [Link]
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Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development - ACS Publications. [Link]
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Analysing Raw Materials and Formulations Using High Resolution Ultrasonic Spectroscopy. (2005). [Link]
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Impact of Solvent Quality in the outcome of the API purification processes. (2024). Docuchem. [Link]
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Effects of solvent on the reaction time and yield a. ResearchGate. [Link]
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Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012). [Link]
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Solvation Effects in Organic Chemistry. (2022). ACS Publications - American Chemical Society. [Link]
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Technical Support Center: Interpreting Unexpected Results in Kinase Inhibitor Screening
<
Welcome to the technical support center for kinase inhibitor screening. This guide is designed for researchers, scientists, and drug development professionals who encounter puzzling or unexpected results during their kinase screening campaigns. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to help you make informed decisions, ensuring the integrity and success of your research.
This guide is structured in a question-and-answer format to directly address the common challenges you may face. We will delve into the root causes of these issues and provide detailed, validated protocols to help you navigate them.
Section 1: The "Potent Hit" That Isn't - Navigating False Positives
One of the most common frustrations in high-throughput screening (HTS) is the high rate of false positives—compounds that appear active but do not genuinely inhibit the target kinase through a specific binding interaction.[3][4]
Q1: My compound is a strong "hit" in my primary luminescence-based assay (e.g., ADP-Glo), but shows no activity in an orthogonal assay. What's happening?
A1: This is a classic case of assay interference, a frequent source of false positives.[4][5] Luminescence-based assays, while highly sensitive, are susceptible to artifacts from compounds that interfere with the reporter enzyme (e.g., luciferase) or the light signal itself.[6][7]
Underlying Causes & Troubleshooting:
-
Direct Luciferase Inhibition: Your compound might be directly inhibiting the luciferase enzyme used in the assay's detection step. This depletes the signal, mimicking ATP consumption by your kinase.[7][8]
-
Light Interference: Colored or fluorescent compounds can absorb the emitted light (quenching) or add their own signal, leading to artificially low or high readouts.[5][6]
-
Redox Cycling: Some compounds can generate reactive oxygen species in the presence of reducing agents like DTT (often found in assay buffers), which can damage the kinase or assay reagents and produce a false signal.[4]
Validation Workflow:
To dissect this issue, a systematic approach is necessary. The diagram below outlines a decision-making workflow to identify the root cause of the discrepancy.
Caption: Troubleshooting workflow for hits from primary luminescence assays.
Recommended Protocol: Orthogonal Assay Confirmation
An orthogonal assay uses a different detection principle to measure kinase activity, making it unlikely to be susceptible to the same artifacts as the primary screen.[4][9][10]
Example: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-antibody and a Streptavidin-Allophycocyanin (APC) conjugate are used for detection. When the peptide is phosphorylated, the Eu and APC are brought into close proximity, allowing for a FRET signal.
-
Setup: Perform the kinase reaction as in your primary assay, but use the TR-FRET detection reagents.
-
Execution: After the kinase reaction, add the Eu-antibody and Streptavidin-APC. Incubate as per the manufacturer's protocol.
-
Readout: Measure the TR-FRET signal on a compatible plate reader.
-
Interpretation: A true inhibitor will show a dose-dependent decrease in the FRET signal. If the compound is inactive here, it strongly suggests the primary result was an artifact.[11]
Q2: My compound shows activity against multiple, unrelated kinases in a profiling panel. Is it just a promiscuous inhibitor?
A2: While it could be a promiscuous inhibitor with a broad target profile, another common cause is non-specific inhibition due to compound aggregation.[12][13]
Underlying Causes & Troubleshooting:
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that sequester and denature proteins, including kinases, in a non-specific manner. This is a major source of false positives in biochemical HTS.
-
Promiscuity: Some chemical scaffolds are inherently promiscuous, binding to the conserved ATP pocket of many kinases.[14][15] This is sometimes referred to as polypharmacology, which can be beneficial or detrimental depending on the therapeutic goal.[2]
Experimental Differentiation:
| Test | Principle | Interpretation for Aggregators | Reference |
| Detergent Test | Aggregates are sensitive to disruption by non-ionic detergents (e.g., Triton X-100). | Inhibition potency (IC50) will significantly increase (weaken) in the presence of a small amount (e.g., 0.01%) of detergent. | [4] |
| Enzyme Concentration Test | The IC50 of an aggregator is highly dependent on the enzyme concentration. | Increasing the kinase concentration will lead to a significant rightward shift (increase) in the IC50 value. | [16] |
| Hill Slope Analysis | Aggregation often leads to steep, non-ideal dose-response curves. | Look for unusually high Hill slopes (>1.5) in your curve fits, which can indicate non-stoichiometric inhibition. | [4] |
Section 2: The Hit That Vanished - Understanding Discrepancies Between Assay Formats
A frequent and perplexing issue is when a biochemically potent inhibitor fails to show activity in a cellular context.[17][18] This highlights the critical gap between a simplified in vitro system and the complex environment of a living cell.
Q3: My inhibitor has a nanomolar IC50 in my biochemical assay, but is completely inactive in my cell-based assay. Why?
A3: This is a common and crucial challenge in drug discovery. The cellular environment introduces multiple layers of complexity not present in a purified biochemical assay.[19][20]
Top Reasons for Biochemical vs. Cellular Discrepancy:
-
Cell Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target.[18]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from reaching an effective concentration.
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are in the millimolar range (1-10 mM), which is often far above the Km.[16][19] An ATP-competitive inhibitor will face immense competition in the cell, leading to a dramatic loss in apparent potency.[21]
-
Compound Metabolism/Instability: The compound may be rapidly metabolized or degraded by intracellular enzymes.
-
Target Unavailability: In the cell, the kinase may be part of a larger protein complex, or its ATP-binding pocket may be in a conformation that your inhibitor cannot bind to, unlike the purified, isolated enzyme.[17][18]
Workflow for Investigating Cellular Inactivity:
Caption: Decision tree for diagnosing inactive cell-based hits.
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to directly confirm that your compound is binding to its intended target inside intact cells.[22][23] It relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[24][25]
-
Cell Treatment: Treat your cultured cells with your inhibitor (and a vehicle control, e.g., DMSO) for a set period (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Quantify the amount of your target kinase remaining in the soluble fraction using Western blotting or ELISA.
-
Interpretation: Plot the percentage of soluble protein against temperature. A compound that binds and stabilizes its target will cause a rightward shift in the melting curve compared to the vehicle control.[22][26] This provides direct evidence of target engagement.
Alternative Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another excellent method for quantifying compound binding in live cells.[27][28] It uses bioluminescence resonance energy transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.[29][30][31] A test compound that engages the target will compete with the tracer, leading to a loss of BRET signal. This allows for the quantitative determination of intracellular affinity and occupancy.[32]
Section 3: A Practical Hit Validation Cascade
To avoid wasted resources, it is crucial to have a robust, multi-tiered strategy for validating hits from a primary screen. This cascade should be designed to systematically eliminate artifacts and build confidence in your compounds.[1][33]
A Recommended Hit Triage and Validation Funnel:
-
Primary HTS: Screen a large library at a single concentration (e.g., 10 µM).
-
Hit Confirmation: Re-test primary hits in the same assay to confirm activity and rule out random errors.[34]
-
Dose-Response (IC50) Determination: Generate 10-point dose-response curves for confirmed hits in the primary assay to determine potency (IC50).[35]
-
Artifact Triage:
-
Orthogonal Assay: Confirm activity in a mechanistically distinct biochemical assay (e.g., TR-FRET, AlphaScreen).[7][10]
-
Interference Counter-screens: Run assays without the target enzyme to identify compounds that interfere with the detection system.[4][8]
-
Aggregation Check: Test for aggregation using the detergent method described in Q2.
-
-
Biophysical Binding Confirmation: Use a label-free method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (DSF) with purified protein to confirm direct binding and determine affinity (Kd).[35][36]
-
Cellular Target Engagement: Confirm the compound binds the target in live cells using CETSA® or NanoBRET™.[22][27]
-
Cellular Functional Assays: Test for functional effects in a relevant cellular model, such as inhibiting the phosphorylation of a known downstream substrate (measured by Western blot or ELISA).[33]
-
Selectivity Profiling: Screen promising, validated hits against a broad panel of kinases (e.g., >400 kinases) to understand their selectivity profile and identify potential off-targets.[1][35]
This systematic process ensures that the compounds you advance have a high probability of being genuine, on-target inhibitors with the desired cellular activity.
References
-
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link][1][37]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][35]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link][6]
-
Georghiou, G., et al. (2019). What makes a kinase promiscuous for inhibitors? eLife. Available at: [Link][12]
-
Scott, B. M., et al. (2020). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link][10]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link][28]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections Blog. Available at: [Link][30]
-
Stork, C., et al. (2021). Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][14]
-
ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link][37]
-
Georghiou, G. (2015). Molecular mechanisms for specific kinase inhibitors and kinase promiscuity. Academic Commons, Stony Brook University. Available at: [Link][15]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link][19]
-
Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link][7]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Assay Guidance Manual. Available at: [Link][22]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link][34]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link][31]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][26]
-
Georghiou, G., et al. (2019). What Makes a Kinase Promiscuous for Inhibitors? eLife. Available at: [Link][13]
-
Lui, B., et al. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link][24]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. Available at: [Link][23]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link][17]
-
Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
-
Inglese, J., & Auld, D. S. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences. Available at: [Link][3]
-
Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise. Available at: [Link][2]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link][25]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link][16]
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link][36]
-
Rosse, C., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link][32]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link][21]
-
Tastan, O. Y., & Khavrutskii, I. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available at: [Link][20]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link][5]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link][4]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link][11]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections Blog. Available at: [Link][18]
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. drugtargetreview.com [drugtargetreview.com]
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- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Molecular mechanisms for specific kinase inhibitors and kinase promisc" by George Georghiou [commons.library.stonybrook.edu]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. grokipedia.com [grokipedia.com]
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- 27. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
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- 29. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
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- 36. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine. As a pivotal intermediate in various therapeutic pipelines, ensuring a robust and scalable synthetic route is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its synthesis, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to overcome common and complex challenges encountered during laboratory-scale development and manufacturing scale-up.
Table of Contents
-
Synthetic Strategy Overview
-
Detailed Step-by-Step Synthesis Protocol
-
Troubleshooting Guide
-
Frequently Asked Questions (FAQs)
-
References
Synthetic Strategy Overview
The most prevalent and scalable method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The key precursors for this synthesis are 2,4-diamino-6-chloropyrimidine and 4-chlorophenylboronic acid .
The general reaction scheme is as follows:
Causality of Experimental Choice: The Suzuki-Miyaura coupling is favored for its mild reaction conditions, commercial availability of starting materials, and the relatively non-toxic nature of the boron-containing reagents and byproducts, which simplifies purification.[1]
Detailed Step-by-Step Synthesis Protocol
This protocol is optimized for laboratory-scale synthesis (1-10 g) and provides a solid foundation for further scale-up.
Materials and Reagents:
| Reagent/Material | Purity | Supplier Recommendation |
| 2,4-diamino-6-chloropyrimidine | >98% | Commercially available |
| 4-chlorophenylboronic acid | >98% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Stored under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Finely powdered |
| 1,4-Dioxane | Anhydrous | Sure/Seal™ or freshly distilled |
| Deionized Water | - | Degassed |
| Ethyl Acetate | ACS Grade | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel | 230-400 mesh | For column chromatography |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,4-diamino-6-chloropyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and finely powdered anhydrous potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 80-90 °C in an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,4-diamino-6-chloropyrimidine) is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed to yield the pure this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Workflow Diagram:
Caption: A decision-making workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air. | • Ensure all steps are performed under a strict inert atmosphere.• Use a fresh batch of catalyst or a more air-stable pre-catalyst. |
| 2. Poor Reagent Quality: Moisture in solvents or reagents can inhibit the reaction. | • Use anhydrous solvents and freshly opened or purified reagents.• Ensure the potassium carbonate is finely powdered and anhydrous. | |
| 3. Suboptimal Temperature: The reaction temperature may be too low. | • Gradually increase the reaction temperature to 90-100 °C and monitor for decomposition. | |
| 4. Insufficient Base: The base may not be strong enough or used in insufficient quantity. | • Increase the equivalents of K₂CO₃ to 3.0 eq.• Consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: This can occur at higher temperatures or with excess boronic acid. | • Reduce the equivalents of 4-chlorophenylboronic acid to 1.1 eq.• Maintain a consistent reaction temperature and avoid overheating. |
| 2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent. | • Ensure the reaction medium is sufficiently basic.• Use anhydrous solvents to minimize this side reaction. | |
| 3. Formation of Hydroxylated Pyrimidine: The chloro-group can be hydrolyzed. | • Ensure anhydrous conditions.• Minimize reaction time once the starting material is consumed. | |
| Difficulty with Purification | 1. Residual Palladium: The final product is contaminated with palladium. | • After filtration through Celite®, consider washing the organic layer with an aqueous solution of a palladium scavenger like thiourea or L-cysteine.• For large-scale production, specialized palladium scavenging resins can be employed.[2] |
| 2. Co-eluting Impurities: Byproducts have similar polarity to the desired product. | • Optimize the mobile phase for column chromatography; a small percentage of a polar modifier like methanol in dichloromethane can improve separation.• Consider recrystallization from different solvent systems. | |
| Scale-Up Challenges | 1. Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and inconsistent reaction rates. | • Use appropriate agitation (e.g., mechanical stirrer with a suitable impeller) to ensure homogeneity.[3] |
| 2. Exotherm Control: The reaction can be exothermic, especially during the initial stages. | • Monitor the internal temperature closely and control the heating rate. For very large scales, consider adding the catalyst portion-wise.[3] | |
| 3. Product Precipitation: The product may precipitate out of the reaction mixture, leading to handling issues. | • Increase the solvent volume to maintain a homogeneous solution.• If precipitation is unavoidable, ensure the stirring is adequate to maintain a mobile slurry. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst?
A1: Yes, other palladium catalysts such as Pd(dppf)Cl₂ or palladium acetate with a suitable phosphine ligand (e.g., SPhos, XPhos) can be effective.[4] A screening of catalysts may be necessary to find the optimal conditions for your specific setup. Air-stable palladium pre-catalysts are highly recommended for reproducibility and ease of handling, especially on a larger scale.
Q2: What is the role of water in the reaction mixture?
A2: In many Suzuki-Miyaura couplings, the presence of water can accelerate the reaction. It helps to dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step of the catalytic cycle.[1] However, the optimal ratio of organic solvent to water should be determined experimentally.
Q3: My reaction has stalled. What should I do?
A3: If the reaction has stalled, first verify that the starting materials are of good quality and that the inert atmosphere has been maintained. If these are not the issue, you can try adding a small additional portion of the palladium catalyst. Sometimes, the catalyst can deactivate over time.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC, which is crucial for pharmaceutical applications.
Q5: Are there alternative synthetic routes?
A5: While the Suzuki-Miyaura coupling is highly effective, other methods exist. One notable alternative is the condensation of a pre-formed chalcone (e.g., 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one) with guanidine. However, this route may require more steps to synthesize the chalcone precursor.
References
-
Yamamoto, T., & et al. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. (2023). [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. (2018). [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2021). [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021). [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. (2010). [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. (2021). [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. (2010). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. (2015). [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. (2022). [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. (2010). [Link]
Sources
Validation & Comparative
A Comparative Guide to Pyrimidine-Based CDK9 Inhibitors for Transcriptional Regulation in Cancer
In the landscape of oncology drug discovery, the selective targeting of transcriptional kinases has emerged as a pivotal strategy. Among these, Cyclin-Dependent Kinase 9 (CDK9) presents a compelling target due to its critical role in regulating transcriptional elongation. This guide provides an in-depth comparison of a representative pyrimidine-based CDK9 inhibitor with several other notable CDK9 inhibitors, offering a framework for researchers to evaluate and select appropriate tools for their studies in cancer biology and drug development.
Introduction: The Rationale for Targeting CDK9
The transcription of a significant portion of the human genome is regulated at the level of elongation, a process controlled by the Positive Transcription Elongation Factor b (P-TEFb) complex. CDK9, in association with its regulatory partner Cyclin T1, is the catalytic core of P-TEFb. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2), an essential step for releasing RNAPII from promoter-proximal pausing and enabling productive transcript elongation.
Many cancers are transcriptionally addicted, meaning they rely on the continuous, high-level expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC). The genes encoding these survival proteins are particularly sensitive to the inhibition of transcriptional elongation. By inhibiting CDK9, the supply of these critical transcripts is choked off, leading to a rapid downregulation of the corresponding proteins and subsequent induction of apoptosis in cancer cells. This mechanism provides a therapeutic window for targeting cancer cells while potentially sparing normal tissues.
The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide will use a representative 2-anilino-4-(thiazol-5-yl)pyrimidine compound, Compound 12u , as a reference to compare against a panel of other well-characterized CDK9 inhibitors.[1][2]
The CDK9 Signaling Pathway and Point of Inhibition
The activity of CDK9 is a central node in the regulation of gene transcription. Its inhibition leads to a cascade of downstream effects culminating in cancer cell death.
Caption: The CDK9 signaling pathway and the mechanism of pyrimidine-based inhibitors.
Comparative Analysis of CDK9 Inhibitors
The selection of a kinase inhibitor for research is governed by its potency, selectivity, and cellular activity. Below is a comparative summary of our representative pyrimidine inhibitor and other prominent CDK9 inhibitors.
| Inhibitor | Chemical Structure | CDK9 IC50 | Selectivity Profile | Key Cellular Effects |
| Compound 12u (Representative Pyrimidine) | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative | 7 nM[1][2] | >80-fold selective for CDK9 over CDK2.[1][2] | Reduces p-Ser2-RNAPII, downregulates MCL-1, and induces apoptosis in cancer cell lines.[2] |
| AZD4573 (Zemirciclib) |
ngcontent-ng-c1311558766="" class="ng-star-inserted">[3][4][5][6][7] | <4 nM[5][6] | Highly selective over a panel of 468 kinases.[3] | Rapidly decreases p-Ser2-RNAPII, activates caspases, and induces apoptosis in hematological cancer cells.[5][6] |
| NVP-2 | [8][9][10] | <0.514 nM | Highly selective; inhibits DYRK1B at 350 nM (700-fold higher than CDK9). | Suppresses p-Ser2-RNAPII, MCL-1, and MYC levels; induces apoptosis. |
| JSH-150 | [11][12][13][14] | 1 nM[12][13][14] | ~300-10,000-fold selective against other CDK family members.[14] | Potent antiproliferative effects; inhibits p-Ser2-RNAPII, downregulates MCL-1 and MYC, and induces apoptosis.[12][14] |
| MC180295 | [15][16][17][18] | 5 nM | At least 22-fold more selective for CDK9 over other CDKs. | High potency against multiple cancer cell lines, particularly AML with MLL translocations.[16] |
| KB-0742 (Istisociclib) |
ngcontent-ng-c1311558766="" class="ng-star-inserted">[19][20][21][22] | 6 nM[20][21][23] | >50-fold selective over other CDKs; >100-fold selective against cell-cycle CDKs.[20][23] | Reduces p-Ser2-RNAPII, decreases MYC protein levels, and inhibits tumor growth in xenograft models.[19] |
Experimental Methodologies for Comparative Evaluation
To ensure a rigorous and objective comparison of CDK9 inhibitors, a standardized set of biochemical and cell-based assays is essential. The following protocols provide a framework for characterizing inhibitor performance.
Experimental Workflow
A systematic approach is necessary to move from initial compound screening to detailed cellular characterization.
Caption: A typical experimental workflow for the characterization of CDK9 inhibitors.
Protocol: Biochemical CDK9 Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity, making it ideal for determining the half-maximal inhibitory concentration (IC50) of compounds in a high-throughput format.[24][25][26][27][28]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme (Promega, Cat# V4104 or similar)[25][28]
-
PDKtide substrate (or other suitable substrate)[25]
-
Test inhibitors (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, CDK9/Cyclin T1 enzyme, and substrate.
-
Add 1 µl of serially diluted test inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Initiate the kinase reaction by adding 2 µl of the enzyme and 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 1-2 hours.[24]
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[27]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Rationale: The CellTiter-Glo® assay provides a sensitive and straightforward method to assess the cytotoxic or cytostatic effects of CDK9 inhibitors on cancer cell lines, allowing for the determination of the half-maximal effective concentration (EC50).[29][30][31][32][33]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HCT-116)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat# G7570)[29][30]
-
White, opaque-walled 96-well tissue culture plates
Procedure:
-
Seed cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[30][31]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[30][31]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[30][31]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[30][31]
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control and determine the EC50 value.
Protocol: Western Blot for Target Engagement and Downstream Effects
This protocol allows for the detection of changes in the phosphorylation of the direct CDK9 substrate, p-Ser2-RNAPII, and the expression of downstream effector proteins, MCL-1 and MYC.
Rationale: Observing a dose-dependent decrease in p-Ser2-RNAPII provides direct evidence of target engagement in a cellular context. Monitoring the levels of MCL-1 and MYC confirms the intended downstream biological consequences of CDK9 inhibition.
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Rabbit anti-MCL-1
-
Rabbit anti-MYC
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of the test inhibitor for a defined time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
Conclusion and Future Directions
The comparative data presented in this guide underscore the potency and selectivity that have been achieved in the development of CDK9 inhibitors. While the representative pyrimidine-based inhibitor, Compound 12u, demonstrates respectable potency and selectivity, newer agents such as AZD4573, NVP-2, and JSH-150 exhibit even greater potency and refined selectivity profiles.
The choice of inhibitor will ultimately depend on the specific research question. For broad screening and initial validation, a well-characterized compound like Compound 12u may be sufficient. However, for more nuanced studies requiring exquisite selectivity or for preclinical in vivo work, newer generation inhibitors may be more appropriate. The experimental protocols provided herein offer a standardized approach for researchers to conduct their own head-to-head comparisons and validate the on-target and downstream effects of their chosen inhibitors.
Future efforts in this field will likely focus on further optimizing selectivity to minimize off-target effects, exploring novel chemical scaffolds, and developing combination strategies to overcome potential resistance mechanisms. The continued investigation of CDK9 biology and the development of sophisticated chemical probes will undoubtedly pave the way for new therapeutic interventions for transcriptionally addicted cancers.
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Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922–934. [Link]
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PubChem. (n.d.). Azd-4573. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). KB-0742 Is a Potent and Selective CDK9 Inhibitor (A) Chemical.... Retrieved from [Link]
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YouTube. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Ossiform Research Line. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 1. [Link]
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bioRxiv. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. [Link]
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ResearchGate. (n.d.). Chemical structures of selective CDK9 inhibitors and degraders. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NVP-2. Retrieved from [Link]
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MDPI. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(15), 4791. [Link]
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ACS Publications. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 64(1), 790–807. [Link]
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PubChem. (n.d.). Istisociclib. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Optimized CDK9 inhibitor MC180295. (A) The chemical structure of.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]
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ACS Publications. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 59(13), 5953–5979. [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 836–848. [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 836–848. [Link]
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A Researcher's Guide to the Cross-Reactivity Profiling of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine and Its Analogs
In the landscape of modern drug discovery, the pyrimidine-2,4-diamine scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors. The compound 6-(4-Chlorophenyl)pyrimidine-2,4-diamine represents a foundational molecule within this class. Its deceptively simple structure belies a complex pharmacology that necessitates a thorough understanding of its target engagement and off-target effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, comparing it with structurally related analogs, and contextualizing its activity through robust experimental protocols.
The Imperative of Selectivity Profiling
The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While potent inhibition of the desired target is paramount, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Kinases, with their highly conserved ATP-binding pockets, are a particularly challenging target class in this regard. The 2,4-diaminopyrimidine core is adept at forming key hydrogen bonds within this pocket, a feature that contributes to its broad applicability but also necessitates rigorous cross-reactivity assessment to ensure a desirable therapeutic window.
Biochemical Cross-Reactivity: A Kinome-Wide Perspective
A comprehensive understanding of a compound's selectivity begins with a broad biochemical screen against a large panel of kinases. The KINOMEscan™ platform, for instance, offers a competition binding assay format that can quantitatively assess the interaction of a compound against hundreds of kinases.
While a comprehensive kinome scan for the unsubstituted this compound is not publicly available, we can infer its likely target profile from closely related, more complex analogs that have been published. For instance, research into N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which share the core N4-(4-chlorophenyl)pyrimidine-2,4-diamine moiety, has revealed potent activity against several receptor tyrosine kinases (RTKs)[1].
Comparative Kinase Inhibition Profile
To illustrate the importance of substitution patterns on selectivity, the following table compares the inhibitory activity of two such pyrrolo[2,3-d]pyrimidine derivatives with that of a well-characterized multi-kinase inhibitor, Sunitinib.
| Kinase Target | Compound 9 IC50 (nM)[1] | Compound 11 IC50 (nM)[1] | Sunitinib IC50 (nM) |
| EGFR | >10,000 | >10,000 | 2,000 |
| VEGFR-1 | 1,200 | 800 | 80 |
| VEGFR-2 | 250 | 150 | 9 |
| PDGFR-β | Not Reported | Not Reported | 2 |
Note: Compounds 9 and 11 are N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and N4-(4-chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, respectively[1]. Sunitinib data is provided for a broader context of a clinically approved multi-kinase inhibitor.
This data highlights that even with a shared core, modifications at the 6-position of the pyrimidine ring can significantly modulate potency and selectivity. The pyrrolo[2,3-d]pyrimidine analogs show a preference for VEGFR kinases over EGFR, a profile distinct from many other kinase inhibitors. This underscores the necessity of empirical testing for each new derivative.
Experimental Protocol: Broad-Panel Kinase Profiling (KINOMEscan™)
The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.
Step-by-Step Methodology:
-
Compound Preparation : Solubilize the test compound (e.g., this compound) in 100% DMSO to create a stock solution.
-
Assay Plate Preparation : Serially dilute the compound stock in assay buffer to the desired screening concentrations.
-
Binding Reaction : In each well of a multi-well plate, combine the diluted compound with the specific kinase-tagged T7 phage and the immobilized ligand.
-
Incubation : Allow the binding reaction to reach equilibrium.
-
Washing : Remove unbound phage by washing the plate.
-
Quantification : Elute the bound phage and quantify using quantitative PCR (qPCR) with primers specific to the T7 phage DNA tag.
-
Data Analysis : The amount of kinase bound to the immobilized ligand is measured. A low signal indicates that the test compound has outcompeted the immobilized ligand, signifying a strong interaction. Results are typically reported as a percentage of the DMSO control.
Workflow for Kinase Profiling
Caption: Workflow for biochemical kinase cross-reactivity profiling.
Cellular Target Engagement: Validating Biochemical Hits
While in vitro kinase assays are invaluable for identifying potential targets, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular context[2]. The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Culture and Treatment : Culture the cells of interest to a suitable confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification : Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction can be quantified by various methods, such as Western blotting or mass spectrometry.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis with Alternative Pyrimidine-Based Inhibitors
The 2,4-diaminopyrimidine scaffold is present in numerous kinase inhibitors, each with a distinct selectivity profile dictated by its unique substitution patterns. A comparative analysis with other well-characterized inhibitors can provide valuable insights into the structure-activity relationships (SAR) of this chemical class.
Selected Comparator Compounds:
-
Compound 9 & 11 (Pyrrolo[2,3-d]pyrimidine analogs) : As discussed earlier, these compounds share the N4-(4-chlorophenyl) moiety and provide a direct comparison of the effect of modifying the 6-position substituent[1].
-
A Selective Aurora A Kinase Inhibitor (e.g., Compound 11c from a published series) : This compound, a 2,4-diaminopyrimidine derivative, demonstrates high selectivity for Aurora A over Aurora B, showcasing how modifications can achieve fine-tuned selectivity within a kinase family[3].
-
A Dual CDK7/CDK9 Inhibitor (e.g., Compound 22 from a published series) : This example illustrates how the 2,4-diaminopyrimidine core can be adapted to target cyclin-dependent kinases, which are crucial regulators of the cell cycle and transcription[4].
Signaling Pathway Context
The diagram below illustrates the signaling pathways potentially modulated by this compound and its analogs, based on the known targets of the broader diaminopyrimidine class of inhibitors.
Caption: Potential signaling pathways affected by diaminopyrimidine-based inhibitors.
Conclusion and Future Directions
The cross-reactivity profiling of this compound and its derivatives is a critical step in elucidating their therapeutic potential. This guide has outlined a systematic approach, beginning with broad biochemical screening to map the kinome-wide interaction landscape, followed by cellular target engagement assays to confirm on-target activity in a more physiologically relevant setting.
The comparative analysis with structurally related compounds demonstrates that subtle chemical modifications can dramatically alter the selectivity profile of the 2,4-diaminopyrimidine scaffold. For researchers working with this compound or its novel analogs, the experimental workflows detailed herein provide a robust framework for a thorough characterization of their biological activity. A comprehensive understanding of both on-target and off-target effects is not merely an academic exercise but a fundamental requirement for the successful translation of promising chemical matter into safe and effective therapeutics.
References
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Anastassiadis, T., et al. (2011). A highly selective dual inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3 (FLT3) is efficacious in a murine model of FLT3-ITD-driven acute myeloid leukemia. Blood, 118(1), 159-169. [Link]
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Bavetsias, V., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2813-2817. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Ding, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
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Wells, C. I., et al. (2021). The Kinase Chemogenomic Set (KCGS): A Collection of Well-Characterized, Sub-Micromolar Kinase Inhibitors for Chemical Systems Biology. International Journal of Molecular Sciences, 22(2), 566. [Link]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6313-6324. [Link]
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Evaluating the Selectivity of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the selectivity of small molecule inhibitors is a paramount determinant of both therapeutic efficacy and safety. The pyrimidine-2,4-diamine scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of numerous protein kinases. This guide provides an in-depth evaluation of the anticipated selectivity of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine , a representative member of this chemical class. Through a comparative analysis with structurally related compounds and alternative kinase inhibitor scaffolds, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the selectivity of this and similar chemical entities.
The 2,4-Diaminopyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The 2,4-diaminopyrimidine core is a bioisostere of the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of kinases. This inherent binding capability is the foundation of its therapeutic potential but also presents a significant challenge: achieving selectivity across the human kinome, which comprises over 500 members[1][2]. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of the structure-activity relationship (SAR) is crucial for fine-tuning the selectivity profile of any 2,4-diaminopyrimidine-based inhibitor.
The substitution at the C6 position of the pyrimidine ring plays a pivotal role in dictating the selectivity of these compounds. The introduction of an aryl group, such as the 4-chlorophenyl moiety in our topic compound, can introduce steric hindrance or new interaction points with amino acid residues outside the highly conserved hinge region, thereby conferring a degree of selectivity.
Comparative Selectivity Analysis: Benchmarking Against Known Inhibitors
Comparison with Tozasertib (VX-680)
Tozasertib is a pan-Aurora kinase inhibitor that also demonstrates activity against other kinases, including Abl and Flt-3[3][4][5]. Its polypharmacology highlights the inherent challenge of achieving high selectivity with the 2,4-diaminopyrimidine scaffold.
| Kinase Target | Tozasertib (VX-680) IC50 (nM) | This compound (Predicted) |
| Aurora A | 0.6 | Likely active, potency to be determined |
| Aurora B | 18 | Likely active, potency to be determined |
| Aurora C | 5 | Likely active, potency to be determined |
| Abl | 30 | Activity possible, requires experimental validation |
| Flt-3 | 15 | Activity possible, requires experimental validation |
Table 1: Comparative IC50 values of Tozasertib (VX-680) and the predicted activity of this compound. The predicted activity is based on the shared 2,4-diaminopyrimidine scaffold. Actual inhibitory concentrations require experimental determination.
The 6-(4-chlorophenyl) substituent in our compound of interest is expected to modulate this profile. The electronic and steric properties of this group will influence the binding affinity for various kinases. It is plausible that this substitution could either enhance or diminish the affinity for the off-target kinases of VX-680, or introduce novel interactions with other kinases.
Comparison with Other 2,4-Diaminopyrimidine Derivatives
Research into other 2,4-diaminopyrimidine derivatives provides further insight into the potential selectivity of our target compound. For instance, various derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), demonstrating that modifications to the core structure can steer selectivity towards different kinase families.
| Compound Class | Primary Target(s) | Key Structural Features | Reference |
| N²,N⁴-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 | Varied N-aryl substituents | [6] |
| 2,4-diaminopyrimidines | Aurora A | Specific side chains conferring selectivity over Aurora B | [7] |
| 2,4-diarylaminopyrimidine derivatives | FAK | Optimized from TAE-226 lead compound | [5] |
Table 2: Examples of 2,4-diaminopyrimidine derivatives and their primary kinase targets, highlighting the influence of structural modifications on selectivity.
Comparison with Alternative Scaffolds: The Pyrazolo[3,4-d]pyrimidines
To provide a broader context, it is valuable to compare the 2,4-diaminopyrimidine scaffold with alternative ATP-competitive inhibitor chemotypes. The pyrazolo[3,4-d]pyrimidine core is another privileged scaffold in kinase inhibitor design, found in several FDA-approved drugs. These compounds also mimic the adenine of ATP and bind to the kinase hinge region.
| Scaffold | Key Advantages | Key Disadvantages | Example Drug |
| 2,4-Diaminopyrimidine | Well-established synthesis, potent hinge-binding | Can exhibit polypharmacology, requiring careful optimization for selectivity | Tozasertib (VX-680) |
| Pyrazolo[3,4-d]pyrimidine | Versatile for achieving selectivity through substitution, established clinical success | Can also have off-target effects depending on the substitution pattern | Ibrutinib (BTK inhibitor) |
Table 3: High-level comparison of the 2,4-diaminopyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.
Experimental Protocols for Selectivity Profiling
A rigorous and systematic experimental approach is essential to definitively characterize the selectivity of this compound. The following protocols outline standard methodologies for in vitro kinase inhibition assays.
In Vitro Kinase Assay: Luminescence-Based ADP Detection (ADP-Glo™)
The ADP-Glo™ kinase assay is a widely used, robust, and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control).
-
Add 2.5 µL of the target kinase in kinase reaction buffer.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ luminescence-based method.
Kinome-Wide Selectivity Profiling (KinomeScan™)
For a comprehensive understanding of selectivity, a kinome-wide profiling approach is the gold standard. The KINOMEscan™ platform, for example, utilizes a competition binding assay to quantify the interactions of a test compound against a large panel of kinases.
Principle: A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Caption: Principle of the KINOMEscan™ competition binding assay for kinome-wide selectivity profiling.
Interpreting Selectivity Data and Future Directions
The selectivity of this compound will ultimately be defined by a combination of its potency against the intended target and its lack of activity against off-targets. A common metric for quantifying selectivity is the S-score, which represents the fraction of kinases in a panel that are inhibited above a certain threshold at a given compound concentration. A lower S-score indicates higher selectivity.
The data generated from the described experimental workflows will enable a robust evaluation of the therapeutic potential of this compound. Should the initial selectivity profile be suboptimal, the structure-activity relationships gleaned from comparing it to other 2,4-diaminopyrimidine derivatives can guide further medicinal chemistry efforts to fine-tune its selectivity and develop a more targeted therapeutic candidate.
Conclusion
The 2,4-diaminopyrimidine scaffold is a powerful starting point for the development of potent kinase inhibitors. The selectivity of any given derivative, such as this compound, is highly dependent on the nature of its substituents. Through a combination of comparative analysis with known inhibitors and rigorous experimental profiling using established in vitro assays, researchers can effectively characterize the selectivity profile of novel compounds. This systematic approach is fundamental to the successful development of safe and effective kinase-targeted therapies.
References
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Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 49-59. Retrieved from [Link]
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Vidad, M., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Retrieved from [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Retrieved from [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961. Retrieved from [Link]
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Zhang, T., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Reuveni, H., et al. (2018). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 351(11), e1800169. Retrieved from [Link]
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Cui, W., et al. (2022). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Molecules, 27(23), 8272. Retrieved from [Link]
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Zhang, C., et al. (2013). Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling. Journal of Medicinal Chemistry, 56(12), 4983-4997. Retrieved from [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
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Gisbert, C., et al. (2009). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 52(10), 3249-3261. Retrieved from [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 903-915. Retrieved from [Link]
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Gizzi, M., et al. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Oncogene, 26(53), 7446-7456. Retrieved from [Link]
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Duncan, J. S., et al. (2012). Recent advances in methods to assess the activity of the kinome. F1000Research, 1. Retrieved from [Link]
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Son, H., et al. (2010). VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. American Journal of Translational Research, 2(3), 296-308. Retrieved from [Link]
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Zhou, W., et al. (2010). VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. American Journal of Translational Research, 2(3), 296-308. Retrieved from [Link]
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Navigating the Maze: A Senior Application Scientist’s Guide to Biochemical versus Cellular Assays for Pyrimidine Inhibitors
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug discovery, particularly in the development of pyrimidine inhibitors, researchers face a critical decision point: the choice between biochemical and cellular assays to evaluate compound efficacy. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of these two fundamental assay formats. Drawing upon extensive experience in the field, this document will not only detail the methodologies but also delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Introduction: The Pyrimidine Pathway and the Imperative for Robust Assays
The de novo pyrimidine biosynthesis pathway is a critical cellular process responsible for the production of nucleotides essential for DNA and RNA synthesis.[1][2] Its heightened activity in proliferating cells, such as cancer cells, makes it a prime target for therapeutic intervention.[2] Pyrimidine inhibitors, by blocking key enzymes in this pathway, can selectively arrest the growth of these rapidly dividing cells.[3][4] The success of any drug discovery campaign targeting this pathway hinges on the ability to accurately and reliably measure the potency and selectivity of candidate inhibitors. This is where the choice between biochemical and cellular assays becomes paramount. While both are indispensable tools, they provide distinct and complementary information, and understanding their nuances is key to making informed decisions in a drug discovery pipeline.[5][6]
The Purified System: A Deep Dive into Biochemical Assays
Biochemical assays, often the first-line in high-throughput screening (HTS) campaigns, assess the direct interaction of an inhibitor with its purified target enzyme in a controlled, cell-free environment.[6][7][8] This approach offers a high degree of precision and reproducibility, allowing for the unambiguous determination of a compound's intrinsic inhibitory activity.[7]
The "Why": Causality in Biochemical Assay Design
The primary goal of a biochemical assay is to isolate a single variable: the inhibitor's effect on the target. By using a purified, often recombinant, enzyme, we eliminate the confounding variables present in a cellular environment, such as membrane transport, off-target effects, and metabolic degradation.[9][10] This reductionist approach is powerful for establishing a direct structure-activity relationship (SAR) and for initial hit identification from large compound libraries.[7][11]
Visualizing the Workflow: A Tale of Two Assays
The following diagram illustrates the generalized workflows for both biochemical and cellular assays, highlighting the key differences in their experimental setup.
Caption: Generalized workflows for biochemical and cellular assays.
Experimental Protocol: A Representative Biochemical Assay for a DHODH Inhibitor
One of the key enzymes in the pyrimidine biosynthesis pathway is Dihydroorotate Dehydrogenase (DHODH).[3][12] The following is a representative protocol for a biochemical assay to screen for DHODH inhibitors.
Principle: This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[13]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[12]
-
Test Compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 96-well plate. Include a DMSO-only control.
-
Enzyme Addition: Add the diluted recombinant human DHODH solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.[12]
-
Reaction Initiation: Add a solution containing Coenzyme Q10, DCIP, and Dihydroorotate to each well to initiate the enzymatic reaction.[12]
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader.[12][13]
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
The Living System: Unveiling the Power of Cellular Assays
While biochemical assays provide a precise measure of on-target activity, they do not recapitulate the complex environment of a living cell.[9][14] Cellular assays bridge this gap by evaluating the effects of an inhibitor in a more physiologically relevant context.[6][14][15]
The "Why": Embracing Complexity for Physiological Relevance
The primary advantage of cellular assays is their ability to account for factors that are absent in a purified system. These include:
-
Cell Permeability: A compound may be a potent inhibitor of a purified enzyme but may not be able to cross the cell membrane to reach its target.[10]
-
Metabolic Stability: The compound could be rapidly metabolized and inactivated within the cell.[10]
-
Off-Target Effects: The inhibitor might interact with other cellular components, leading to toxicity or other unintended consequences.[14]
-
Target Engagement: Cellular assays can confirm that the compound is engaging with its intended target within the cell.[16][17][18][19][20]
Discrepancies between biochemical and cellular assay results are common and often provide valuable insights into a compound's drug-like properties.[9][10][21] A potent biochemical hit that is inactive in a cellular assay may indicate poor permeability or metabolic instability, guiding further medicinal chemistry efforts.[9]
Visualizing the Target: The De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the enzymatic steps that are often targeted by inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway.
Experimental Protocol: A Representative Cell-Based Proliferation Assay
A common and informative cellular assay for pyrimidine inhibitors is a cell proliferation assay, which measures the overall effect of the inhibitor on cell growth.
Principle: This assay quantifies the number of viable cells after treatment with a pyrimidine inhibitor. A reduction in cell proliferation indicates that the inhibitor is effectively targeting the pyrimidine biosynthesis pathway and arresting cell growth.
Materials:
-
Cancer cell line known to be sensitive to pyrimidine synthesis inhibition (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test Compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)[22]
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine inhibitors. Include untreated and vehicle (DMSO) controls.[22]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow the inhibitor to exert its effect.[12]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent will produce a colorimetric or luminescent signal that is proportional to the number of viable cells.[22]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Head-to-Head: A Comparative Summary
To facilitate a clear understanding of the strengths and weaknesses of each assay type, the following table provides a direct comparison of key parameters.
| Feature | Biochemical Assays | Cellular Assays |
| Principle | Measures direct interaction with a purified target.[5][8] | Measures the functional consequence of target inhibition in a living cell.[5][14] |
| Physiological Relevance | Low; lacks cellular context.[5][9] | High; accounts for cell permeability, metabolism, and off-target effects.[10][14] |
| Throughput | High; amenable to HTS of large compound libraries.[22][23] | Lower to medium; can be adapted for HTS but generally more complex.[24][25] |
| Information Gained | Intrinsic potency (IC50), mechanism of inhibition, direct SAR.[8] | Cellular potency (EC50), cytotoxicity, target engagement, insights into ADME properties.[15] |
| Potential for Artifacts | Assay interference (e.g., fluorescence quenching), compound aggregation.[11] | Off-target toxicity, non-specific effects on cell health.[14] |
| Cost | Generally lower per data point. | Generally higher due to cell culture and more complex reagents. |
| Stage of Drug Discovery | Primarily used in hit identification and early lead optimization.[6][8] | Used for hit validation, lead optimization, and preclinical development.[6][26] |
Conclusion: A Synergistic Approach for Success
The choice between biochemical and cellular assays is not a matter of one being superior to the other; rather, they are complementary methodologies that, when used in concert, provide a comprehensive understanding of a pyrimidine inhibitor's profile. Biochemical assays are unparalleled for their precision in determining on-target potency and for their utility in high-throughput screening. However, the data they generate must be validated in a cellular context to ensure physiological relevance. Cellular assays provide this crucial validation, offering insights into a compound's ability to engage its target in a living system and exert a desired biological effect.
As Senior Application Scientists, we recommend a tiered approach. Begin with a robust biochemical screen to identify potent hits. Then, progress these hits through a cascade of cellular assays to confirm on-target activity, assess cellular potency, and triage compounds with undesirable properties such as poor permeability or cytotoxicity. This integrated strategy, grounded in a thorough understanding of the strengths and limitations of each assay type, will ultimately accelerate the journey from a promising hit to a viable clinical candidate.
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023, July 5). ACS Publications. [Link]
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A Comparative Benchmarking Guide: 6-(4-Chlorophenyl)pyrimidine-2,4-diamine against Established DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, the fundamental building blocks of DNA and RNA.[1][3][4] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cellular proliferation, making it a highly validated target for therapeutic intervention in oncology and infectious diseases.[4][5]
This guide benchmarks 6-(4-Chlorophenyl)pyrimidine-2,4-diamine , a compound of interest, against two cornerstone DHFR inhibitors:
-
Methotrexate (MTX): A potent antifolate agent widely used in cancer chemotherapy.[4][5]
-
Pyrimethamine: A diaminopyrimidine derivative primarily used as an antiprotozoal agent, particularly for malaria and toxoplasmosis.[6][7]
The objective is to provide a comprehensive framework for assessing the in vitro efficacy of this compound relative to these standards.
Section 1: Mechanism of Action - The Folate Synthesis Pathway
DHFR is a critical checkpoint in the folate metabolic pathway. Its inhibition causes a buildup of the substrate DHF and a depletion of the product THF.[8] This depletion stalls the downstream reactions catalyzed by thymidylate synthase and other enzymes dependent on THF cofactors, ultimately leading to cell cycle arrest and apoptosis. The comparative efficacy of inhibitors is often determined by their binding affinity for the DHFR active site.
Caption: The central role of DHFR in converting DHF to THF for nucleotide synthesis.
Section 2: Comparative In Vitro Efficacy Protocols
To objectively benchmark these compounds, two primary in vitro assays are essential: a direct enzymatic inhibition assay and a cell-based proliferation assay.
Protocol: Enzymatic DHFR Inhibition Assay
This assay directly measures a compound's ability to inhibit recombinant DHFR enzyme activity by monitoring the NADPH-dependent reduction of DHF. The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm.[3][5][9]
Rationale: This experiment provides a direct measure of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.
-
Enzyme Solution: Prepare a working solution of purified human recombinant DHFR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.
-
Substrate Solution: Prepare fresh solutions of 7,8-Dihydrofolic acid (DHF) and NADPH in assay buffer. Protect from light.
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Methotrexate, and Pyrimethamine in DMSO. Create a 10-point serial dilution series for each compound in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 2 µL of each compound dilution to the appropriate wells (Sample wells).
-
Add 2 µL of DMSO to control wells (Enzyme Control) and 2 µL of a known potent inhibitor like Methotrexate to positive control wells (Inhibitor Control).
-
Add assay buffer to bring the volume to 140 µL.
-
Add 20 µL of the DHFR enzyme solution to all wells except the blank.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding a 40 µL mixture of DHF and NADPH solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes in kinetic mode.[5]
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value for each compound.
-
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on a relevant human cancer cell line (e.g., HeLa or MCF-7) by measuring metabolic activity.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[11]
Rationale: This experiment evaluates the compound's effect in a complex biological system, accounting for factors like cell permeability and off-target effects, providing a more physiologically relevant measure of efficacy (often reported as GI50 or IC50).[12]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell adhesion.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Methotrexate, and Pyrimethamine in complete culture medium.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11][13]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.[10][11] Gently mix on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a media-only well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and fit the data using a non-linear regression model to determine the concentration that inhibits growth by 50% (GI50).
-
Section 3: Benchmarking Data Analysis
The following tables present hypothetical, yet plausible, data derived from the protocols described above, illustrating how this compound might perform against the established drugs.
Table 1: Comparative Enzymatic Inhibition of Human DHFR
| Compound | IC50 (nM) | Relative Potency (vs. MTX) |
| Methotrexate | 0.5 | 1.00 |
| Pyrimethamine | 760[14] | 0.0006 |
| This compound | 85 | 0.0059 |
Lower IC50 values indicate higher potency.
Table 2: Comparative Antiproliferative Activity in HeLa Cells (72 hr exposure)
| Compound | GI50 (nM) |
| Methotrexate | 50 |
| Pyrimethamine | 52,000[6] |
| This compound | 4,500 |
Lower GI50 values indicate higher cellular efficacy.
Section 4: Experimental Workflow Visualization
The overall benchmarking process follows a logical progression from direct target engagement to cellular efficacy assessment.
Caption: A streamlined workflow for benchmarking novel DHFR inhibitors.
Section 5: Discussion and Future Directions
Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against the DHFR enzyme, being significantly more potent than Pyrimethamine but considerably less potent than the anticancer agent Methotrexate. This trend is mirrored in the cellular proliferation assay, suggesting the compound effectively enters cells and engages its target.
The variance between enzymatic IC50 and cellular GI50 values is expected and can be attributed to several factors, including:
-
Cellular Uptake and Efflux: The efficiency of compound transport across the cell membrane.
-
Intracellular Metabolism: Potential modification or degradation of the compound within the cell.
-
Competition with Endogenous Substrates: The presence of intracellular DHF can compete with the inhibitor for binding to DHFR.
Future Directions:
-
Selectivity Profiling: It is crucial to assess the compound's inhibitory activity against DHFR from microbial sources (e.g., Toxoplasma gondii, Plasmodium falciparum) to determine its potential as a selective antimicrobial agent, similar to Pyrimethamine.[14]
-
In Vivo Efficacy Studies: Promising in vitro data should be followed by evaluation in appropriate animal models of cancer or infectious disease to assess bioavailability, pharmacokinetics, and therapeutic efficacy.
-
Resistance Profiling: Investigate the compound's activity against cell lines expressing known methotrexate-resistance mutations in DHFR.
Conclusion
This guide provides a robust framework for the initial benchmarking of this compound. The presented protocols are standardized methodologies for assessing DHFR inhibitors, ensuring that the generated data is reliable and comparable to established literature values. The hypothetical data suggests that while not as potent as Methotrexate, this compound shows clear DHFR-inhibitory and antiproliferative effects, warranting further investigation into its selectivity and potential therapeutic niche.
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Oxford Academic. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry. [Link]
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ACS Publications. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis | Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Studies of Pyrimidine-2,4-diamines
Introduction: The Critical Role of Reproducibility in Drug Discovery
The pyrimidine-2,4-diamine scaffold is a cornerstone of modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting a range of enzymes, particularly protein kinases.[1][2] These compounds are pivotal in the development of novel therapeutics for oncology and other proliferative diseases.[1] However, the path from a promising in vitro "hit" to a clinical candidate is fraught with peril, and a significant contributor to costly late-stage failures is the lack of reproducibility in initial preclinical studies.[3][4]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to enhance the reliability and reproducibility of in vitro studies involving pyrimidine-2,4-diamine compounds. We will move beyond rote protocol recitation to explore the underlying scientific principles that govern assay performance, offering a comparative analysis of common methodologies and actionable strategies to mitigate variability. Our objective is to empower you to build self-validating experimental systems that generate trustworthy and comparable data, accelerating the drug discovery pipeline.
Part 1: Foundational Pillars of In Vitro Reproducibility
Before delving into specific assays, it is crucial to establish a robust experimental foundation. Irreproducibility often stems not from complex assay-specific issues, but from overlooked fundamentals.[4]
The Biological System: More Than Just Cells in a Dish
The single greatest source of variability in cell-based assays is the cells themselves.[3][4] Acknowledging and controlling this is non-negotiable.
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines render data meaningless.[5] It is an absolute requirement to perform routine authentication via methods like Short Tandem Repeat (STR) profiling at the start of any new project and after thawing new vials.[4][5]
-
The Passage Number Problem: Continuous subculturing induces significant genetic and phenotypic drift.[5][6][7][8] High-passage cells can exhibit altered growth rates, morphology, and, critically, different responses to drug candidates.[6][8][9]
-
Culture Conditions as a Variable: The cellular microenvironment directly impacts drug response.[10][11] Maintain strict consistency in:
-
Media and Supplements: Use the same supplier and lot numbers for media, serum, and supplements wherever possible.[12] Serum, in particular, is a complex mixture with high lot-to-lot variability that can drastically alter results.[11]
-
Incubator Environment: Daily monitoring of temperature and CO2 levels is essential for consistent cell health and growth rates.[12]
-
Cell Density: Both over-confluent and overly sparse cultures can behave abnormally.[12] Optimize and standardize seeding densities to ensure cells are in a logarithmic growth phase during the experiment.[10][12][13]
-
Reagent & Compound Management: Ensuring Chemical Integrity
-
Compound Quality and Handling: The purity and stability of your pyrimidine-2,4-diamine compound are paramount. Use solvents like DMSO at the lowest effective concentration (ideally ≤0.5% for cellular assays) and include vehicle controls in every plate to account for solvent effects.[14]
-
Assay Reagent Consistency: For biochemical assays, the quality of recombinant enzymes and substrates is critical. Differences in expression systems (prokaryotic vs. eukaryotic), purification tags, and autophosphorylation status can lead to significant inter-lab variability in IC50 values.[15]
Part 2: Comparative Guide to In Vitro Assay Platforms
The choice of assay technology is a critical decision that balances biological relevance with throughput and reproducibility. Pyrimidine-2,4-diamines are frequently evaluated as kinase inhibitors, so our comparison will focus on relevant platforms.
Biochemical Assays: Probing Direct Target Engagement
These cell-free systems measure the direct interaction between a compound and its purified enzyme target. They are essential for determining intrinsic potency and mechanism of action.
| Assay Technology | Principle | Pros | Cons & Reproducibility Considerations |
| Radiometric Assays (e.g., [γ-³²P]ATP) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Direct, highly sensitive, gold standard for kinetics.[15][16] | Radioactive waste, low throughput, requires stringent QC.[16] |
| Luminescence-Based (e.g., ADP-Glo™) | Measures ADP production, which is proportional to kinase activity, via a luciferase-coupled reaction.[17] | High sensitivity, broad applicability, robust signal.[17] | Susceptible to interference from compounds that inhibit luciferase.[17] |
| Fluorescence-Based (e.g., TR-FRET, FP) | Measures changes in fluorescence resonance energy transfer or polarization upon substrate phosphorylation. | Homogeneous ("mix-and-read"), high-throughput.[17][18] | Susceptible to compound interference (autofluorescence, light scattering). Requires specific antibodies or labeled reagents.[17] |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge differences using microfluidics. | Label-free, direct measurement. | Lower throughput, requires careful substrate design.[16] |
Expert Insight: While radiometric assays are often seen as a gold standard for accuracy, their practicality is limited.[15] For robust screening, luminescence-based assays like ADP-Glo often provide the best balance of sensitivity, throughput, and lower susceptibility to compound interference compared to fluorescence-based methods.[17] Crucially, for any biochemical assay, the concentration of ATP relative to its Michaelis-Menten constant (Km) will drastically affect the apparent IC50 for ATP-competitive inhibitors.[15][19] For reproducible and comparable data, assays should be run at a standardized ATP concentration, ideally at or near the Km value.[15][17]
Cell-Based Assays: Assessing Activity in a Biological Context
These assays measure the compound's effect on a cellular process, providing more physiologically relevant data that incorporates cell permeability, metabolism, and off-target effects.
| Assay Type | Principle | Pros | Cons & Reproducibility Considerations |
| Target Phosphorylation Assays | Measures the phosphorylation status of a specific downstream substrate of the target kinase (e.g., via ELISA, Western Blot, or In-Cell Western). | High biological relevance, confirms mechanism of action in a cellular context. | Lower throughput, antibody quality is a major source of variability. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity or ATP content as a surrogate for cell number.[4] | High-throughput, widely used, provides a functional endpoint. | Indirect measurement; compounds can affect ATP metabolism without being cytotoxic, leading to artifacts.[4] Different assays measure different things and are not always interchangeable.[4] |
| Target Engagement Assays (e.g., NanoBRET™) | Measures compound binding to the target protein inside living cells. | Confirms target is engaged in a physiological setting.[16] | Requires genetic engineering of cells, specialized instrumentation. |
| Phenotypic Screening | Measures complex cellular changes (e.g., morphology, migration) using high-content imaging. | Unbiased, can uncover novel mechanisms. | Complex data analysis, lower throughput. |
Part 3: Self-Validating Protocols for Reproducible IC50 Determination
The following protocols are designed as templates. The key to their "self-validating" nature lies in the stringent inclusion of controls and adherence to the principles outlined above.
Workflow for Reproducible In Vitro Analysis
Caption: General workflow for robust in vitro compound evaluation.
Protocol: Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the determination of an IC50 value for a pyrimidine-2,4-diamine against a purified protein kinase.
1. Reagent Preparation:
- Kinase: Thaw recombinant kinase on ice. Dilute to 2X final concentration in kinase buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, DTT, and BSA). Rationale: BSA is included to prevent the enzyme from sticking to plasticware, a common source of variability.
- Substrate & ATP: Prepare a 2X solution containing the specific peptide/protein substrate and ATP in kinase buffer. The ATP concentration should be set at the known Km for the kinase. Rationale: Using ATP at Km provides a balanced condition for detecting various inhibitor types and is critical for comparing IC50 values across studies.[15][17]
- Compound: Perform a serial dilution of the pyrimidine-2,4-diamine in 100% DMSO. Then, dilute this series into the kinase buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should not exceed 1%. Rationale: High DMSO concentrations can denature enzymes.[14]
2. Assay Procedure (384-well plate):
- Add 2.5 µL of 4X compound dilution or vehicle control to appropriate wells.
- Add 5 µL of 2X kinase solution to all wells except negative controls (no enzyme).
- Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the compound to bind to the kinase before the reaction starts.
- Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate solution.
- Incubate for 60 minutes at 30°C. Monitor substrate consumption to ensure it does not exceed 20-30% to maintain steady-state kinetics.
- Stop the reaction and detect ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
- Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.
3. Plate Layout & Controls (Self-Validation):
- 0% Inhibition (High Signal): Wells with enzyme, substrate, ATP, and DMSO vehicle only.
- 100% Inhibition (Low Signal): Wells with substrate, ATP, and a high concentration of a known potent inhibitor (or no enzyme).
- These controls are essential for calculating the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent.
Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of a compound on the proliferation of a cancer cell line known to be dependent on the target kinase.
1. Cell Preparation:
- Culture cells under strictly controlled conditions (media, passage number).[6][12]
- Harvest cells during the logarithmic growth phase. Perform a cell count using a method that also assesses viability (e.g., Trypan Blue exclusion). Viability must be >95%.[12]
- Resuspend cells in culture medium to the optimized seeding density (determined empirically to ensure cells remain in log growth for the duration of the assay).[10][13]
2. Assay Procedure (96-well plate):
- Seed 100 µL of the cell suspension into each well. To mitigate "edge effects," avoid using the outermost wells or fill them with sterile PBS.[20]
- Allow cells to adhere and recover by incubating for 24 hours. Rationale: This recovery period ensures that the observed effects are due to the compound and not cell stress from plating.
- Prepare a 2X serial dilution of the pyrimidine-2,4-diamine in culture medium.
- Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.
- Incubate for 72 hours (or a duration equivalent to ~2-3 cell doublings). Rationale: The incubation time is a critical variable; different exposure times will yield different IC50 values.[10][13][21]
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read luminescence.
Signaling Pathway Example: Kinase Inhibition
Caption: Inhibition of a signaling pathway by a pyrimidine-2,4-diamine.
Part 4: Data Analysis - The Final Frontier of Reproducibility
How data is processed can be as significant a source of variability as the wet lab work.
-
Dose-Response Curve Fitting: Raw data (e.g., luminescence) should be normalized to your 0% and 100% inhibition controls. IC50 values must be derived by fitting the normalized data to a four-parameter logistic (4PL) equation using a validated software package.[22][23] Do not rely on linear interpolation.
-
Reporting: A single IC50 value is insufficient. To ensure reproducibility, a complete report should include:
-
The mean IC50 and standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments (N≥3).[14]
-
The slope of the curve (Hill slope).
-
The upper and lower asymptotes of the curve.
-
The R² value indicating the goodness of fit.
-
-
The IC50 is Relative: Remember that an IC50 is not an absolute constant like a Ki.[19] It is highly dependent on the specific experimental conditions (cell type, incubation time, ATP concentration, etc.).[15][19] This is why meticulous documentation of all parameters is the only way to allow for fair comparison between studies.
Conclusion
Achieving reproducibility in the in vitro evaluation of pyrimidine-2,4-diamines is not a matter of chance, but a result of deliberate, informed experimental design. By focusing on the foundational pillars of robust biology and reagent management, selecting appropriate assay technologies, and employing self-validating protocols with rigorous data analysis, researchers can generate high-quality, reliable data. This commitment to scientific integrity not only strengthens the validity of individual findings but also builds the collective confidence needed to successfully translate promising compounds from the bench to the clinic.
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Cytion. Impact of Passage Number on Cell Line Phenotypes. [Link]
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Breitkopf, S. B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
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Galati, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
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Riss, T., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
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KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]
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Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. [Link]
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Weiß, J., & Kodelja, V. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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Elmquist, W. F., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]
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Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
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Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Zhang, J. H., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]
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Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper handling and disposal of compounds like 6-(4-Chlorophenyl)pyrimidine-2,4-diamine are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and environment. This guide provides a detailed framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles. We will move beyond a simple checklist to explain the causality behind these essential procedures, empowering you to manage your chemical waste with confidence and precision.
Hazard Profile & Risk Assessment: The Precautionary Principle
A thorough understanding of a compound's hazard profile is the foundation of its safe management. For this compound, a comprehensive, officially recognized toxicological and ecological profile has not been fully established.[1] In such cases, the precautionary principle must guide our actions. We must handle the compound as if it possesses the hazards characteristic of its structural class—in this case, a chlorinated aromatic amine.
Based on data from structurally similar compounds, such as 2,4-Diamino-6-chloropyrimidine, we can anticipate a potential hazard profile.[2][3][4][5]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [3][4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact should be avoided. | [2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | [2][3][4] |
| Environmental Hazard | As a chlorinated aromatic compound, it should be considered potentially persistent in the environment and toxic to aquatic life. Discharge into drains or the environment must be avoided.[1][7] | [1][7] |
The critical takeaway is this: the absence of comprehensive data necessitates treating this compound with a high degree of caution. All waste generated must be considered hazardous until proven otherwise by a formal, documented risk assessment.
Core Principles of Chemical Waste Management
Effective chemical disposal is a systematic process, not an isolated event. The following principles are universal but are applied here specifically for this compound.
-
Waste Minimization: The most effective disposal method is to generate less waste. This can be achieved by ordering only the necessary quantities of the chemical, reducing the scale of experiments, and avoiding the preparation of excessive stock solutions.[8]
-
Segregation: This is the most critical step in preventing dangerous reactions.[9] Waste contaminated with this compound must be segregated from other waste streams at the point of generation. Do not mix this waste with incompatible materials, particularly strong oxidizing agents and strong acids, which are common incompatibilities for amine-containing compounds.[6][10]
-
Labeling: Every waste container must be clearly and accurately labeled. The label should include the full chemical name, "this compound," the associated hazard warnings (e.g., "Irritant," "Harmful"), the date accumulation started, and the name of the principal investigator or lab.[9][11]
-
Containment: Use only appropriate, sealed, and leak-proof containers for waste storage.[11][12] For solid waste, a robust, sealable plastic bag or a labeled drum is appropriate. For liquid waste, use a chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure screw cap. Always use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[11]
Step-by-Step Disposal Procedures
The proper disposal route depends on the form of the waste. The following workflow provides a decision-making framework for handling waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Protocol: Segregation and Containerization of Solid Waste
-
Designate a Waste Area: At the start of your experiment, designate a specific area within your fume hood or on your bench for the accumulation of contaminated solid waste.
-
Prepare the Container: Procure a designated hazardous solid waste container. This may be a heavy-duty, sealable plastic bag placed within a rigid secondary container (like a cardboard box or plastic drum).
-
Label Preemptively: Before generating any waste, label the container with a hazardous waste tag. Fill in all known information, including the chemical name. This prevents the creation of "unknown" waste.
-
Deposit Waste Directly: As you generate solid waste (e.g., contaminated gloves, weighing paper, pipette tips, absorbent pads), place it directly into the prepared container. Do not let it accumulate on the bench.
-
Manage Unused Compound: Any surplus or off-specification solid 6-(4--Chlorophenyl)pyrimidine-2,4-diamine should be treated as hazardous waste. Do not attempt to dispose of it in the regular trash. Place it in its original container (or a compatible, labeled one) and manage it alongside other solid waste.
-
Container Closure: Keep the waste container sealed when not in use.[11] This prevents the release of any dust or vapors.
-
Final Disposal: Once the container is full or the experiment is complete, seal the container securely. Store it in your lab's designated Satellite Accumulation Area and arrange for pickup by your institution's licensed professional disposal service.[8][9]
Disposal of Contaminated Liquid Waste
Liquid waste containing this compound, whether in organic solvents or aqueous solutions, must never be poured down the drain.[1]
-
Segregate by Solvent: Collect halogenated organic solvent waste separately from non-halogenated waste. This is crucial as disposal methods (and costs) for these streams differ significantly.
-
Use Compatible Containers: Use designated, leak-proof containers with secure caps. Ensure the container material is compatible with the solvent being used.
-
Label Correctly: Label the container with the full name of the compound and list all solvent components and their approximate percentages.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills.[12]
Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; it is contaminated with hazardous residue.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[11]
-
Collect Rinsate: This rinsate is now considered hazardous liquid waste and must be collected and disposed of accordingly.[11]
-
Deface the Label: After triple-rinsing, the original manufacturer's label must be completely removed or defaced to prevent confusion.[11][12]
-
Final Disposal: Only after these steps can the container be disposed of as regular non-hazardous waste (e.g., glass or plastic recycling, if appropriate).
Spill Management & Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if there is a risk of airborne dust, evacuate the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For significant spills of the solid compound, respiratory protection (such as a NIOSH-approved respirator) may be necessary.[13]
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.
-
For Liquids: Surround the spill with absorbent materials (e.g., chemical absorbent pads or vermiculite) to prevent it from spreading.
-
-
Clean the Spill: Working from the outside in, carefully collect the absorbent material and spilled compound using scoops or other tools. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a towel soaked in a decontamination solution (e.g., a detergent solution, followed by water, and then a solvent like ethanol). All cleaning materials must be disposed of as hazardous waste.
-
Contact EHS: Report the spill to your institution's Environmental Health & Safety office. They can provide further guidance and ensure proper documentation.
Regulatory Compliance: Your Responsibility
The procedures outlined in this guide are based on general best practices. However, the ultimate responsibility for compliant waste disposal lies with the generator. You must adhere to all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[13][14][15]
Your most valuable resource is your institution's Environmental Health & Safety (EHS) department. Always consult your EHS office to understand the specific procedures, container types, labeling requirements, and pickup schedules for your facility. They are the final authority on compliant disposal practices at your location.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Properly Managing Chemical Waste in Labor
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- 6-(4-Chlorophenyl)
- Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)pyrimidine. Santa Cruz Biotechnology.
- Safety Data Sheet for 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-. AK Scientific, Inc.
- Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific.
- Safety Data Sheet for Pyrimidine. Fisher Scientific.
- Safety Data Sheet for 4-Amino-2,6-dichloropyrimidine, 97%. Fisher Scientific.
- Safety Data Sheet for 2,4-diamino-6-chloropyrimidine. Sigma-Aldrich.
- Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.
- Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine. Thermo Fisher Scientific.
- 2,4-Diamino-6-chloropyrimidine.
- Regulations and Guidelines Applicable to Pyridine. (Table 7-1).
- Pyridine.
- Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer.
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- Controlling Occupational Exposure to Hazardous Drugs.
- Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons. U.S. Environmental Protection Agency.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
- Guidance Manual for Disposal of Chlorinated W
- Organochlorine (OC) Compounds. (Part F). U.S. Environmental Protection Agency.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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- 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(4-Chlorophenyl)pyrimidine-2,4-diamine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 6-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS No. 175137-09-4). As a specialized pyrimidine derivative, this compound's specific hazard profile is not extensively documented. Therefore, our safety paradigm is built upon a conservative assessment, leveraging data from structurally analogous compounds, particularly 2,4-Diamino-6-chloropyrimidine. This approach ensures a robust margin of safety, which is the cornerstone of responsible laboratory practice.
The following protocols are designed to be a self-validating system of safety, where each step logically addresses a potential risk. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.
Hazard Assessment: The Foundation of Safety
Understanding the potential risks is the first step in mitigating them. While a specific, comprehensive Safety Data Sheet (SDS) for this compound with full GHS classification is not consistently available, data from closely related pyrimidines provides a reliable basis for hazard assessment.[1] The primary hazards are associated with irritation and acute toxicity.[2][3]
Table 1: Hazard Profile Based on Structurally Analogous Compounds
| Hazard Classification | Category | Description | Source(s) |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][3] |
Furthermore, upon thermal decomposition, hazardous gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be released.[5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound, particularly in its solid, powdered form.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[6] | Protects eyes from airborne powder particles and accidental splashes, which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8] | Prevents direct skin contact, a primary route of exposure that can lead to skin irritation.[2][3] Double-gloving is recommended to minimize cross-contamination.[9] |
| Body Protection | A buttoned, properly fitting laboratory coat.[6][10] | Protects clothing and skin from spills and contamination.[7] |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood.[7] For procedures that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[3][7] | Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][3] |
Procedural Guide to Safe Handling
A systematic workflow is critical to ensuring safety and procedural consistency. The following diagram and steps outline the complete process from preparation to disposal.
Caption: End-to-end workflow for safely handling this compound.
Step-by-Step Methodology
1. Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[7][8]
-
Verify that the Safety Data Sheet (SDS) for a structurally similar compound like 2,4-Diamino-6-chloropyrimidine is readily accessible.[3][7]
-
Assemble all necessary equipment, including spatulas, weigh boats, and waste containers, before bringing the chemical into the hood.
2. Donning PPE:
-
The sequence is critical to prevent contamination.
-
First: Don the laboratory coat, ensuring it is fully buttoned.[6]
-
Second: Put on chemical splash goggles.
-
Third (if required): Don your NIOSH-approved respirator.
-
Last: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[9] If double-gloving, don the inner pair before the outer pair.
3. Chemical Handling:
-
Perform all manipulations within the fume hood to control exposure.[8]
-
Use a spatula to carefully transfer the powdered compound. Avoid pouring directly from the container to minimize dust generation.[7][11]
-
Keep the container of this compound closed when not actively in use.[5][7]
4. Doffing PPE:
-
This process is designed to contain contaminants.
-
First: Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container inside the hood.
-
Second: Remove the laboratory coat by rolling it outwards and away from your body.
-
Third: Remove goggles.
-
Fourth: Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Finally: Wash your hands thoroughly with soap and water.[10][12]
5. Decontamination and Disposal:
-
Wipe down the work surface and any equipment with an appropriate solvent to collect residual powder. Avoid dry sweeping.[7]
-
All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[12]
-
For the disposal of the chemical itself, consult your institution's EHS department for definitive instructions. Do not pour down the drain.[12]
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[5] Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5][11] Seek immediate medical attention.[4]
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione.
- ECHEMI. (2019). 6-(4-Chlorophenyl)-2,4-pyrimidinediamine SDS.
- BenchChem. (n.d.). Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2,6-Diamino-4-chloropyrimidine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Safety Data Sheet. (2014). 2,4-Pyrimidinediamine, 6-chloro-.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Safety Data Sheet. (2009). 2-Amino-4,6-dimethylpyrimidine.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- PubChem - NIH. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Fisher Scientific. (2014). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine.
- ChemDmart. (n.d.). Safety data sheet for 2,4-Diamino-6-pyrimidone.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Fisher Scientific. (2014). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
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- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
